Chloromethyl Propyl Carbonate
Description
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Properties
IUPAC Name |
chloromethyl propyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIKAFFCTCQLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626724 | |
| Record name | Chloromethyl propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35273-90-6 | |
| Record name | Chloromethyl propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the fundamental properties of Chloromethyl Propyl Carbonate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl Propyl Carbonate (CMPC) is a carbonate ester functionalized with a reactive chloromethyl group.[1] This bifunctional nature makes it a versatile reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its primary utility lies in its ability to introduce the propylcarbamoyloxymethyl moiety, which can be used as a protecting group or as a promoiety in the design of prodrugs. CMPC is recognized as a key, albeit sometimes undesired, intermediate and impurity in the synthesis of antiviral drugs like Tenofovir Disoproxil.[3] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and analytical characterization.
Chemical and Physical Properties
This compound is a colorless to pale yellow oil with a pungent odor.[1][4] It is characterized by its high reactivity, which is central to its application in chemical synthesis. Below is a summary of its key identifiers and physicochemical properties.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 35273-90-6 | [2][5][6] |
| Molecular Formula | C₅H₉ClO₃ | [2][7] |
| IUPAC Name | This compound | [3][6] |
| Synonyms | Carbonic acid, chloromethyl propyl ester; Chloromethyl Carbonic Acid Propyl Ester; Tenofovir Disoproxil Impurity 45 | [3] |
| InChI | InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 | [3][6] |
| InChI Key | WHIKAFFCTCQLQW-UHFFFAOYSA-N | [3][6] |
| SMILES | CCCOC(=O)OCCl | [3] |
Table 2: Physicochemical Properties
| Property | Value | Notes | Reference |
| Molecular Weight | 152.57 g/mol | [2][3] | |
| Appearance | Colorless to Pale Yellow Oil | [4][6] | |
| Boiling Point | 154.5 ± 23.0 °C | Predicted | [4] |
| Density | 1.153 ± 0.06 g/cm³ | Predicted | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] | |
| Storage Temperature | -20°C to 8°C | Under inert atmosphere | [4][6] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes, primarily involving the reaction of n-propanol with a suitable chloromethylating agent derived from phosgene or its equivalents.
General Synthesis Routes
Two primary strategies for the synthesis of CMPC have been described in the literature:
-
Phosgene-Based Route : This traditional industrial method involves a two-step process. First, n-propanol is reacted with phosgene (COCl₂) under controlled conditions to form propyl chloroformate. This intermediate is then reacted with chloromethanol or an in-situ generated chloromethyl source to yield CMPC.[1] Due to the extreme toxicity of phosgene, this process requires stringent safety protocols.[1]
-
Alternative Routes : Safer, non-phosgene methods are actively being developed. One such method is the illumination reaction of dimethyl carbonate with chlorine gas at low temperatures (0-5 °C), often facilitated by a photoinitiator, followed by transesterification with n-propanol.[1] Another approach involves the reaction of propyl chloroformate with paraformaldehyde, catalyzed by an ionic liquid.
Diagram: General Synthesis Workflow
Caption: General synthesis pathways for this compound.
Experimental Protocols
General Protocol (Adapted from Phosgene-Based Routes):
-
Step 1: Formation of Propyl Chloroformate: In a reaction vessel suitable for handling hazardous gases, phosgene is carefully introduced into a solution of n-propanol in an inert solvent at a controlled, low temperature. The reaction is monitored until the consumption of n-propanol is complete. The resulting propyl chloroformate is typically purified by distillation.
-
Step 2: Reaction with a Chloromethyl Source: The purified propyl chloroformate is then reacted with a chloromethylating agent, such as chloromethanol, often in the presence of a base to neutralize the generated HCl. The reaction mixture is stirred at a controlled temperature until completion.
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product.
Note: Researchers should exercise extreme caution and consult specialized literature when working with phosgene or its derivatives.
Chemical Reactivity and Applications
The reactivity of CMPC is dominated by the electrophilic nature of the chloromethyl group, making it susceptible to nucleophilic substitution.[1] This property is harnessed in various synthetic applications.
Nucleophilic Substitution
The carbon atom of the chloromethyl group is the primary site for nucleophilic attack. This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, leading to the formation of new carbon-heteroatom bonds.[1] This reaction is fundamental to its use as a protecting group or for linking molecules.
Diagram: Reactivity Workflow
Caption: Nucleophilic substitution reaction of CMPC.
Applications in Drug Development
-
Prodrug Synthesis: The propylcarbamoyloxymethyl group can be attached to a parent drug molecule containing a suitable nucleophilic handle (e.g., a hydroxyl or carboxyl group). This can improve the drug's pharmacokinetic properties, such as solubility or bioavailability. In the body, the carbonate ester linkage can be cleaved by esterase enzymes to release the active drug.
-
Protecting Group: While less common, the moiety can serve as a protecting group for alcohols or carboxylic acids during multi-step syntheses.
-
Intermediate in API Synthesis: CMPC is known as "Tenofovir Disoproxil Impurity 45," indicating its potential formation or use in the synthesis of Tenofovir Disoproxil, a critical anti-HIV medication.[3]
Analytical and Spectroscopic Data
Comprehensive, experimentally-derived spectroscopic data for this compound is scarce in publicly accessible literature. The following table provides predicted data and information on the expected spectroscopic characteristics.
Table 3: Analytical Data
| Technique | Expected Features |
| ¹H NMR | - A triplet corresponding to the terminal methyl protons of the propyl group.- A sextet for the methylene protons adjacent to the methyl group.- A triplet for the methylene protons attached to the carbonate oxygen.- A singlet for the chloromethyl protons, expected to be the most downfield signal. |
| ¹³C NMR | - Signals for the three distinct carbons of the propyl group.- A signal for the chloromethyl carbon.- A signal for the carbonyl carbon of the carbonate group. |
| IR Spectroscopy | - A strong characteristic C=O stretching vibration for the carbonate group (typically around 1750 cm⁻¹).- C-O stretching vibrations.- C-H stretching and bending vibrations.- A C-Cl stretching vibration. |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable.- Characteristic fragmentation patterns involving the loss of the propyl group, the chloromethyl group, and CO₂. |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Class | GHS Classification | Precautionary Statements | Reference |
| Flammability | Flammable liquid and vapor (Category 3) | H226: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [3] |
| Corrosivity | Causes severe skin burns and eye damage (Category 1C) | H314: Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [3] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place away from ignition sources and incompatible materials.[6]
-
Handle under an inert atmosphere to prevent hydrolysis.[4][6]
Conclusion
This compound is a reactive and versatile chemical reagent with significant potential in organic synthesis, particularly for applications in medicinal chemistry and drug development. Its ability to act as a carrier for a promoiety makes it a valuable tool for modifying the properties of drug molecules. However, the lack of detailed, publicly available experimental data for its synthesis and characterization, coupled with its hazardous nature, necessitates careful handling and further research to fully exploit its synthetic potential. Researchers are advised to use the information in this guide as a starting point and to consult specialized safety and synthesis literature before use.
References
- 1. Buy this compound | 35273-90-6 [smolecule.com]
- 2. This compound | 35273-90-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound | C5H9ClO3 | CID 22595330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloromethylpropylcarbonate , 90% , 35273-90-6 - CookeChem [cookechem.com]
- 5. This compound | 35273-90-6 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. allmpus.com [allmpus.com]
An In-depth Technical Guide to Chloromethyl Propyl Carbonate: Structure and Nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature of chloromethyl propyl carbonate. It includes a summary of its key identifiers and physicochemical properties, a representative synthesis protocol, and a workflow diagram illustrating its synthesis.
Chemical Structure and IUPAC Name
This compound is an organic compound classified as a carbonate ester.[1] Its structure is characterized by a central carbonate group (-O-C(=O)-O-) bonded to a propyl group (-CH2CH2CH3) on one side and a chloromethyl group (-CH2Cl) on the other.[1]
The IUPAC name for this compound is This compound .[1][2][3] This name is derived by identifying the two alkyl groups attached to the carbonate ester functionality and listing them alphabetically, followed by "carbonate". The "chloromethyl" substituent on one side of the carbonate and the "propyl" group on the other give rise to the systematic name.
The definitive representation of its chemical structure is provided by its SMILES (Simplified Molecular-Input Line-Entry System) string: CCCOC(=O)OCCl.[1]
Compound Identifiers and Properties
The following table summarizes key identifiers and physicochemical properties of this compound.
| Identifier/Property | Value |
| CAS Number | 35273-90-6 |
| Molecular Formula | C5H9ClO3 |
| Molecular Weight | 152.57 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCOC(=O)OCCl |
| InChI | InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 |
| InChIKey | WHIKAFFCTCQLQW-UHFFFAOYSA-N |
| Physical Form | Colorless to Yellow Liquid |
| Storage Temperature | 2-8°C, under inert atmosphere |
Data sourced from various chemical suppliers and databases.[1][2][3]
Experimental Protocol: Synthesis of this compound
This compound is a valuable reagent in organic synthesis, particularly for introducing the propyl-oxycarbonylmethyl protecting group or other functional groups via nucleophilic substitution of the chloride.[1] A common synthetic route involves the reaction of propyl chloroformate with paraformaldehyde in the presence of a catalyst.
Objective: To synthesize this compound from propyl chloroformate and paraformaldehyde.
Materials:
-
Propyl chloroformate
-
Paraformaldehyde
-
Lewis acid catalyst (e.g., Zinc Chloride, ZnCl2)
-
Anhydrous organic solvent (e.g., Dichloromethane, CH2Cl2)
-
Reaction vessel with stirring and temperature control
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus for purification
Methodology:
-
Reaction Setup: A reaction vessel is charged with anhydrous dichloromethane and a catalytic amount of zinc chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Paraformaldehyde is added to the stirred solution. Subsequently, propyl chloroformate is added dropwise to the suspension while maintaining the reaction temperature at approximately 25-30°C.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Workup and Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the catalyst and any acidic byproducts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by vacuum distillation to yield pure this compound as a colorless liquid.[1]
Visualization of Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.
Caption: Synthesis workflow for this compound.
References
Chloromethyl Propyl Carbonate: A Technical Guide for Drug Development Professionals
CAS Number: 35273-90-6 Molecular Formula: C₅H₉ClO₃ Molecular Weight: 152.57 g/mol [1]
This technical guide provides an in-depth overview of Chloromethyl Propyl Carbonate, a key reagent in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the drug development field, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.
Physicochemical and Spectroscopic Data
This compound is a colorless to pale yellow oil.[2] While specific experimental data is not widely published, predicted properties and data from its close analog, Chloromethyl Isopropyl Carbonate, provide valuable insights.
| Property | Value | Source |
| Molecular Weight | 152.57 g/mol | [1] |
| CAS Number | 35273-90-6 | [1] |
| Predicted Boiling Point | 154.5 ± 23.0 °C | [2] |
| Predicted Density | 1.153 ± 0.06 g/cm³ | [3] |
| Appearance | Colorless to Pale Yellow Oil | [2] |
| Storage Temperature | -20°C, under inert atmosphere | [2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |
Note: Some physical properties are predicted values.
**Spectroscopic data for the analogous compound, Chloromethyl Isopropyl Carbonate (CAS: 35180-01-9), is available and can be used as a reference for structural elucidation.*[4]
Synthesis and Reactions
Synthesis of this compound
A common method for the synthesis of this compound involves the illumination reaction of dimethyl carbonate with chlorine gas at low temperatures (0-5 °C), often requiring a photoinitiator.[5] Another route involves the reaction of propanol with phosgene or its derivatives to form a chloroformate, followed by chlorination.
Key Reactions in Drug Development
This compound is a versatile reagent primarily utilized for its ability to undergo nucleophilic substitution reactions.[5] The chloromethyl group is highly electrophilic, making it susceptible to attack by various nucleophiles.[5] This reactivity is fundamental to its application in creating prodrugs, where it links a promoiety to a parent drug to improve its pharmacokinetic properties.
A significant application of the analogous Chloromethyl Isopropyl Carbonate is in the synthesis of Tenofovir Disoproxil, an antiviral medication.[6][7][8] In this synthesis, the hydroxyl group of Tenofovir acts as a nucleophile, displacing the chloride on Chloromethyl Isopropyl Carbonate to form an ether linkage.
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol provides a general methodology for the reaction of a nucleophile (e.g., an alcohol or amine functional group on a drug molecule) with this compound.
Materials:
-
Drug molecule with a nucleophilic group (e.g., -OH, -NH₂)
-
This compound
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., N-methyl pyrrolidone, acetonitrile)
-
Phase transfer catalyst (optional, e.g., tetrabutylammonium bromide)
Procedure:
-
Dissolve the drug molecule in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the base and the phase transfer catalyst (if used) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to a specified temperature (e.g., 50-65 °C).
-
Slowly add this compound to the reaction mixture.
-
Maintain the reaction at temperature for several hours, monitoring the progress by an appropriate technique (e.g., TLC, HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
This is a generalized protocol and may require optimization for specific substrates.
Application in Prodrug Synthesis: The Case of Tenofovir Disoproxil
This compound and its isopropyl analog are crucial in the synthesis of nucleotide reverse transcriptase inhibitors like Tenofovir Disoproxil.[6][7][8] Tenofovir itself has poor oral bioavailability. By masking the phosphonate group with two isopropoxycarbonyloxymethyl groups (from Chloromethyl Isopropyl Carbonate), the resulting prodrug, Tenofovir Disoproxil, can be orally administered.[9]
Mechanism of Action of Tenofovir
Once administered, Tenofovir Disoproxil is absorbed and hydrolyzed to Tenofovir.[10] Cellular enzymes then phosphorylate Tenofovir to its active diphosphate form.[10] This active metabolite inhibits the viral reverse transcriptase enzyme by competing with the natural substrate, deoxyadenosine 5'-triphosphate, and by being incorporated into the viral DNA, causing chain termination.[9][10]
Visualizations
Workflow for Prodrug Synthesis
Caption: General workflow for the synthesis of a prodrug using this compound.
Nucleophilic Substitution Mechanism
Caption: SN2 mechanism for the reaction of a nucleophile (Nu⁻) with this compound.
Signaling Pathway of Tenofovir
Caption: Mechanism of action of Tenofovir, the active form of the prodrug synthesized using a chloromethyl carbonate.
Safety and Handling
This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1]
GHS Hazard Statements:
Precautionary Measures:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[11]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
It is imperative to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE). Store in a tightly closed container in a dry, cool, and well-ventilated place, away from sources of ignition and incompatible materials such as strong acids, strong bases, and strong oxidizing agents.
References
- 1. This compound | C5H9ClO3 | CID 22595330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 35273-90-6 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Chloromethyl isopropyl carbonate | C5H9ClO3 | CID 14787051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 35273-90-6 [smolecule.com]
- 6. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]
- 7. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 11. tcichemicals.com [tcichemicals.com]
Physical and chemical properties of Chloromethyl Propyl Carbonate
An In-depth Technical Guide to Chloromethyl Propyl Carbonate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CMPC) is a reactive organic compound and a key intermediate in various chemical syntheses. With the chemical formula C₅H₉ClO₃, it is classified as a carbonate ester.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis protocols, and its significant applications, particularly within the pharmaceutical and agrochemical industries. Its high reactivity, primarily due to the chloromethyl group, makes it a versatile reagent for introducing specific functional groups into more complex molecules.[1]
Chemical Identity and Physical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is primarily utilized as a reagent in organic synthesis.[2]
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35273-90-6 | [1][2][3] |
| Molecular Formula | C₅H₉ClO₃ | [1][2][3] |
| Molecular Weight | 152.57 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Appearance | Clear Colourless to Pale Yellow Oil/Liquid | [2] |
| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [2][4] |
Table 2: Computed and Predicted Physical Properties
| Property | Value | Source(s) |
| Boiling Point | 154.5 ± 23.0 °C (Predicted) | [2][4] |
| Density | 1.153 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][4] |
| InChI | InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 | [3] |
| InChIKey | WHIKAFFCTCQLQW-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCCOC(=O)OCCl | [3] |
Chemical Properties and Reactivity
The reactivity of this compound is dominated by the presence of the chloromethyl group, which is a good leaving group, making the compound susceptible to nucleophilic attack.[1]
Key Reactions
-
Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions at the chloromethyl position. This allows for the introduction of various functional groups by reacting with nucleophiles such as amines or alcohols, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.[1]
-
Hydrolysis: In the presence of water, this compound can be hydrolyzed to produce propyl alcohol and chloromethyl carbonate.[1]
-
Transesterification: It can react with other alcohols in a transesterification reaction to form different carbonate esters, a useful method for synthesizing a diverse range of organic compounds.[1]
-
Chloromethylation: It serves as a chloromethylating agent, capable of introducing the chloromethyl functional group into aromatic compounds and other substrates, which is a critical step in the synthesis of many fine chemicals and pharmaceuticals.[1]
Caption: Chemical reactivity pathways of this compound.
Experimental Protocols: Synthesis
Several methods are employed for the synthesis of this compound and its isomers. The choice of method often depends on the desired purity, yield, and industrial scalability.
Phosgene-Based Synthesis
A traditional industrial route involves phosgene (COCl₂) chemistry. This is typically a two-step alkoxylation process.[1]
-
Phosgene Production: Carbon monoxide and chlorine gas are reacted over an activated carbon catalyst at 50-150°C to produce phosgene.[1] This reaction is highly exothermic.[1]
-
Alkoxylation: Phosgene is reacted with propanol to form propyl chloroformate, which is then further reacted to yield the final product. Careful temperature control is necessary to prevent decomposition.[1]
Illumination Reaction (for Isomer Synthesis)
A common method for synthesizing the related isomer, chloromethyl isopropyl carbonate, involves a photo-initiated reaction. A similar principle can be applied for the propyl variant.
-
Reaction Setup: At a low temperature (0-5°C), a photoinitiator is added to dimethyl carbonate.[5][6]
-
Chlorination: Chlorine gas is introduced while the mixture is subjected to illumination, initiating the reaction.[5][6]
-
Purification: After the reaction is complete, the system is purged with an inert gas (e.g., nitrogen) to remove residual chlorine. The product is then separated and purified via distillation to obtain dimethyl monochlorocarbonate.[5][6]
-
Esterification: The purified intermediate is then reacted with propanol in a distillation tower at 70-100°C with a catalyst. Methanol is continuously removed via distillation to drive the reaction to completion.[5]
-
Final Distillation: Excess propanol is removed by distillation under reduced pressure, followed by a final vacuum distillation to yield pure this compound.[5]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]
-
Pharmaceutical Intermediate: The compound's primary role is as a key building block in synthesizing active pharmaceutical ingredients (APIs).[1] Its ability to introduce a chloromethyl group is crucial for creating molecules with specific biological activities.[1]
-
Prodrug Synthesis: Carbonate esters like CMPC are often used as promoieties to create prodrugs. For example, the related compound chloromethyl isopropyl carbonate (CMIC) is a critical intermediate in the synthesis of Tenofovir Disoproxil, an important antiviral drug used to treat HIV and Hepatitis B.[6][7][8] The carbonate moiety is designed to be cleaved in vivo, releasing the active drug. This strategy is used to improve the oral bioavailability of drugs that are otherwise poorly absorbed.
-
Agrochemicals: It serves as a reactive intermediate in the development of new agrochemical products.[1]
-
General Organic Synthesis: Beyond specific industries, it is a versatile reagent for introducing functional groups into complex organic molecules.[1]
Caption: Logical flow of CMPC's use as a promoiety in prodrug development.
Safety and Handling
This compound is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[3]
-
GHS Hazard Codes: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[3]
-
Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9] Keep away from heat, sparks, open flames, and other ignition sources.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[2][10]
This guide is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the latest SDS before handling this chemical.
References
- 1. Buy this compound | 35273-90-6 [smolecule.com]
- 2. This compound CAS#: 35273-90-6 [amp.chemicalbook.com]
- 3. This compound | C5H9ClO3 | CID 22595330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. Chloromethyl isopropyl carbonate | 35180-01-9 [chemicalbook.com]
- 6. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 7. Chloromethyl isopropyl carbonate | Puyang Yili Chemical Technology Co., Ltd. [pyyili.com]
- 8. nbinno.com [nbinno.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Route 1: Esterification of Chloromethyl Chloroformate with n-Propanol
An In-depth Technical Guide to the Synthesis of Chloromethyl Propyl Carbonate
This compound (CMPC) is a key organic intermediate, primarily utilized in the synthesis of various pharmaceutical compounds.[1] Its structure incorporates a reactive chloromethyl group, making it a versatile reagent for introducing the propoxycarbonyloxymethyl moiety, which can be used to create prodrugs with improved bioavailability. This technical guide provides a detailed overview of the primary synthesis routes for CMPC, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development.
This is a direct and widely used method for synthesizing CMPC. The reaction involves the nucleophilic attack of n-propanol on the highly electrophilic carbonyl carbon of chloromethyl chloroformate. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3]
Experimental Protocol
General Procedure (Adapted from similar syntheses): [3][4]
-
A solution of chloromethyl chloroformate is prepared in a suitable anhydrous solvent (e.g., hexane, dichloromethane) in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen).
-
The vessel is cooled in an ice bath to 0°C.
-
A base, such as pyridine (1.0-1.2 equivalents), dissolved in the same solvent, is added dropwise to the cooled solution while maintaining the temperature.
-
n-Propanol (1.0 equivalents) is then added dropwise to the reaction mixture at the same temperature.
-
The reaction mixture is stirred for a period ranging from 1 to 24 hours, allowing it to slowly warm to room temperature. Progress is monitored by an appropriate technique (e.g., TLC, GC).
-
Upon completion, the reaction is quenched with water. The organic layer is separated and washed sequentially with a dilute aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final purification is achieved by vacuum distillation to obtain pure this compound.[5]
Process Visualization
Caption: Synthesis of CMPC via esterification of chloromethyl chloroformate.
Quantitative Data
| Parameter | Value | Reference |
| Purity | >99% achievable | [5] |
| Yield | 87 - 93% | [2] |
| Reaction Time | 1 - 24 hours | [4] |
| Reaction Temp. | 0°C to Room Temp. | [4] |
| Key Reagents | Chloromethyl chloroformate, n-propanol, pyridine | [2][3][4] |
Route 2: Reaction of Propyl Chloroformate with Paraformaldehyde
This method avoids the use of the highly reactive chloromethyl chloroformate, instead utilizing propyl chloroformate and a source of formaldehyde, such as paraformaldehyde. The synthesis of the starting material, propyl chloroformate, typically involves the reaction of n-propanol with phosgene.[6][7] The reaction is catalyzed, often by an ionic liquid, to facilitate the formation of the chloromethyl ester.
Experimental Protocol
Procedure (Adapted from isopropyl analogue synthesis): [8]
-
Propyl chloroformate (1.0 eq), paraformaldehyde (1.0-1.02 eq), and a solvent (e.g., dichloromethane, toluene) are added to a reaction vessel. The mass ratio of solvent to propyl chloroformate is typically around 0.8:1.
-
A catalyst, such as an alkyl imidazole ionic liquid (2-5% of the propyl chloroformate mass), is added to the mixture.
-
The reaction is stirred at a controlled temperature, typically between 10°C and 40°C, until the reaction is complete as monitored by GC or HPLC.
-
After the reaction, the mixture undergoes a work-up procedure which may include precipitation to remove the catalyst.
-
The crude product is then purified by vacuum distillation to yield high-purity this compound.
Process Visualization
Caption: Synthesis of CMPC from propyl chloroformate and paraformaldehyde.
Quantitative Data
| Parameter | Value | Reference (for isopropyl analogue) |
| Purity | High purity achievable | [8] |
| Yield | High yield reported | [8] |
| Reaction Temp. | 10 - 40°C | [8] |
| Catalyst Loading | 2 - 5% (by mass of chloroformate) | [8] |
| Reactant Ratio | Propyl Chloroformate : Paraformaldehyde = 1 : 1.02 | [8] |
Route 3: Two-Step Phosgene-Free Synthesis from Dimethyl Carbonate
This route is presented as a "greener" alternative as it avoids the direct use of phosgene or its immediate derivatives in the main synthetic steps.[9][10] The process involves two key stages: the photochlorination of dimethyl carbonate to form methyl chloromethyl carbonate, followed by a catalyzed transesterification with n-propanol.
Experimental Protocol
Procedure (Adapted from isopropyl analogue synthesis): [9][11] Step 1: Synthesis of Methyl Chloromethyl Carbonate
-
Dimethyl carbonate is charged into a photoreactor cooled to 0-5°C.
-
A photoinitiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added.
-
Chlorine gas is bubbled through the solution while irradiating with UV light (265-385 nm). The molar ratio of dimethyl carbonate to chlorine is typically between 1:1 and 1:5.
-
After the reaction (typically 2-10 hours), residual chlorine is removed by purging with nitrogen gas.
-
The resulting mixture is distilled, first to recover unreacted dimethyl carbonate, and then to isolate methyl chloromethyl carbonate.
Step 2: Transesterification
-
Methyl chloromethyl carbonate (1.0 eq) and excess n-propanol (1.5-5.0 eq) are added to a reaction flask equipped with a distillation column.
-
A catalyst, such as p-toluenesulfonic acid or a strong acid resin, is added.
-
The mixture is heated to 80-85°C. The reaction proceeds while methanol is continuously removed by distillation to shift the equilibrium.
-
The reaction is monitored by GC until the methanol content in the distillate is below 0.5%.
-
After completion (typically 15-20 hours), excess n-propanol is recovered by distillation.
-
The final product, this compound, is obtained by vacuum distillation.
Process Visualization
Caption: Two-step phosgene-free synthesis of CMPC from dimethyl carbonate.
Quantitative Data
| Parameter | Value | Reference (for isopropyl analogue) |
| Yield (Step 1) | ~72-77% | [9] |
| Yield (Step 2) | ~81-87% | [9] |
| Overall Yield | ~58-67% | Calculated from[9] |
| Temp. (Step 1) | 0 - 5°C | [9] |
| Temp. (Step 2) | 80 - 85°C | [9] |
| Time (Step 2) | 15 - 20 hours | [9] |
General Experimental Workflow
Regardless of the synthetic route chosen, the overall workflow from reaction to purification follows a general pattern. The specific techniques for work-up and purification are selected based on the properties of the reactants, products, and byproducts of the chosen method.
References
- 1. Buy this compound | 35273-90-6 [smolecule.com]
- 2. This compound|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN103965044A - Preparation method of chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Buy Propyl chloroformate (EVT-520408) | 109-61-5 [evitachem.com]
- 8. CN104844459A - Chloromethyl isopropyl carbonate preparation method - Google Patents [patents.google.com]
- 9. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Chloromethyl isopropyl carbonate | 35180-01-9 [chemicalbook.com]
An In-depth Technical Guide to the Core Reactions of Chloromethyl Propyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl Propyl Carbonate (CMPC), with the chemical formula C₅H₉ClO₃, is a reactive carbonate ester of significant interest in organic synthesis and pharmaceutical development.[1] Its bifunctional nature, featuring a propyl carbonate group and a reactive chloromethyl moiety, makes it a versatile reagent. The chloromethyl group serves as a potent electrophile, susceptible to attack by a wide range of nucleophiles, which allows for the introduction of the propoxycarbonyloxymethyl group onto various molecules.[1] This functionality is particularly crucial in the design of prodrugs, where it can form a cleavable linker to improve the pharmacokinetic properties of a parent drug. This technical guide provides a comprehensive overview of the synthesis and key reactions of CMPC, complete with experimental protocols, quantitative data, and mechanistic diagrams to support research and development efforts.
Synthesis of this compound
The synthesis of CMPC can be achieved through several routes, primarily involving the reaction of n-propanol with a phosgene equivalent followed by chlorination, or through a transesterification approach. While specific literature on CMPC is limited, detailed procedures for its close analog, chloromethyl isopropyl carbonate (CMIPC), provide a reliable blueprint.
Synthesis via Chloromethyl Chloroformate
A common and direct method involves the reaction of n-propanol with chloromethyl chloroformate in the presence of a base to neutralize the HCl byproduct.
Caption: Synthesis of CMPC from n-propanol and chloromethyl chloroformate.
Synthesis via Transesterification (by Analogy)
Another prominent method, detailed for the isopropyl analog, involves a two-step process starting from dimethyl carbonate. This approach avoids the direct use of more hazardous phosgene derivatives.[2]
-
Photochlorination: Dimethyl carbonate is reacted with chlorine gas under UV light to form monochlorinated dimethyl carbonate.[2]
-
Transesterification: The resulting monochlorinated intermediate undergoes a catalyzed transesterification with an alcohol (n-propanol for CMPC) to yield the final product.[2]
Experimental Protocol: Synthesis of Chloromethyl Isopropyl Carbonate (Analogous to CMPC)
This protocol is adapted from a patented procedure for CMIPC and serves as a representative method for CMPC synthesis by substituting isopropanol with n-propanol.[2]
Step 1: Preparation of Monochlorinated Dimethyl Carbonate
-
Charge a reaction vessel equipped with a stirrer, cooling system, and gas inlet with dimethyl carbonate.
-
Add a photoinitiator, such as azobisisobutyronitrile (AIBN).
-
Cool the mixture to 0-5 °C.
-
Bubble chlorine gas through the solution while irradiating with a UV lamp.
-
Monitor the reaction by gas chromatography (GC) until the desired conversion is achieved.
-
Upon completion, purge the system with nitrogen to remove excess chlorine.
-
Purify the resulting monochlorinated dimethyl carbonate by distillation. A yield of approximately 75% can be expected.[2]
Step 2: Transesterification to form this compound
-
In a distillation apparatus, combine the monochlorinated dimethyl carbonate (1 mole equivalent) and n-propanol (3 mole equivalents).
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[2]
-
Heat the mixture to 70-100 °C to initiate the transesterification reaction.
-
Continuously remove the methanol byproduct by distillation to drive the equilibrium towards the product.
-
Monitor the reaction by GC until the methanol content in the distillate is below 0.5%.[2]
-
After the reaction is complete, remove the excess n-propanol by vacuum distillation.
-
Purify the final product, this compound, by vacuum distillation. Yields for the analogous isopropyl carbonate are reported to be in the range of 81-87%.[2]
Key Reactions of this compound
The reactivity of CMPC is dominated by the electrophilic nature of the chloromethyl group, making it an excellent substrate for nucleophilic substitution reactions.[1] Other important reactions include hydrolysis and transesterification.
Nucleophilic Substitution
Nucleophilic substitution is the most significant reaction of CMPC, proceeding via a second-order (SN2) mechanism.[1] The electron-withdrawing effect of both the adjacent chlorine atom and the carbonate moiety makes the methylene carbon highly susceptible to nucleophilic attack.[1]
Caption: General scheme for the nucleophilic substitution of CMPC.
This reaction is widely used to link the propoxycarbonyloxymethyl group to various functional groups, including amines, alcohols, thiols, and carboxylates. A prime example is its application in the synthesis of antiviral prodrugs like Tenofovir Disoproxil.
Application in Prodrug Synthesis: The Tenofovir Disoproxil Model
Although Tenofovir Disoproxil itself uses the isopropyl analog (CMIPC), the reaction serves as an excellent model for the utility of CMPC in creating prodrugs. In this synthesis, the phosphonate group of Tenofovir acts as the nucleophile, displacing the chloride on two molecules of CMIPC to form a bis(alkoxycarbonyloxymethyl) ester, which enhances the oral bioavailability of the parent drug.
Caption: Workflow for prodrug synthesis and subsequent in-vivo activation.
Experimental Protocol: Nucleophilic Substitution with a Carboxylate
This general procedure is adapted from the synthesis of acyloxymethylcarbonates and is applicable for reacting CMPC with the cesium salt of a carboxylic acid.
-
Dissolve the chloromethyl-carbonate ester (1.0 eq) in anhydrous acetonitrile.
-
Add tetrabutylammonium iodide (TBAI) (1.0 eq) at room temperature.
-
Add the cesium salt of the desired carboxylic acid (1.4 eq).
-
Heat the mixture to 80°C with stirring under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and dilute with ethyl acetate.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Nucleophile | Reagent Example | Product Type | Typical Yield | Reference (by Analogy) |
| Phosphonic Acid | Tenofovir | Phosphonate Ester | ~53% | [2] |
| Carboxylic Acid | Cesium Acetate | Acyloxymethyl Carbonate | ~36% | [3] |
| Amine | Tenofovir (Amine group) | Carbamate-like | - | - |
| Alcohol | N/A | Alkoxymethyl Carbonate | Good | [4] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The yields presented are from analogous systems and should be considered representative.
Hydrolysis
In the presence of water, CMPC can undergo hydrolysis. This reaction is typically slow but can be catalyzed by acid or base. The initial hydrolysis likely occurs at the carbonate ester linkage, yielding n-propanol and chloromethyl carbonate, which is unstable.[1] Alternatively, nucleophilic attack by water on the chloromethyl group can occur. The stability of carbonate linkers in prodrugs towards hydrolysis is a critical factor in their design, with many showing good stability at physiological pH but cleaving under specific enzymatic or pH conditions.[5]
Transesterification
CMPC can react with other alcohols in a transesterification reaction, typically under acid or base catalysis, to exchange the propyl group for a different alkyl or aryl group.[1] This reaction can be used to synthesize a variety of different carbonate esters. The equilibrium can be driven towards the desired product by using an excess of the new alcohol or by removing one of the products (e.g., n-propanol) by distillation.
| Reaction | Conditions | Products | Notes |
| Hydrolysis | Aqueous solution, acid or base catalysis | n-Propanol, CO₂, Formaldehyde, HCl | Generally slow at neutral pH, crucial for prodrug stability studies.[5] |
| Transesterification | Excess of new alcohol (R'-OH), acid/base catalyst | Chloromethyl R' Carbonate, n-Propanol | Equilibrium-driven reaction used to diversify the carbonate ester.[1] |
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its chemistry is primarily defined by the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution with a variety of heteroatom nucleophiles. This reactivity is expertly harnessed in the pharmaceutical industry, particularly for the synthesis of prodrugs where the propoxycarbonyloxymethyl linker can enhance drug delivery and release the active pharmaceutical ingredient in vivo. While detailed quantitative data for all reaction types of CMPC are not widely published, extensive studies on its close analogs provide robust and reliable protocols for its synthesis and application. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize CMPC in their synthetic endeavors.
References
- 1. Buy this compound | 35273-90-6 [smolecule.com]
- 2. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Chloromethyl Propyl Carbonate: A Technical Guide to its Mechanism of Action in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl Propyl Carbonate (CMPC) is a versatile reagent in organic synthesis, primarily recognized for its role as an effective electrophile in nucleophilic substitution reactions. Its unique structure, featuring a reactive chloromethyl group attached to a propyl carbonate moiety, makes it a valuable tool for the introduction of a propoxycarbonyloxymethyl group onto various nucleophilic substrates. This functionality is particularly crucial in the field of medicinal chemistry, where CMPC and its analogs serve as key building blocks in the synthesis of prodrugs, enhancing the bioavailability and therapeutic efficacy of parent drug molecules. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in organic synthesis, supported by experimental protocols, quantitative data, and detailed mechanistic diagrams.
Core Principles: Mechanism of Action
The primary mechanism of action of this compound in organic synthesis is centered around nucleophilic substitution . The carbon atom of the chloromethyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the carbonate group. This renders it susceptible to attack by a wide range of nucleophiles, including alcohols, phenols, amines, and carboxylic acids.
The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom, and the bond with the leaving group (chloride ion) breaks simultaneously.
A generalized SN2 reaction involving this compound can be depicted as follows:
Figure 1: General SN2 mechanism of this compound.
Key factors influencing the rate and success of this reaction include the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base to neutralize the generated acid.
Applications in Organic Synthesis
Synthesis of Prodrugs
A significant application of this compound and its analogs is in the synthesis of prodrugs. The propoxycarbonyloxymethyl group can be attached to a parent drug molecule containing a suitable nucleophilic handle (e.g., a hydroxyl, amino, or carboxyl group). This modification can enhance the drug's lipophilicity, leading to improved membrane permeability and oral bioavailability. Once absorbed, the prodrug is designed to be cleaved by endogenous enzymes, such as esterases, to release the active parent drug.
A prominent example is the synthesis of Tenofovir Disoproxil Fumarate, an antiretroviral medication. While the commercial synthesis often utilizes the isopropyl analog, the underlying chemistry is directly applicable to the propyl derivative.
Figure 2: Synthetic workflow for a Tenofovir prodrug analog.
Protecting Group Chemistry
The propoxycarbonyloxymethyl group can also serve as a protecting group for alcohols and phenols. It is stable under a variety of reaction conditions and can be selectively removed under specific basic or acidic conditions, although this application is less common than its use in prodrug synthesis.
Quantitative Data
The following table summarizes representative reaction conditions and yields for reactions involving chloromethyl carbonates. While specific data for the propyl derivative is not always available in the literature, the data for the closely related isopropyl analog provides a strong indication of expected outcomes.
| Nucleophile | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tenofovir | Chloromethyl Isopropyl Carbonate | Triethylamine | N-Methyl-2-pyrrolidone | 50-60 | 4-8 | ~85 (qualitative) | EP2545063A2 |
| Tenofovir | Chloromethyl Isopropyl Carbonate | Triethylamine | N-Methyl-2-pyrrolidone | 63 | 4 | 53 (as fumarate salt) | ChemicalBook |
| Carboxylic Acid (as Cesium salt) | Chloromethyl 2-(palmitoylamino)ethyl carbonate | Tetrabutylammonium iodide | Acetonitrile | 80 | 12 | Not specified | ResearchGate |
Experimental Protocols
General Procedure for the Synthesis of a Tenofovir Prodrug Analog
This protocol is adapted from the synthesis of Tenofovir Disoproxil Fumarate and illustrates a typical procedure for the reaction of a nucleophile with a chloromethyl carbonate.
Materials:
-
Tenofovir (or other nucleophilic substrate)
-
This compound
-
Triethylamine (or another suitable non-nucleophilic base)
-
N-Methyl-2-pyrrolidone (NMP) or other suitable aprotic polar solvent
-
Fumaric Acid
-
Appropriate organic solvents for workup and purification (e.g., dichloromethane, isopropanol)
Procedure:
-
To a solution of Tenofovir in N-Methyl-2-pyrrolidone, add triethylamine.
-
Heat the reaction mixture to 50-60 °C.
-
Slowly add this compound to the reaction mixture.
-
Maintain the reaction at 50-60 °C for 4-8 hours, monitoring the progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude Tenofovir dipropoxil.
-
Dissolve the crude product in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of fumaric acid.
-
Heat the mixture to dissolve the solids, then cool to induce crystallization of the fumarate salt.
-
Filter the crystalline product, wash with cold solvent, and dry under vacuum.
An In-depth Technical Guide to the Stability and Storage of Chloromethyl Propyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl Propyl Carbonate (CMPC) is a versatile reagent and a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility stems from the reactive chloromethyl group, which allows for the introduction of a propyl carbonate moiety into target molecules. Understanding the stability and optimal storage conditions of CMPC is paramount to ensure its quality, reactivity, and the successful outcome of synthetic processes. This guide provides a comprehensive overview of the stability of this compound, including its degradation pathways, recommended storage conditions, and general protocols for stability assessment.
Chemical Stability and Degradation Pathways
This compound is generally stable under standard ambient conditions when properly stored.[2] However, its reactivity, which makes it a valuable synthetic tool, also renders it susceptible to degradation under certain conditions. The primary degradation pathways for CMPC are hydrolysis and nucleophilic substitution.
Hydrolysis
Key Hydrolysis Products:
-
Propyl Alcohol
-
Chloromethanol (which can further decompose)
-
Formaldehyde
-
Carbon Dioxide
-
Hydrochloric Acid
Nucleophilic Substitution
The chloromethyl group is a good leaving group, making CMPC susceptible to nucleophilic attack. This is the basis of its utility in chemical synthesis but also a potential degradation pathway if exposed to nucleophiles during storage. Common nucleophiles include amines, alcohols, and even water.
Thermal and Photolytic Decomposition
While specific studies on the thermal and photolytic degradation of CMPC are limited, it is advisable to protect it from excessive heat and light to prevent potential decomposition. As a general precaution for chlorinated compounds, exposure to high temperatures and UV light should be minimized to avoid the formation of radical species and subsequent degradation products.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on information from safety data sheets and supplier recommendations.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Under an inert atmosphere (e.g., nitrogen, argon) | To prevent exposure to moisture and oxygen, which can lead to hydrolysis and oxidative degradation. |
| Container | Tightly closed, in a dry and well-ventilated place | To prevent ingress of moisture and atmospheric contaminants. |
| Light Exposure | Store in the dark, protected from direct sunlight | To prevent potential photolytic degradation. |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, and moisture | To avoid accelerated degradation through hydrolysis and oxidation. |
Experimental Protocols for Stability Assessment
To thoroughly assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. The following is a general experimental protocol that can be adapted for CMPC.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial to separate the parent compound from any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.
General HPLC Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where CMPC and potential degradation products have significant absorbance (e.g., 210 nm).
-
Column Temperature: 25-30°C
Method development would involve optimizing the mobile phase composition and gradient to achieve adequate separation of all peaks.
Forced Degradation Studies
Forced degradation studies should be conducted on a known concentration of this compound in a suitable solvent.
4.2.1 Acidic and Basic Hydrolysis
-
Acidic Condition: Treat a solution of CMPC with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Basic Condition: Treat a solution of CMPC with 0.1 M NaOH at room temperature.
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and analyze by the developed HPLC method.
4.2.2 Oxidative Degradation
-
Treat a solution of CMPC with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Sample Analysis: Analyze samples at various time points by HPLC.
4.2.3 Thermal Degradation
-
Expose a solid sample of CMPC to dry heat in an oven (e.g., 80°C) for a specified period.
-
Dissolve the stressed sample in a suitable solvent and analyze by HPLC.
4.2.4 Photostability
-
Expose a solution of CMPC and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the exposed samples by HPLC, comparing them to control samples protected from light.
Visualization of Stability Factors
The following diagram illustrates the key factors that can influence the stability of this compound and lead to its degradation.
Caption: Factors influencing the stability of this compound.
Summary and Recommendations
This compound is a stable compound when stored under appropriate conditions. Its primary degradation pathway is hydrolysis, which is accelerated by the presence of moisture, acids, and bases. To ensure its quality and efficacy in research and drug development, it is imperative to:
-
Store in a cool, dry, and dark place under an inert atmosphere.
-
Handle with care to avoid exposure to incompatible materials.
-
Monitor for signs of degradation, especially if the material has been stored for an extended period or under suboptimal conditions.
-
Perform stability studies, particularly when used in cGMP processes, to establish a re-test date and understand its degradation profile.
By adhering to these guidelines, researchers and drug development professionals can confidently utilize this compound in their synthetic endeavors.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl Propyl Carbonate (CMPC) and its close structural analog, Chloromethyl Isopropyl Carbonate (CMIC), are pivotal reagents in medicinal chemistry, primarily serving as cleavable linkers in the design of prodrugs. Their primary application lies in their ability to mask polar functional groups, such as phosphonates, to enhance drug permeability and oral bioavailability. This technical guide provides an in-depth exploration of the core research applications of CMPC, with a specific focus on its role in the synthesis of antiviral therapeutics, exemplified by the production of Tenofovir Disoproxil Fumarate (TDF). Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a comprehensive resource for researchers in drug development.
Introduction: The Prodrug Concept and the Role of Carbonate Linkers
The development of effective oral drug formulations is often hampered by poor membrane permeability of polar drug molecules. A widely adopted strategy to overcome this challenge is the prodrug approach, where a lipophilic promoiety is transiently attached to the active pharmaceutical ingredient (API). This modification enhances the drug's ability to traverse cellular membranes. Once absorbed, the promoiety is cleaved by endogenous enzymes, releasing the active drug at its site of action.
Chloromethyl carbonate linkers, such as CMPC and CMIC, are highly effective in this role. The carbonate group provides a labile ester linkage that can be hydrolyzed by plasma and intracellular esterases. The chloromethyl group serves as a reactive handle for attaching the carbonate linker to the parent drug molecule.
Primary Application: Synthesis of Tenofovir Disoproxil Fumarate (TDF)
A prominent example of the application of chloromethyl carbonates is in the synthesis of Tenofovir Disoproxil Fumarate (TDF), a cornerstone of antiretroviral therapy for HIV-1 and Hepatitis B.[1] Tenofovir, the active drug, is a phosphonate nucleotide analog with poor oral bioavailability. To address this, it is converted into its disoproxil prodrug, where two isopropoxycarbonyloxymethyl groups are attached to the phosphonate moiety using CMIC.[2] While detailed experimental data for CMPC in this specific synthesis is less prevalent in the literature, the reactivity is analogous to CMIC.
Quantitative Data on TDF Synthesis and Activity
The following tables summarize key quantitative data related to the synthesis and efficacy of Tenofovir and its prodrugs.
| Parameter | Value | Reference |
| Synthesis Yield of TDF | ||
| Overall Yield | ~24% | [3] |
| Esterification Step Yield | ~85% | [4] |
| Antiviral Activity (IC50) | ||
| Tenofovir (TFV) | 5 µM | [5] |
| Tenofovir Alafenamide (TAF) | 0.005 µM | [5] |
| Tenofovir Diphosphate (TFV-DP) | 0.1 µM | [6] |
| Pharmacokinetic Parameters of Tenofovir from Prodrugs (in Humans) | ||
| TDF (300 mg) | ||
| Cmax (ng/mL) | 207 | [7] |
| AUC (ng·h/mL) | 1810 | [7] |
| Bioavailability | ~25% (fasted), ~39% (with food) | [7][8] |
| TAF (40 mg) | ||
| Cmax (ng/mL) | 13 | [7] |
| AUC (ng·h/mL) | 383 | [7] |
Note: TAF (Tenofovir Alafenamide) is another prodrug of Tenofovir included for comparison.
Experimental Protocols
Synthesis of Tenofovir Disoproxil from Tenofovir using CMIC
This protocol describes the esterification of Tenofovir with Chloromethyl Isopropyl Carbonate (CMIC). The same principles apply to the use of CMPC.
Materials:
-
(R)-9-[2-(Phosphonomethoxy)propyl]adenine (Tenofovir)
-
Chloromethyl Isopropyl Carbonate (CMIC)
-
Triethylamine (TEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Cyclohexane
-
Dichloromethane
-
Isopropyl Alcohol
-
Fumaric Acid
-
Deionized Water
Procedure:
-
Azeotropic Distillation: To a reaction vessel, add Tenofovir (100 g) and toluene (500 ml). Add triethylamine (66.31 g) and heat the mixture to 90°C to remove water via azeotropic distillation. Continue heating to 110°C and distill off the toluene under vacuum.[9]
-
Esterification: Cool the reaction mixture to room temperature. Add N-Methyl-2-pyrrolidone (300 g), triethylamine (66.31 g), and a phase transfer catalyst such as tetrabutylammonium bromide (52.8 g).[9] Heat the mixture to 50-55°C. Slowly add Chloromethyl Isopropyl Carbonate (CMIC) and maintain the reaction temperature at 50-55°C for 5 hours.[9] Monitor the reaction progress by HPLC.[9]
-
Work-up and Extraction: Cool the reaction mixture to room temperature and filter. Add the filtrate to deionized water at 5-10°C and extract with dichloromethane.[9] Combine the organic layers and concentrate under vacuum. Co-distill the crude product with cyclohexane.[9]
-
Salt Formation: Dissolve the crude Tenofovir Disoproxil in isopropyl alcohol (1000 ml). Add fumaric acid (38 g) and heat the mixture to 50°C until all solids dissolve.[9]
-
Crystallization and Isolation: Cool the solution to 5-10°C to induce crystallization. Filter the solid product and wash with cold isopropyl alcohol. Dry the product under vacuum to yield Tenofovir Disoproxil Fumarate.[9]
Analytical Characterization of Tenofovir Disoproxil Fumarate
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 column (e.g., Zorbax SB-C8, 5 µm, 4.6 × 250 mm)
-
Mobile Phase: A mixture of a buffer (e.g., 50 mM disodium hydrogen phosphate, pH 6.0) and acetonitrile (e.g., 50:50 v/v).
-
Flow Rate: 0.4 - 1.2 mL/min[10]
-
Detection: UV at 260 nm[10]
-
Retention Time: Approximately 2.1 - 5.0 min, depending on the specific method.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized TDF. The spectra will show characteristic peaks for the adenine base, the propyl chain, and the isopropoxycarbonyl groups. Detailed spectral data can be found in the literature.[11][12]
Signaling Pathways and Experimental Workflows
Intracellular Activation of Tenofovir Disoproxil
The following diagram illustrates the intracellular pathway for the activation of Tenofovir Disoproxil to its pharmacologically active form, Tenofovir Diphosphate.
Caption: Intracellular activation pathway of Tenofovir Disoproxil.
Experimental Workflow for TDF Synthesis and Quality Control
This diagram outlines a typical workflow for the synthesis and quality control of Tenofovir Disoproxil Fumarate.
Caption: Workflow for TDF synthesis and quality control.
Conclusion
This compound and its analogs are indispensable tools in modern drug development, enabling the transformation of potent but poorly permeable drugs into orally bioavailable therapeutics. The successful development of Tenofovir Disoproxil Fumarate stands as a testament to the power of this prodrug strategy. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the knowledge to effectively utilize chloromethyl carbonate linkers in their own drug discovery and development endeavors. As the demand for orally administered drugs continues to grow, the applications of CMPC and related linkers are poised to expand, further solidifying their importance in pharmaceutical sciences.
References
- 1. ijcrt.org [ijcrt.org]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of High-Performance Liquid Chromatography for Simultaneous Determination of Tenofovir and Creatinine in Human Urine and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics and food interaction of a novel prodrug of tenofovir, tenofovir dipivoxil fumarate, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Chloromethyl Propyl Carbonate in Prodrug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chloromethyl propyl carbonate as a reagent to synthesize -(propyloxycarbonyloxy)methyl prodrugs. This approach is a valuable strategy for transiently masking polar functional groups such as carboxylic acids, phenols, and amines in a parent drug molecule. The resulting prodrugs often exhibit improved physicochemical properties, such as increased lipophilicity, which can lead to enhanced membrane permeability and oral bioavailability. Upon administration, these prodrugs are designed to be cleaved by endogenous enzymes, primarily esterases, to release the active parent drug.
Overview of the Prodrug Strategy
The -(propyloxycarbonyloxy)methyl moiety is introduced by reacting the parent drug with this compound. This creates a carbonate ester linkage that is susceptible to enzymatic hydrolysis. The general stability of such alkoxycarbonyloxymethyl prodrugs tends to increase with the length of the alkyl chain, suggesting that propyl carbonate derivatives may offer a favorable balance of chemical stability and enzymatic lability.[1][2]
Mechanism of Action
The primary mechanism of parent drug release from -(propyloxycarbonyloxy)methyl prodrugs is enzymatic hydrolysis catalyzed by ubiquitous esterases, such as liver carboxylesterases.[3][4] This cleavage is generally a two-step process. First, the ester bond is hydrolyzed, releasing the parent drug. The resulting unstable intermediate then spontaneously decomposes to release carbon dioxide and propanol.
Experimental Protocols
The following are generalized protocols for the synthesis of -(propyloxycarbonyloxy)methyl prodrugs from parent drugs containing carboxylic acid, phenol, or amine functional groups.
Note: These are general procedures and may require optimization for specific drug substrates in terms of reaction time, temperature, solvent, and purification method.
Protocol 1: Synthesis of -(Propyloxycarbonyloxy)methyl Ester Prodrugs of Carboxylic Acids
This protocol describes the esterification of a carboxylic acid-containing drug with this compound.
Materials:
-
Carboxylic acid-containing parent drug
-
This compound
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Sodium iodide (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid parent drug (1.0 eq) in anhydrous DMF, add triethylamine (1.2 eq).
-
Add a catalytic amount of sodium iodide.
-
Add this compound (1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of -(Propyloxycarbonyloxy)methyl Ether Prodrugs of Phenols
This protocol details the etherification of a phenolic drug with this compound.
Materials:
-
Phenolic parent drug
-
This compound
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous acetone or acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of the phenolic parent drug (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone, add this compound (1.2 eq).
-
Stir the mixture vigorously at room temperature or heat to reflux for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Synthesis of -(Propyloxycarbonyloxy)methyl Carbamate Prodrugs of Amines
This protocol describes the formation of a carbamate linkage between an amine-containing drug and this compound.
Materials:
-
Amine-containing parent drug (primary or secondary amine)
-
This compound
-
Pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M HCl (for workup)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine-containing parent drug (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize key quantitative data related to the stability and in vivo performance of alkoxycarbonyloxymethyl prodrugs. While specific data for propyloxycarbonyloxymethyl prodrugs is limited, the provided data for related compounds allows for informed extrapolation and comparison.
Table 1: Chemical Stability of Acyloxy-linker Containing Prodrugs at 37°C[1][2]
| Linker | Prodrug Example | pH 1.2 Half-life (h) | pH 6.0 Half-life (h) | pH 7.4 Half-life (h) |
| Methoxy | Benzoic Acid-Valine Prodrug | > 48 | 15.0 | 2.5 |
| Ethoxy | Benzoic Acid-Valine Prodrug | > 48 | 20.0 | 4.0 |
| Propylene Glycol | Benzoic Acid-Valine Prodrug | > 48 | > 48 | > 12 |
| Propoxy (Inferred) | - | Expected to be > Ethoxy | Expected to be > Ethoxy | Expected to be > Ethoxy |
This table demonstrates a clear trend where increasing the length of the alkyl chain in the linker enhances the chemical stability of the prodrug, particularly at neutral and basic pH. It is therefore inferred that a propyloxycarbonyloxymethyl prodrug would exhibit greater stability than its methoxy and ethoxy counterparts.
Table 2: In Vivo Performance of Alkyl Monocarbonate Prodrugs of Penciclovir in Mice[5]
| Prodrug Moiety | Mean Urinary Recovery of Penciclovir (%) |
| Ethyl monocarbonate | 50 |
| Propyl monocarbonate | 51 |
| Isopropyl monocarbonate | 53 |
| Isopentyl monocarbonate | 51 |
This data indicates that the propyl monocarbonate prodrug of penciclovir demonstrates efficient in vivo conversion to the parent drug, with a mean urinary recovery comparable to other alkyl carbonate derivatives.
Visualizations
The following diagrams illustrate the key chemical and biological processes involved in the use of this compound for prodrug synthesis.
Caption: General workflow for the synthesis of a -(propyloxycarbonyloxy)methyl prodrug.
Caption: Enzymatic activation of the prodrug to release the active parent drug.
Caption: Relationship between alkyl chain length and chemical stability of alkoxycarbonyloxymethyl prodrugs.
References
- 1. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Chloromethyl Propyl Carbonate as a Chloromethylating Agent in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl Propyl Carbonate (CMPC) and its isomer, Chloromethyl Isopropyl Carbonate (CMIPC), are versatile reagents in pharmaceutical manufacturing, primarily utilized as chloromethylating agents.[1][2] These compounds are instrumental in the synthesis of prodrugs, enhancing the bioavailability of parent drug molecules.[3] A notable application is in the production of antiviral medications, such as Tenofovir Disoproxil Fumarate, where they facilitate the introduction of a labile promoiety to improve drug absorption.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound and its isomer as chloromethylating agents.
Chemical Properties and Applications
This compound is a colorless liquid known for its reactivity in nucleophilic substitution reactions.[1][3] The chloromethyl group is highly susceptible to attack by nucleophiles like carboxylic acids, phenols, and phosphates, leading to the formation of a new ester or ether linkage.[3] This reactivity is central to its role in prodrug synthesis, where it acts as a linker to attach a promoiety to a drug molecule. This modification can mask polar functional groups, thereby increasing the lipophilicity and membrane permeability of the drug.[3]
Key Applications:
-
Prodrug Synthesis: A primary application is in the synthesis of prodrugs for antiviral therapies, including treatments for HIV and Hepatitis B.[2][4]
-
Intermediate in Pharmaceutical Synthesis: It serves as a crucial intermediate in the manufacturing of various active pharmaceutical ingredients (APIs).[1]
-
Chloromethylation of Aromatic Compounds: CMPC can be used for the chloromethylation of aromatic hydrocarbons, creating key intermediates for fine chemicals and pharmaceuticals.[3]
Data Presentation: Reaction Parameters for Tenofovir Disoproxil Synthesis
The following table summarizes quantitative data for the synthesis of Tenofovir Disoproxil using Chloromethyl Isopropyl Carbonate (CMIPC), a close analogue and often used interchangeably in literature with this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Tenofovir (PMPA) | 1.0 equiv | [2] |
| Chloromethyl Isopropyl Carbonate (CMIPC) | 2.0 - 6.0 equiv | [2] |
| Base (e.g., Triethylamine, Diisopropylethylamine) | 2.0 equiv | [2] |
| Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide) | 0.1 - 0.5 equiv | [2] |
| Solvent | N-Methylpyrrolidone (NMP), Acetonitrile, Toluene | [2][4] |
| Reaction Conditions | ||
| Temperature | 40 - 80 °C | [2] |
| Reaction Time | 3 - 8 hours | [1][2][4] |
| Yield and Purity | ||
| Crude Product Purity (HPLC) | ~71.6% - 85% | [1][2] |
| Final Product Yield (after purification and salt formation) | 53% | [4] |
| Final Product Purity (after recrystallization) | >99% |
Experimental Protocols
Protocol 1: General Procedure for the Chloromethylation of a Carboxylic Acid
This protocol describes a general method for the esterification of a carboxylic acid using this compound.
Materials:
-
Carboxylic acid
-
This compound (1.2 equivalents)
-
Cesium carbonate (1.5 equivalents)
-
Tetrabutylammonium iodide (TBAI) (0.1 equivalents)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Brine
-
Sodium sulfate
-
Nitrogen gas
Procedure:
-
Dissolve the carboxylic acid in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Add cesium carbonate and tetrabutylammonium iodide to the solution.
-
Add this compound dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of Tenofovir Disoproxil
This protocol is a representative procedure for the synthesis of Tenofovir Disoproxil using chloromethyl isopropyl carbonate.
Materials:
-
Tenofovir (PMPA)
-
Chloromethyl isopropyl carbonate (CMIPC)
-
Triethylamine
-
N-Methylpyrrolidone (NMP)
-
Dichloromethane
-
Distilled water
-
Magnesium sulfate
Procedure:
-
To a reactor, add Tenofovir (PMPA), N-methylpyrrolidone, and triethylamine.
-
Heat the reaction mixture to approximately 63°C and stir for 30 minutes.[4]
-
Add chloromethyl isopropyl carbonate to the reaction mixture and continue stirring at 63°C for 4 hours.[4]
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature, and then further cool to 5°C.[4]
-
Slowly add pre-cooled distilled water (below 15°C) and stir at 15°C for 1 hour.[4]
-
Extract the mixture twice with dichloromethane.[4]
-
Combine the organic layers, wash twice with distilled water, and dry with magnesium sulfate.[4]
-
Filter and concentrate the organic layer under reduced pressure to obtain crude Tenofovir Disoproxil as an oil.[4]
-
The crude product can be further purified by forming the fumarate salt.
Visualizations
Reaction Pathway for Prodrug Synthesis
Caption: General reaction pathway for prodrug synthesis.
Experimental Workflow for Tenofovir Disoproxil Synthesis
Caption: Experimental workflow for Tenofovir Disoproxil synthesis.
Conclusion
This compound and its isomers are highly effective chloromethylating agents with significant applications in pharmaceutical manufacturing, particularly for the synthesis of prodrugs. The protocols and data presented here provide a foundation for researchers and scientists in drug development to utilize these reagents effectively. Adherence to proper laboratory procedures and safety precautions is essential when working with these reactive compounds.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 3. Buy this compound | 35273-90-6 [smolecule.com]
- 4. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C5H9ClO3 | CID 22595330 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Tenofovir Disoproxil via Esterification with Chloromethyl Propyl Carbonate
Introduction
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and chronic hepatitis B. However, its phosphonate group limits its oral bioavailability. To overcome this, Tenofovir is converted into its prodrug, Tenofovir Disoproxil, through an esterification process. This conversion masks the polar phosphonate group, enhancing cell permeability and absorption.[1] The key reagent in this critical esterification step is typically Chloromethyl Isopropyl Carbonate (CMIC), which reacts with Tenofovir to yield the disoproxil moiety.[2] While the prompt specifies "Propyl Carbonate," the vast majority of established synthesis routes utilize the isopropyl variant (CMIC) for the final drug product, Tenofovir Disoproxil Fumarate (TDF).[1][3] Chloromethyl n-propyl carbonate has been used in the synthesis of certain Tenofovir-related impurities. These notes and protocols will focus on the industry-standard synthesis using Chloromethyl Isopropyl Carbonate (CMIC).
The successful synthesis of Tenofovir Disoproxil requires careful control of reaction conditions to maximize yield and purity while minimizing the formation of impurities. A significant process-related impurity is unreacted CMIC, which is considered a potential mutagen and its levels in the final active pharmaceutical ingredient (API) are strictly controlled by regulatory agencies.[4][5]
Reaction and Mechanism
The core reaction is a nucleophilic substitution (specifically, an alkylative esterification) where the phosphonic acid group of Tenofovir (PMPA), deprotonated by a base, attacks the electrophilic chloromethyl group of CMIC. This process occurs twice to form the bis(isopropoxycarbonyloxymethyl) ester, known as Tenofovir Disoproxil.[1]
-
Tenofovir (PMPA): The starting phosphonic acid.
-
Chloromethyl Isopropyl Carbonate (CMIC): The alkylating agent that provides the lipophilic promoieties.
-
Base: Typically a tertiary amine like Triethylamine (TEA), which acts as an acid scavenger, deprotonating the phosphonic acid to create the nucleophile.[2]
-
Solvent: A polar aprotic solvent such as N-Methyl-2-pyrrolidinone (NMP) is commonly used to dissolve the reactants and facilitate the reaction.[2]
-
Catalyst: A phase transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), may be used to enhance the reaction rate and improve yield.[6]
Synthesis Pathway
The diagram below illustrates the final esterification step in the synthesis of Tenofovir Disoproxil Fumarate (TDF).
Caption: Chemical conversion of Tenofovir to Tenofovir Disoproxil Fumarate.
Experimental Protocols
Below are detailed protocols for the synthesis of Tenofovir Disoproxil and its subsequent conversion to Tenofovir Disoproxil Fumarate (TDF).
Protocol 1: Synthesis in N-Methyl-2-pyrrolidinone (NMP)
This protocol is based on a common laboratory-scale synthesis procedure.[7]
Materials and Equipment:
-
Tenofovir (PMPA)
-
N-Methyl-2-pyrrolidinone (NMP)
-
Triethylamine (TEA)
-
Chloromethyl Isopropyl Carbonate (CMIC)
-
Dichloromethane (DCM)
-
Isopropyl Alcohol (IPA)
-
Fumaric Acid
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask with magnetic stirrer and heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add Tenofovir (PMPA) (4.0 g), N-Methyl-2-pyrrolidinone (15 mL), and Triethylamine (5.8 mL).
-
Esterification: Heat the reaction mixture to approximately 63°C with stirring for 30 minutes. Add Chloromethyl Isopropyl Carbonate (10 g) to the mixture and continue stirring at 63°C for 4 hours.[7] Monitor reaction completion by TLC or HPLC.
-
Quenching and Extraction: Cool the reaction mixture to room temperature, then further cool to 5°C. Slowly add 25 mL of cold deionized water (pre-cooled to <15°C) and stir for 1 hour at 15°C.[7] Transfer the mixture to a separatory funnel and extract twice with dichloromethane (15 mL each).
-
Washing and Drying: Combine the organic layers and wash twice with deionized water (10 mL each). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude Tenofovir Disoproxil as an oil.[7]
-
Salt Formation: Dissolve the crude oil in isopropyl alcohol (35 mL). Add fumaric acid (1.6 g) and heat the mixture to 50°C with stirring until all solids dissolve.[7]
-
Crystallization and Isolation: Slowly cool the solution to 25°C, then further cool to 3°C and stir for 4 hours to induce crystallization. Collect the precipitated solid by vacuum filtration, wash the filter cake with cold isopropyl alcohol, and dry under vacuum at 40°C to yield crystalline Tenofovir Disoproxil Fumarate (TDF).[7]
Protocol 2: Synthesis with Phase Transfer Catalyst
This protocol incorporates a phase transfer catalyst to potentially improve reaction efficiency.[6]
Materials and Equipment:
-
Tenofovir (PMPA)
-
Toluene
-
Triethylamine (TEA)
-
N-Methyl-2-pyrrolidinone (NMP)
-
Tetrabutylammonium Bromide (TBAB)
-
Trimethylsilyl Chloride (optional dehydrating agent)
-
Chloromethyl Isopropyl Carbonate (CMIC)
-
Dichloromethane
-
Cyclohexane
-
Isopropyl Alcohol
-
Fumaric Acid
-
Reaction vessel with azeotropic distillation setup (Dean-Stark trap)
Procedure:
-
Azeotropic Dehydration: Add Tenofovir (100 g) and Toluene (500 mL) to a reaction vessel. Add Triethylamine (66.31 g) and heat the mixture to reflux (approx. 110°C) to remove water azeotropically. Once water removal is complete, distill off the toluene under vacuum.[6]
-
Reaction Setup: Cool the anhydrous residue to room temperature. Add a mixture of N-Methyl-2-pyrrolidinone (300 g), Triethylamine (66.31 g), and Tetrabutylammonium Bromide (52.8 g).[6] Trimethylsilyl chloride (17.8 g) can be added as a dehydrating agent.
-
Esterification: Heat the reaction mixture to 50-55°C. Slowly add Chloromethyl Isopropyl Carbonate (CMIC) and maintain the temperature for approximately 5 hours. Monitor the reaction progress by HPLC.[6]
-
Work-up: Cool the mixture to room temperature and filter to remove any solids. Add the filtrate to cold deionized water (5-10°C) and extract with dichloromethane.[6]
-
Solvent Exchange and Crude Isolation: Combine the organic layers and concentrate under vacuum. Co-distill the crude residue with cyclohexane.[6]
-
Salt Formation and Crystallization: Dissolve the crude product in isopropyl alcohol (1000 mL). Add fumaric acid (38 g) and heat to 50°C. Filter the hot solution and then cool the filtrate to 5-10°C to crystallize the product.[6]
-
Isolation: Filter the solid product, wash with cold isopropyl alcohol, and dry under vacuum to yield Tenofovir Disoproxil Fumarate.[6]
Data Presentation
The following table summarizes typical reaction parameters and outcomes from various published protocols.
| Parameter | Protocol 1[7] | Protocol 2[6] | Protocol 3[8] |
| Tenofovir (PMPA) | 4.0 g (1.0 eq) | 100 g (1.0 eq) | 86.1 g (1.0 eq) |
| Solvent | NMP | Toluene, NMP | NMP |
| Base | Triethylamine | Triethylamine | Triethylamine |
| Base (molar eq.) | ~3.0 | ~4.0 | 3.0 |
| Alkylating Agent | CMIC (10 g) | CMIC | CMIC (137.2 g) |
| Agent (molar eq.) | ~5.0 | N/A | 3.0 |
| Catalyst | None | TBAB (0.5 eq) | TBAB (0.5 eq) |
| Temperature | 63°C | 50-55°C | 50-60°C |
| Reaction Time | 4 hours | 5 hours | ~3 hours |
| Yield (TDF) | 53% (initial) | ~85% (crude) | 74.9% |
| Purity (TDF) | 90% (after recrys.) | N/A | 95.6% |
Experimental Workflow
The general workflow for the synthesis and isolation of Tenofovir Disoproxil Fumarate is depicted below.
Caption: General experimental workflow for TDF synthesis.
Conclusion
The esterification of Tenofovir with Chloromethyl Isopropyl Carbonate is a fundamental and widely practiced step in the manufacture of the vital antiretroviral drug, Tenofovir Disoproxil Fumarate. The protocols outlined provide a robust framework for this synthesis. Success hinges on the careful control of reaction parameters, particularly temperature and reaction time, and the effective removal of process impurities during work-up and crystallization. Given the regulatory focus on residual CMIC, process optimization and rigorous analytical monitoring are critical for producing a safe and effective API for researchers and drug development professionals.[4][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The impurity chloromethyl isopropyl carbonate (CMIC) in tenofovir disoproxil | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 5. Thinking outside of the box: Designing a simple solution to quantitate a mutagenic impurity in a complex matrix [morressier.com]
- 6. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 7. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]
- 8. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 9. The patent landscape of Tenofovir Disoproxil [synapse.patsnap.com]
Application of Alkoxymethyl Carbonates as Protecting Groups for Alcohols: A Focus on Propargyloxycarbonyl (Poc) Group
Introduction
In the realm of multi-step organic synthesis, particularly within drug development and medicinal chemistry, the strategic use of protecting groups is fundamental. Protecting groups act as temporary shields for reactive functional groups, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified.[1][2] For alcohols, the hydroxyl group's inherent acidity and nucleophilicity often necessitate protection to ensure the desired chemical transformations occur with high selectivity and yield.[3][4]
This application note details the use of alkoxymethyl carbonates, specifically the propargyloxycarbonyl (Poc) group, as a versatile protecting group for alcohols. While information regarding the direct application of chloromethyl propyl carbonate (CMPC) as a protecting group is limited in the available literature, the Poc group serves as an excellent and well-documented analogue, belonging to the same class of carbonate-based protecting groups. The Poc group is notable for its stability in both acidic and mild basic conditions and its unique deprotection pathway under neutral conditions, offering orthogonality to many other common protecting groups.[5][6][7]
Mechanism and Advantages
The protection of an alcohol with an alkoxymethyl carbonate, such as propargyloxycarbonyl chloride (Poc-Cl), proceeds via a nucleophilic substitution reaction. The alcohol attacks the electrophilic carbonyl carbon of the Poc-Cl, typically in the presence of a base to neutralize the liberated HCl.
One of the key advantages of the Poc protecting group is its stability profile. It is resistant to conditions that cleave many other protecting groups, such as acidic and mild basic environments.[5][8] This stability allows for a wide range of subsequent chemical transformations to be performed on the protected molecule. Furthermore, the deprotection of the Poc group is achieved under neutral conditions using specific reagents like tetrathiomolybdate, which enhances its utility in orthogonal protection strategies.[5][7]
Experimental Protocols
The following protocols are based on the successful application of the Poc group in carbohydrate synthesis, demonstrating its effectiveness in protecting hydroxyl groups.
Protocol 1: Protection of a Primary Alcohol with Propargyloxycarbonyl Chloride (Poc-Cl)
This protocol describes the regioselective protection of the primary hydroxyl group of a diol.
Materials:
-
Methyl-2,3-di-O-benzyl-α-D-glucopyranoside
-
Propargyloxycarbonyl chloride (Poc-Cl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve methyl-2,3-di-O-benzyl-α-D-glucopyranoside in dichloromethane.
-
Add pyridine to the solution to act as a base.
-
Cool the reaction mixture to -78 °C.
-
Slowly add propargyloxycarbonyl chloride (Poc-Cl) to the cooled solution.
-
Allow the reaction to proceed at -78 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent.
-
Extract the product using an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-O-Poc protected product.
Protocol 2: Deprotection of a Poc-Protected Alcohol
This protocol outlines the cleavage of the Poc group under neutral conditions.
Materials:
-
Poc-protected alcohol
-
Benzyltriethylammonium tetrathiomolybdate
-
Acetonitrile (CH₃CN)
-
Celite
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolve the Poc-protected alcohol in acetonitrile.
-
Add benzyltriethylammonium tetrathiomolybdate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the molybdenum salts.
-
Wash the Celite pad with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product as necessary to yield the deprotected alcohol.
Data Presentation
The efficiency of the protection and deprotection reactions is critical for the overall success of a synthetic sequence. The following table summarizes the reported yields for the application of the Poc protecting group on various carbohydrate substrates.
| Substrate | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl-4,6-O-benzylidene-α-D-glucopyranoside | Protection (2-OH) | Poc-Cl, TMEDA, CH₂Cl₂, -78 °C | Methyl-2-O-propargyloxycarbonyl-4,6-O-benzylidene-α-D-glucopyranoside | 80 | [5] |
| Methyl-4,6-O-(p-methoxybenzylidene)-β-D-glucopyranoside | Protection (3-OH) | Poc-Cl, TMEDA, CH₂Cl₂, -78 °C | 3-hydroxy Poc-protected compound | 75 | [5] |
| Methyl-2,3-di-O-benzyl-α-D-glucopyranoside | Protection (6-OH) | Poc-Cl, Pyridine, CH₂Cl₂, -78 °C | 6-O-Poc protected product | 90 | [5] |
| Poc-protected disaccharide | Deprotection | [PhCH₂NEt₃]₂MoS₄, CH₃CN, rt | Deprotected disaccharide | 91 | [5] |
| Poc-protected glycoside | Deprotection | [PhCH₂NEt₃]₂MoS₄, CH₃CN, rt | Deprotected glycoside | 92 | [5] |
Visualizations
The following diagrams illustrate the workflow for the protection and deprotection of alcohols using the propargyloxycarbonyl (Poc) group.
Caption: Workflow for the protection of an alcohol using Propargyloxycarbonyl Chloride (Poc-Cl).
Caption: Workflow for the deprotection of a Poc-protected alcohol.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Substitution with Chloromethyl Propyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for nucleophilic substitution reactions involving chloromethyl propyl carbonate (CMPC). CMPC is a versatile reagent frequently employed in the synthesis of pharmaceutical compounds, most notably as a promoiety in prodrug design to enhance the bioavailability of active pharmaceutical ingredients (APIs).[1][2] The chloromethyl group of CMPC is highly susceptible to nucleophilic attack, allowing for the covalent attachment of various nucleophiles such as amines, carboxylates, and thiols.[2]
General Reaction Mechanism
The fundamental reaction involves the displacement of the chloride ion from the chloromethyl group of CMPC by a nucleophile. The electron-withdrawing nature of the adjacent carbonate group enhances the electrophilicity of the chloromethyl carbon, facilitating the substitution reaction.
Application in Prodrug Synthesis: Tenofovir Disoproxil
A prominent application of a close analog, chloromethyl isopropyl carbonate (CMIC), is in the synthesis of Tenofovir Disoproxil, a key antiviral medication.[1] In this synthesis, the phosphonate group of Tenofovir acts as the nucleophile, displacing the chloride from CMIC to form the disoproxil prodrug. The reaction conditions for this transformation are well-documented and can be adapted for CMPC.
Experimental Workflow for Tenofovir Disoproxil Fumarate Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of Tenofovir Disoproxil Fumarate using an analogous chloromethyl carbonate.
Caption: Experimental workflow for the synthesis of Tenofovir Disoproxil Fumarate.
Reaction Conditions for Nucleophilic Substitution with CMPC Analogs
The following tables summarize typical reaction conditions for the nucleophilic substitution of chloromethyl carbonates with various nucleophiles, primarily focusing on the well-established synthesis of Tenofovir Disoproxil. These conditions can serve as a starting point for optimizing reactions with CMPC.
Table 1: Reaction with Phosphonate Nucleophile (Tenofovir Synthesis)
| Parameter | Condition | Reference |
| Nucleophile | Tenofovir (PMPA) | [3][4][5] |
| Solvent | N-Methylpyrrolidone (NMP), Acetonitrile, Toluene | [3][6] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate | [3][5][6] |
| Catalyst | Tetrabutylammonium bromide (TBAB) | [4][6] |
| Temperature | 50 - 80 °C | [4][5][6] |
| Reaction Time | 3 - 5 hours | [3][4][5] |
| Yield | 53% (as fumarate salt) | [3] |
Table 2: General Conditions for Other Nucleophiles
| Nucleophile Type | Reagents & Conditions | Reference |
| Carboxylates | Cesium carboxylate salt, Tetrabutylammonium iodide (catalyst), Acetonitrile, 80°C, 12h | [7] |
| Amines (Primary) | Excess amine in ethanol, sealed tube, pressure. Can lead to a mixture of secondary, tertiary amines, and quaternary ammonium salts. | [8] |
| Thiols | Thiolates (generated by deprotonation of thiols with a base) are excellent nucleophiles for SN2 reactions. | [9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Tenofovir Disoproxil using Chloromethyl Isopropyl Carbonate
This protocol is adapted from literature procedures for the synthesis of Tenofovir Disoproxil Fumarate and can be used as a template for reactions with CMPC.[3][5]
Materials:
-
Tenofovir (PMPA)
-
Chloromethyl isopropyl carbonate (CMIC)
-
Triethylamine (TEA)
-
N-Methylpyrrolidone (NMP)
-
Ethyl acetate
-
Isopropanol
-
Fumaric acid
-
Water
-
Reaction flask with stirrer and condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 20 L reaction bottle, add 1 kg of Tenofovir and 8 L of triethylamine.
-
Begin stirring the mixture.
-
At a temperature of 20-30 °C, add 2.5 kg of chloromethyl isopropyl carbonate dropwise.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess triethylamine until the volume is approximately 4 L.
-
To the residue, add 8 L of water and extract three times with 4 L of ethyl acetate.
-
Combine the organic phases and concentrate at 50-55 °C to obtain a crude viscous liquid of Tenofovir Disoproxil.
-
For the preparation of the fumarate salt, dissolve the crude product in isopropanol.
-
Add fumaric acid and heat the mixture to 55-65 °C with stirring until complete dissolution.
-
Cool the solution to 0-5 °C and stir for 1 hour to induce crystallization.
-
Filter the solid product, wash with cold isopropanol, and dry under vacuum to obtain Tenofovir Disoproxil Fumarate.
Prodrug Activation Logical Relationship
The utility of CMPC as a prodrug moiety lies in its ability to be cleaved in vivo, releasing the active drug. This cleavage is often enzymatic. The following diagram illustrates this general principle.
Caption: General mechanism of prodrug activation for a CMPC conjugate.
Conclusion
This compound is a valuable reagent for introducing a propyl-carbonate-oxymethyl promoiety onto nucleophilic drug molecules. The reaction conditions for nucleophilic substitution are generally mild and can be adapted from established protocols for similar reagents like CMIC. The primary application of this chemistry is in the development of prodrugs to improve the pharmacokinetic properties of pharmaceuticals. The provided protocols and reaction condition summaries offer a solid foundation for researchers and drug development professionals working in this area.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 35273-90-6 [smolecule.com]
- 3. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 6. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Chloromethyl Propyl Carbonate: A Versatile Reagent in Agrochemical Synthesis
Introduction
Chloromethyl propyl carbonate (CMPC) is a reactive chemical intermediate increasingly utilized in the synthesis of a variety of agrochemicals. Its utility stems from the chloromethyl group, which serves as a versatile handle for introducing a propoxycarbonylmethyl moiety onto various molecular scaffolds. This functional group can impart desirable physicochemical and biological properties to the final agrochemical product. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of agrochemicals, with a focus on its role as a key building block in the synthesis of carbamate insecticides.
Application in Carbamate Insecticide Synthesis
This compound is a key reagent in the synthesis of carbamate insecticides, a class of pesticides that function by inhibiting the enzyme acetylcholinesterase in insects. The general synthetic strategy involves the reaction of a phenolic or heterocyclic alcohol with this compound to form an intermediate, which is then reacted with an appropriate amine to yield the final carbamate product. This method offers an alternative to traditional routes that often employ highly toxic reagents such as phosgene.
One of the most prominent applications of this methodology is in the synthesis of Carbofuran, a broad-spectrum carbamate insecticide, acaricide, and nematicide.
Synthesis of Carbofuran Intermediate
The synthesis of the key intermediate for Carbofuran using this compound involves the reaction with 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
Reaction Scheme:
Caption: Synthesis of Carbofuran Intermediate.
Experimental Protocols
Protocol 1: Synthesis of Propyl (2,3-dihydro-2,2-dimethylbenzofuran-7-yloxy)methyl carbonate
This protocol details the synthesis of the carbofuran intermediate from this compound and 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
Materials:
-
This compound (CMPC)
-
2,3-dihydro-2,2-dimethyl-7-benzofuranol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydro-2,2-dimethyl-7-benzofuranol (1 equivalent).
-
Add anhydrous acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Begin stirring the mixture at room temperature.
-
Slowly add this compound (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure propyl (2,3-dihydro-2,2-dimethylbenzofuran-7-yloxy)methyl carbonate.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 56°C (Acetone reflux) |
Logical Workflow for Agrochemical Synthesis using CMPC
The general workflow for utilizing this compound in the synthesis of carbamate agrochemicals can be visualized as follows:
Caption: General workflow for carbamate synthesis.
This compound serves as a valuable and versatile reagent in the synthesis of agrochemicals, particularly carbamate insecticides. The protocols and workflows detailed in this document provide a framework for researchers and scientists in the field of drug and pesticide development to utilize CMPC as a key building block for the creation of novel and effective crop protection agents. The use of CMPC offers a potentially safer alternative to traditional phosgene-based methodologies, aligning with the principles of green chemistry. Further research into the optimization of reaction conditions and the expansion of its application to a wider range of agrochemical classes is warranted.
Application Notes and Protocols for the Synthesis of Intermediates using Chloromethyl Propyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key intermediates utilizing chloromethyl propyl carbonate and its isomer, chloromethyl isopropyl carbonate. These reagents are crucial for the introduction of the propoxycarbonyloxymethyl and isopropoxycarbonyloxymethyl promoieties, respectively, which are widely employed in the development of prodrugs to enhance the bioavailability of parent drug molecules. The following sections detail the synthesis of these carbonate reagents and their subsequent application in the preparation of antiviral therapeutics.
Synthesis of Chloromethyl Propyl/Isopropyl Carbonate
This compound and its isopropyl analogue are essential reagents in prodrug synthesis. Several synthetic routes have been developed, with the choice of method often depending on the availability of starting materials, scalability, and safety considerations. Below are protocols for two common methods.
Method 1: Synthesis from a Chloroformate and an Alcohol
This method involves the reaction of a suitable chloroformate with either propanol or isopropanol in the presence of a base to yield the corresponding chloromethyl carbonate.
Experimental Protocol:
-
In a well-ventilated fume hood, a solution of chloromethyl chloroformate in a suitable solvent (e.g., hexane) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
The solution is cooled to 0-5 °C using an ice bath.
-
A solution of pyridine or triethylamine (as a base) in the same solvent is added dropwise to the cooled chloroformate solution while maintaining the temperature.[1]
-
Subsequently, propanol or isopropanol is added dropwise at the same temperature.
-
The reaction mixture is stirred for a specified time (typically monitored by GC analysis until completion).[1]
-
Upon completion, the reaction mixture is filtered to remove the salt byproduct.
-
The filtrate is washed with water to remove any remaining base and salt.[1]
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford pure this compound or chloromethyl isopropyl carbonate.[1]
Quantitative Data Summary:
| Product | Starting Materials | Base | Solvent | Yield | Purity (GC) | Reference |
| Chloromethyl Isopropyl Carbonate | Chloromethyl Chloroformate, Isopropanol | Triethylamine | Hexane | 95% | 99.5% | [1] |
| Chloromethyl Isopropyl Carbonate | Chloromethyl Chloroformate, Isopropanol | Pyridine | Hexane | 93.5% | 99.8% | [1] |
Reaction Pathway:
Caption: Synthesis of Chloromethyl Propyl/Isopropyl Carbonate.
Method 2: Synthesis from Dimethyl Carbonate
This two-step method involves the photochlorination of dimethyl carbonate to produce monochloromethyl methyl carbonate, followed by a transesterification reaction with isopropanol.[2]
Experimental Protocol:
Step 1: Synthesis of Monochloromethyl Methyl Carbonate [2]
-
In a reaction vessel equipped for photochemical reactions, add dimethyl carbonate and a photoinitiator (e.g., AIBN or benzoyl peroxide).[2]
-
Cool the mixture to 0-5 °C.[2]
-
While irradiating with light, bubble chlorine gas through the solution.[2]
-
Monitor the reaction by GC. Once the desired conversion is achieved, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine.
-
The resulting monochloromethyl methyl carbonate is then purified by distillation. A yield of approximately 72-85% can be expected.[2]
Step 2: Synthesis of Chloromethyl Isopropyl Carbonate [2]
-
In a three-necked flask equipped with a distillation column, combine monochloromethyl methyl carbonate and an excess of isopropanol.[2]
-
Add a catalyst, such as p-toluenesulfonic acid or a strong acid macroporous resin.[2]
-
Heat the mixture to 70-100 °C to initiate the transesterification reaction.[2]
-
Continuously remove the methanol byproduct by distillation to drive the reaction to completion.[2]
-
Monitor the methanol content in the distillate by GC; the reaction is considered complete when the methanol content is below 0.5%.[2]
-
After the reaction, remove the excess isopropanol by vacuum distillation.
-
The final product, chloromethyl isopropyl carbonate, is obtained by vacuum distillation.
Quantitative Data Summary:
| Step | Product | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield | Reference |
| 1 | Monochloromethyl Methyl Carbonate | Photoinitiator | 0-5 | - | 72-85% | [2] |
| 2 | Chloromethyl Isopropyl Carbonate | p-Toluenesulfonic acid | 80-85 | 15-18 | 87% | [2] |
| 2 | Chloromethyl Isopropyl Carbonate | Strong acid macroporous resin | 80-85 | 15-20 | 81% | [2] |
| 2 | Chloromethyl Isopropyl Carbonate | Sulfuric acid | 70-75 | 12-15 | 86% | [2] |
Experimental Workflow:
Caption: Workflow for Synthesis from Dimethyl Carbonate.
Application in Prodrug Synthesis: Preparation of Tenofovir Disoproxil Fumarate
Chloromethyl isopropyl carbonate is a key intermediate in the synthesis of Tenofovir Disoproxil Fumarate, an important antiviral medication for the treatment of HIV/AIDS and chronic hepatitis B.[3] The (isopropoxycarbonyl)oxymethyl group acts as a prodrug moiety, enhancing the oral bioavailability of the parent drug, Tenofovir.
Experimental Protocol:
-
To a reaction vessel, add Tenofovir ((R)-9-[2-(phosphonomethoxy)propyl]adenine) and a suitable solvent such as N-methyl pyrrolidinone (NMP) or a mixture of toluene and triethylamine.
-
Add a base, typically triethylamine, to the mixture and stir.
-
In some procedures, a phase transfer catalyst like tetrabutyl ammonium bromide is added.
-
Heat the reaction mixture to 50-60 °C.
-
Slowly add chloromethyl isopropyl carbonate to the reaction mixture and maintain the temperature for 4-8 hours.[4]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, the mixture is cooled, and the crude Tenofovir Disoproxil is isolated. This may involve filtration, extraction with an organic solvent like dichloromethane or ethyl acetate, and washing with water.[4][5]
-
The crude product is then dissolved in isopropanol.
-
Fumaric acid is added to the solution, and the mixture is heated to facilitate salt formation.[4]
-
The solution is then cooled to induce crystallization of Tenofovir Disoproxil Fumarate.
-
The crystalline product is collected by filtration, washed with cold isopropanol, and dried under vacuum.
Quantitative Data Summary:
| Starting Material (Tenofovir) | Base | Solvent | Catalyst | Yield (Crude Tenofovir Disoproxil) | Final Yield (Tenofovir Disoproxil Fumarate) | Reference |
| 1 kg | 8L Triethylamine | - | - | 2.26-2.38 kg | - | [5] |
| 100 g | 66.31 g Triethylamine | Toluene, NMP | 52.8 g Tetrabutyl ammonium bromide | - | 140 g | [4] |
| 25 g | 25 ml Triethylamine | Cyclohexane, NMP | 54 g Tetrabutyl ammonium bromide | - | - | [4] |
Logical Relationship Diagram:
Caption: Synthesis of Tenofovir Disoproxil Fumarate.
References
- 1. CN102399149A - Preparation method of antiviral drug tenofovir disoproxil fumarate intermediate chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 2. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving Chloromethyl Propyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl Propyl Carbonate (CMPC) is a versatile reagent in organic synthesis, primarily utilized as a key intermediate in the production of pharmaceuticals and agrochemicals.[1] Its reactivity stems from the chloromethyl group, which is susceptible to nucleophilic substitution, allowing for the introduction of a propyl carbonate moiety onto various molecules.[1][2] This feature is particularly valuable in the synthesis of prodrugs, where CMPC can be used to mask polar functional groups, such as phosphates, carboxylic acids, and phenols, thereby enhancing the lipophilicity and oral bioavailability of the parent drug. A prominent example of its application is in the synthesis of Tenofovir Disoproxil Fumarate (TDF), an antiviral medication used to treat HIV/AIDS and hepatitis B.[3][4][5]
These application notes provide detailed protocols for key reactions involving this compound, focusing on its use in the synthesis of prodrugs. The information is intended to guide researchers in the safe and effective use of this reagent in a laboratory setting.
Chemical Properties and Reactions
This compound is a colorless liquid with the chemical formula C₅H₉ClO₃.[1] The primary reactions of CMPC are nucleophilic substitutions at the chloromethyl carbon. Common nucleophiles include phosphates, carboxylates, and phenolates.
-
Nucleophilic Substitution: The electron-withdrawing nature of the adjacent carbonate group makes the chloromethyl group an excellent electrophile for Sₙ2 reactions.[2]
-
Hydrolysis: In the presence of water, CMPC can hydrolyze to form propyl alcohol, formaldehyde, and hydrochloric acid.[2]
-
Transesterification: CMPC can react with other alcohols, leading to the exchange of the propyl group.[2]
Experimental Protocols
Synthesis of Tenofovir Disoproxil (Prodrug of Tenofovir)
This protocol describes the esterification of the phosphonic acid group of Tenofovir (PMPA) with this compound to yield Tenofovir Disoproxil.
Reaction Scheme:
PMPA + 2 x this compound → Tenofovir Disoproxil
Materials:
-
Tenofovir (PMPA)
-
This compound (referred to as POC in some literature)
-
N-Methylpyrrolidone (NMP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Toluene
-
Tetrabutylammonium bromide (optional, as a phase transfer catalyst)
-
Ammonium phosphate (optional, as an auxiliary agent)
-
Ice-saline solution
-
Ethyl acetate or Isopropyl acetate for extraction and washing
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer
-
Thermometer
-
Condenser
-
Dropping funnel
-
Heating mantle
-
Vacuum filtration apparatus
Protocol:
-
To a dry and clean three-neck round-bottom flask equipped with a mechanical stirrer, add Tenofovir (PMPA) (e.g., 86.1 g, 0.3 mol).
-
Add the solvent, for example, N,N-dimethylacetamide (500 mL) or N-methylpyrrolidone.[4]
-
Add the base, such as triethylamine (e.g., 60.6 g, 0.6 mol) or diisopropylethylamine (77.9 g, 0.6 mol).[4]
-
Optionally, add a phase transfer catalyst like tetrabutylammonium bromide (e.g., 9.7 g, 0.03 mol) and an auxiliary agent like urea (18.2 g, 0.3 mol) or ammonium phosphate (22.4 g, 0.15 mol).[4]
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Heat the reaction mixture to a temperature between 50-80°C.[4]
-
Slowly add this compound (e.g., 137.2 g, 0.9 mol) dropwise to the reaction mixture.
-
Continue to stir the reaction at the same temperature for approximately 3-5 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).[1][3][4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an ice-saline solution (e.g., 2000 mL) and stir for one hour.[4]
-
The crude product may precipitate or can be extracted with a solvent like ethyl acetate or isopropyl acetate.[4]
-
Filter the crude product or separate the organic layer.
-
Wash the crude product or the organic layer with water or a brine solution.
-
The crude Tenofovir Disoproxil can be further purified by pulping/slurrying in a solvent like ethyl acetate or isopropyl acetate, followed by filtration and drying.[4]
Quantitative Data for Tenofovir Disoproxil Synthesis:
| Parameter | Value | Reference |
| Reactants | ||
| Tenofovir (PMPA) | 1.0 equiv | [4] |
| This compound | 2.0 - 6.0 equiv | [4] |
| Base (e.g., Triethylamine) | 2.0 equiv | [4] |
| Solvent | N,N-dimethylacetamide, NMP, Acetonitrile, Toluene | [4] |
| Temperature | 40 - 80 °C | [4] |
| Reaction Time | 3 - 5 hours | [1][3][4] |
| Yield | ~70-80% (crude) | [4] |
| Purity | >70% (crude) | [4] |
General Protocol for Prodrug Synthesis of Carboxylic Acids
This protocol outlines a general method for the esterification of a carboxylic acid with this compound to form an acyloxymethyl propyl carbonate prodrug. This method is adapted from a general procedure for similar chloromethyl esters.
Reaction Scheme:
R-COOH + this compound → R-COO-CH₂-O-COO-Propyl
Materials:
-
Carboxylic acid-containing drug
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
This compound
-
Tetrabutylammonium iodide (TBAI, as a catalyst)
-
Anhydrous acetonitrile or DMF
-
Ethyl acetate for extraction
-
Water and brine solution for washing
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
Protocol:
-
Prepare the cesium salt of the carboxylic acid by reacting the carboxylic acid (1.0 eq) with cesium carbonate (0.5 eq) in a suitable solvent like methanol, followed by evaporation to dryness.
-
In a round-bottom flask, dissolve the cesium salt of the carboxylic acid (1.4 eq) in anhydrous acetonitrile.
-
Add tetrabutylammonium iodide (1.0 eq) to the mixture at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80°C with stirring under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Representative Quantitative Data for Carboxylic Acid Esterification:
| Parameter | Value |
| Reactants | |
| Carboxylic Acid (as Cesium Salt) | 1.4 equiv |
| This compound | 1.0 equiv |
| Tetrabutylammonium Iodide (Catalyst) | 1.0 equiv |
| Solvent | Anhydrous Acetonitrile |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield | Moderate to Good (product dependent) |
| Purity | Achieved after purification |
Representative Protocol for Prodrug Synthesis of Phenols
This protocol provides a representative method for the reaction of a phenolic compound with this compound to form a propoxycarbonyloxymethyl ether prodrug.
Reaction Scheme:
Ar-OH + this compound → Ar-O-CH₂-O-COO-Propyl
Materials:
-
Phenolic drug (e.g., Acetaminophen)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
This compound
-
Tetrabutylammonium hydrogen sulfate (optional, as a phase transfer catalyst)
-
Methylene chloride (DCM) or another suitable aprotic solvent
-
Water for washing
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Protocol:
-
In a round-bottom flask, dissolve the phenolic drug (1.0 eq) in methylene chloride.
-
Add potassium carbonate (1.5 - 2.0 eq) and optionally a phase transfer catalyst like tetrabutylammonium hydrogen sulfate (0.1 eq).
-
Cool the mixture in an ice bath.
-
Add this compound (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Representative Quantitative Data for Phenol Etherification:
| Parameter | Value |
| Reactants | |
| Phenolic Compound | 1.0 equiv |
| This compound | 1.1 equiv |
| Base (e.g., K₂CO₃) | 1.5 - 2.0 equiv |
| Solvent | Methylene Chloride |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Yield | Moderate to Good (product dependent) |
| Purity | Achieved after purification |
Visualizations
Experimental Workflow for Prodrug Synthesis
Caption: General experimental workflow for the synthesis of prodrugs using this compound.
Metabolic Activation Pathway of Tenofovir Disoproxil Fumarate (TDF)
Caption: Metabolic activation pathway of the prodrug Tenofovir Disoproxil Fumarate (TDF) to its active form.[6][7]
Safety Precautions
This compound is a reactive chemical and should be handled with appropriate safety measures.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unotes.net [unotes.net]
- 4. youtube.com [youtube.com]
- 5. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug design of phenolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103965044A - Preparation method of chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
Application Notes and Protocols: Chloromethyl Propyl Carbonate in Functional Group Introduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl propyl carbonate (CMPC) and its isomer, chloromethyl isopropyl carbonate (CMIPC), are versatile reagents in organic synthesis, primarily utilized for the introduction of the propyloxycarbonyloxymethyl and isopropyloxycarbonyloxymethyl groups, respectively.[1][2] These reagents are particularly valuable in pharmaceutical and agrochemical research for their ability to modify functional groups, thereby altering the physicochemical properties of molecules.[1] A key application lies in the synthesis of prodrugs, where the introduced moiety can enhance bioavailability and then be cleaved in vivo to release the active pharmaceutical ingredient (API).[2] The chloromethyl group provides a reactive site for nucleophilic substitution, enabling the derivatization of a wide range of functional groups including phosphonates, carboxylic acids, phenols, and amines.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isopropyl isomer is provided below.
| Property | This compound | Chloromethyl Isopropyl Carbonate | Reference(s) |
| CAS Number | 35273-90-6 | 35180-01-9 | [2][3] |
| Molecular Formula | C₅H₉ClO₃ | C₅H₉ClO₃ | [2][3] |
| Molecular Weight | 152.57 g/mol | 152.57 g/mol | [2][3] |
| Appearance | Colorless liquid | Colorless liquid | [1][2] |
| Boiling Point | Not specified | 66 °C @ 16 Torr | [4] |
| IUPAC Name | This compound | chloromethyl propan-2-yl carbonate | [3] |
Core Application: Prodrug Synthesis of Tenofovir Disoproxil Fumarate
A prominent application of chloromethyl isopropyl carbonate is in the synthesis of Tenofovir Disoproxil Fumarate, a key antiviral medication. In this synthesis, CMIPC is used to esterify the phosphonic acid group of Tenofovir (PMPA), converting it into a more bioavailable prodrug form.[5]
Experimental Protocol: Synthesis of Tenofovir Disoproxil
This protocol outlines the esterification of Tenofovir with chloromethyl isopropyl carbonate.
Materials:
-
Tenofovir (PMPA)
-
N-methylpyrrolidone (NMP)
-
Triethylamine (TEA)
-
Chloromethyl isopropyl carbonate (CMIPC)
-
Dichloromethane
-
Water
-
Magnesium sulfate
Procedure:
-
In a suitable reactor, suspend Tenofovir (4.0 g) in N-methylpyrrolidone (15 mL).[4]
-
Add triethylamine (5.8 mL) to the suspension.[4]
-
Heat the reaction mixture to 63 °C and stir for 30 minutes.[4]
-
Add chloromethyl isopropyl carbonate (10 g) to the reaction mixture and continue stirring at 63 °C for 4 hours.[4]
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature, and then further cool to 5 °C.[4]
-
Slowly add cold water (25 mL, pre-cooled to below 15 °C) while maintaining the temperature below 15 °C.[4]
-
Stir the mixture at 15 °C for 1 hour.[4]
-
Extract the aqueous mixture with dichloromethane (2 x 15 mL).[4]
-
Combine the organic layers and wash twice with water (2 x 10 mL).[4]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield Tenofovir Disoproxil as an oil.[4]
Quantitative Data for Tenofovir Disoproxil Synthesis
| Parameter | Value | Reference(s) |
| Reactants | Tenofovir, Chloromethyl isopropyl carbonate, Triethylamine | [4][5] |
| Solvent | N-methylpyrrolidone | [4] |
| Temperature | 50-60 °C or 63 °C | [4][5] |
| Reaction Time | 4-8 hours | [5] |
| Yield of Tenofovir Disoproxil Fumarate (after salt formation) | 53% (initial crystallization), 90% (recrystallization) | [4] |
| Purity (HPLC) | ~85% (crude product formation) |
Experimental Workflow: Synthesis of Tenofovir Disoproxil
References
- 1. Buy this compound | 35273-90-6 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C5H9ClO3 | CID 22595330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]
- 5. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to improve the yield of reactions using Chloromethyl Propyl Carbonate
Welcome to the technical support center for Chloromethyl Propyl Carbonate (CMPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during chemical synthesis with CMPC.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMPC) and what are its primary applications?
This compound (CMPC), with the CAS number 35273-90-6, is a versatile organic compound classified as a carbonate ester.[1][2] It appears as a colorless liquid with a pungent odor and is highly valued for its reactivity in organic synthesis.[1] Its primary role is as a key intermediate in the production of pharmaceuticals and agrochemicals, where it serves as a reagent to introduce a chloromethyl functional group into molecules.[1][3] Notably, it is an important building block in the synthesis of antiviral drugs like Tenofovir.[4][5]
Q2: What are the main types of reactions where CMPC is used?
CMPC is primarily used in nucleophilic substitution reactions. The chloromethyl group is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the adjacent carbonate group, making it an excellent target for nucleophiles.[1] Common reactions include:
-
Nucleophilic Substitution: Reaction with nucleophiles like amines or alcohols to form new carbon-carbon or carbon-heteroatom bonds.[1]
-
Prodrug Synthesis: It is frequently used to attach a promoiety to a drug molecule, which can enhance properties like oral bioavailability. The resulting ester is later cleaved in the body to release the active drug.[6][7]
-
Transesterification: CMPC can react with other alcohols to form different carbonate compounds.[1]
Q3: What is the primary mechanism of nucleophilic substitution reactions involving CMPC?
These reactions typically proceed through a second-order (SN2) mechanism. The reaction rate is dependent on the concentration of both the CMPC substrate and the nucleophile.[1]
Troubleshooting Guide: Enhancing Reaction Yield
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in reactions involving CMPC can often be attributed to several factors. The most critical factor is the presence of moisture, which leads to hydrolysis of the CMPC. Other causes include suboptimal reaction temperature, incorrect stoichiometry, inappropriate solvent choice, or catalyst deactivation.[1][8]
Q2: How can I prevent the hydrolysis of CMPC during my experiment?
Hydrolysis is a significant side reaction where CMPC reacts with water to produce propyl alcohol and chloromethyl carbonate, reducing the yield of the desired product.[1] To minimize hydrolysis:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., dry nitrogen or argon).[1]
-
Dry Solvents: Use high-purity, anhydrous solvents.
-
Control Reactant Purity: Ensure that all starting materials, especially the nucleophile, are free from water. Water concentrations as low as 0.03% can significantly decrease conversion and selectivity.[1]
Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?
Byproduct formation is often related to reaction conditions and the stability of the reactants and products.
-
Optimize Temperature: The reaction temperature should be carefully controlled. For many syntheses, lower temperatures (e.g., 0-5 °C) can improve selectivity by minimizing side reactions.[9] However, some transesterification reactions may require higher temperatures (70-100 °C) to proceed efficiently.[4][9] Always perform temperature optimization studies for your specific reaction.[1]
-
Choice of Catalyst: The selection of an appropriate catalyst is crucial. For instance, in some syntheses, a photoinitiator is required for high selectivity and yield.[9] In other cases, catalysts like p-toluenesulfonic acid or various Lewis acids are used.[9][10]
-
Molar Ratio of Reactants: The stoichiometry of the reactants significantly influences product distribution. Experiment with different molar ratios to find the optimal balance that favors the desired product while minimizing side reactions.[1]
Q4: The reaction is proceeding very slowly. What can I do to increase the reaction rate without compromising the yield?
A slow reaction rate can be addressed by carefully adjusting several parameters:
-
Temperature Control: While excessively high temperatures can cause decomposition, moderately increasing the temperature can enhance the reaction rate. An optimal temperature around 120°C has been noted for some carbonate syntheses, balancing rate enhancement with thermal stability.[1]
-
Catalyst Loading: Increasing the catalyst concentration can speed up the reaction. However, exceeding the optimal loading can sometimes lead to catalyst deactivation or an increase in byproducts.[8]
-
Pressure Adjustments: For reactions involving gases like CO2 (in the synthesis of related carbonates), pressure can significantly impact kinetics. At lower pressures (2-12 bar), the rate may increase linearly with pressure.[1][8]
Data Presentation: Factors Influencing Reaction Yield
The following table summarizes key parameters and their typical impact on the yield of reactions involving CMPC, based on literature for CMPC and related carbonate compounds.
| Parameter | Condition | Effect on Yield | Rationale / Common Issues | Citation |
| Moisture | Presence of Water (>0.03%) | Decreases | Competitive hydrolysis of CMPC. | [1] |
| Anhydrous Conditions | Increases | Minimizes the primary side reaction pathway. | [1] | |
| Temperature | Too Low | Decreases | Slow or incomplete reaction. | [11] |
| Optimal Range (e.g., 0-5°C or 70-100°C) | Maximizes | Balances reaction rate and selectivity. The optimal range is highly reaction-dependent. | [9] | |
| Too High | Decreases | Promotes side reactions and potential decomposition of products. | [1] | |
| Catalyst | No Catalyst / Wrong Catalyst | Decreases | Low reaction rate and conversion. | [8] |
| Optimal Catalyst & Loading | Maximizes | Increases reaction rate and can improve selectivity. | [8][10] | |
| Reactant Ratio | Suboptimal | Decreases | Incomplete conversion of limiting reagent or formation of byproducts. | [1] |
| Optimized Molar Ratio | Maximizes | Drives the reaction to completion and favors the desired product. | [1] | |
| Atmosphere | Air (Oxygen/Moisture) | Decreases | Potential for side reactions and hydrolysis. | [1] |
| Inert Gas (N₂, Ar) | Increases | Protects reactants from atmospheric moisture and oxygen. | [1] |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Substitution using CMPC
This protocol outlines a general method for reacting CMPC with a nucleophile (e.g., an alcohol or amine) to form a carbonate prodrug.
Materials:
-
This compound (CMPC)
-
Nucleophile (e.g., Drug-OH)
-
Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Reagents: Dissolve the nucleophile and the base (e.g., 1.1 equivalents of pyridine) in the anhydrous solvent and add the solution to the reaction flask.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Addition of CMPC: Dissolve CMPC (1.0 equivalent) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the CMPC solution dropwise to the stirred reaction mixture over 30-60 minutes.
-
Reaction: Allow the reaction to stir at the chosen temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). The reaction may take several hours to complete.
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution (e.g., NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization to obtain the final product with high purity.
Visual Guides and Workflows
Reaction Pathway and Side Reaction
This diagram illustrates the desired nucleophilic substitution pathway for CMPC and the competing hydrolysis side reaction that can lower the yield.
References
- 1. Buy this compound | 35273-90-6 [smolecule.com]
- 2. This compound | C5H9ClO3 | CID 22595330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 35273-90-6 [chemicalbook.com]
- 4. Chloromethyl isopropyl carbonate | 35180-01-9 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 10. CN104844459A - Chloromethyl isopropyl carbonate preparation method - Google Patents [patents.google.com]
- 11. purkh.com [purkh.com]
Common side reactions with Chloromethyl Propyl Carbonate and how to avoid them
Welcome to the technical support center for Chloromethyl Propyl Carbonate (CMPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common side reactions associated with CMPC and strategies to avoid them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CMPC) is a carbonate ester with the chemical formula C₅H₉ClO₃. It is a reactive and versatile organic compound, appearing as a colorless liquid with a pungent odor. Its primary use is as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where it serves to introduce a chloromethyl functional group into molecules.[1]
Q2: What are the main safety hazards associated with this compound?
CMPC is a hazardous chemical and should be handled with appropriate safety precautions. It is classified as a flammable liquid and vapor.[2][3] It can cause severe skin burns and serious eye damage.[2][3] Additionally, it may cause skin sensitization upon repeated contact and is toxic to aquatic life with long-lasting effects. Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
The final product yield is significantly lower than expected.
-
TLC or other in-process monitoring shows a complex mixture of products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrolysis of CMPC | CMPC can hydrolyze in the presence of water to form propyl alcohol and chloromethyl carbonate.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction. |
| Suboptimal Reaction Temperature | Temperature plays a critical role in the reaction outcome. For reactions involving the chlorination of a carbonate precursor, low temperatures (e.g., 0-5°C) can significantly increase selectivity and yield.[4] Conversely, some reactions may require elevated temperatures to proceed at a reasonable rate. It is crucial to follow established protocols or perform optimization studies. |
| Inappropriate Catalyst or Initiator | The choice of catalyst or initiator is critical. For instance, in the synthesis of a CMPC precursor, the use of a photoinitiator at low temperatures has been shown to increase the yield from 65% to approximately 85% and selectivity from 75% to 95% compared to thermal activation at higher temperatures without an initiator.[4] |
| Decomposition of CMPC | CMPC is sensitive to heat and light.[1] Store CMPC in a cool, dark place and protect the reaction mixture from light, especially if photo-sensitive reagents are not part of the intended reaction. |
Issue 2: Formation of Impurities and Byproducts
Symptoms:
-
Purification of the final product is difficult due to the presence of closely related impurities.
-
Spectroscopic data (e.g., NMR, MS) indicates the presence of unexpected species.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Over-chlorination | During the synthesis of CMPC or its precursors, the presence of excess chlorine or localized high concentrations can lead to the formation of di- or tri-chlorinated byproducts, such as dichloromethyl chloroformate.[4] Ensure precise control over the stoichiometry of the chlorinating agent. |
| Nucleophilic Substitution | The chloromethyl group of CMPC is susceptible to attack by nucleophiles, such as amines or alcohols, which may be present as reactants or impurities.[1] If the desired reaction does not involve nucleophilic substitution at the chloromethyl position, ensure the reaction medium is free from such nucleophiles. |
| Transesterification | CMPC can undergo transesterification with other alcohols present in the reaction mixture, leading to the formation of different carbonate esters.[1] Use the desired alcohol as the solvent or ensure the absence of other alcohols. |
Experimental Protocols
Protocol 1: Synthesis of a Chloromethyl Carbonate Precursor
This protocol is adapted from a patented method for the synthesis of a precursor to chloromethyl isopropyl carbonate, demonstrating the importance of controlled conditions.[4]
Materials:
-
Dimethyl carbonate
-
Chlorine gas
-
Photoinitiator (e.g., benzoyl peroxide)
-
Nitrogen gas
-
Apparatus for photochemical reactions with cooling capabilities
Procedure:
-
To a reaction vessel equipped for photochemical reactions, add dimethyl carbonate and the photoinitiator.
-
Cool the reaction vessel to 0-5°C.
-
Purge the system with nitrogen gas.
-
While maintaining the temperature at 0-5°C, introduce chlorine gas under UV irradiation.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC).
-
Once the reaction is complete, stop the flow of chlorine and UV irradiation.
-
Purge the system with nitrogen gas to remove any residual chlorine.
-
The crude product can then be purified by distillation.
Expected Outcome:
-
This method has been reported to increase the selectivity for the monochlorinated product to 95% with a yield of approximately 85%.[4]
Protocol 2: General Procedure for Nucleophilic Substitution
This is a general guideline for reacting CMPC with a nucleophile (e.g., the sodium salt of a carboxylic acid to form a prodrug).
Materials:
-
This compound (CMPC)
-
Nucleophile (e.g., sodium salt of the drug)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Dissolve the nucleophile in the anhydrous solvent under an inert atmosphere.
-
Slowly add a stoichiometric amount of CMPC to the solution at room temperature.
-
The reaction may be heated to facilitate completion, depending on the reactivity of the nucleophile. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on the Synthesis of a CMPC Precursor [4]
| Condition | Temperature | Photoinitiator | Selectivity for Monochloro-product | Yield |
| 1 | 50-80°C | No | 75% | 65% |
| 2 | 0-5°C | Yes | 95% | ~85% |
Table 2: Purity and Yield of Chloromethyl Isopropyl Carbonate Synthesis
This data is for a closely related compound, Chloromethyl Isopropyl Carbonate, and illustrates a successful synthesis outcome.
| Parameter | Value |
| Yield | 95% |
| GC Purity | 99.5% |
Visualizations
References
Technical Support Center: Troubleshooting Chloromethyl Propyl Carbonate Reactions
Welcome to the technical support center for Chloromethyl Propyl Carbonate (CMPC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their CMPC reactions, specifically addressing the common issue of low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems encountered during the synthesis of this compound.
Q1: My CMPC synthesis via transesterification of monochlorinated dimethyl carbonate with propanol shows a very low yield. What are the likely causes?
Low conversion rates in this transesterification reaction are frequently due to several factors. The most common culprits are the presence of moisture, suboptimal reaction temperature, and issues with the catalyst.
-
Moisture Contamination: Water in the reaction mixture can lead to the hydrolysis of the chloromethyl group, forming undesired byproducts and consuming your starting material.[1] It is crucial to use anhydrous reagents and solvents.
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled. For the transesterification step, a temperature range of 70-100°C is often employed.[2] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to product decomposition or the formation of side products.
-
Catalyst Inefficiency: If using an acid catalyst like p-toluenesulfonic acid (p-TSA), its activity can be compromised. This can be due to impurities in the catalyst or the presence of basic compounds in the reaction mixture that neutralize the acid.
Q2: I am observing the formation of significant byproducts in my reaction. How can I identify and minimize them?
Side reactions are a common cause of reduced CMPC yield. The nature of the byproducts depends on the specific synthetic route employed.
-
Hydrolysis Products: As mentioned, water contamination can lead to hydrolysis of the CMPC product, yielding propyl alcohol and chloromethyl carbonate.[1] To mitigate this, ensure all glassware is oven-dried and use anhydrous solvents and reagents.
-
Diaryl Methane Formation (in Blanc Chloromethylation): When using a chloromethylation approach on an aromatic precursor, the formation of diarylmethane is a common side reaction.[3] Optimizing the stoichiometry of the reactants and using appropriate catalysts can help minimize this.
-
Polymerization: In some cases, especially with prolonged reaction times, polymerization of the product can occur.[4] Monitoring the reaction progress and stopping it once the desired conversion is reached is crucial.
Q3: How critical is the purity of my starting materials for a successful CMPC synthesis?
The purity of your starting materials is paramount. Impurities can interfere with the reaction in several ways:
-
Water Content: As discussed, even trace amounts of water can significantly reduce yield.[1]
-
Presence of Nucleophiles: Impurities with nucleophilic groups (e.g., amines, other alcohols) can compete with the desired reaction, leading to a mixture of products.
-
Catalyst Poisons: Certain impurities can deactivate your catalyst, bringing the reaction to a halt.
It is highly recommended to purify your starting materials before use, for example, by distillation.
Q4: My reaction seems to stall before reaching completion. What could be the reason?
A stalled reaction can often be attributed to catalyst deactivation or the establishment of an unfavorable equilibrium.
-
Catalyst Deactivation: The catalyst may be consumed by side reactions or poisoned by impurities. If using a solid catalyst, ensure it is properly activated and handled.
-
Equilibrium Limitations: Some reactions for CMPC synthesis are reversible. The accumulation of byproducts, such as methanol in the transesterification of monochlorinated dimethyl carbonate, can shift the equilibrium back towards the reactants.[2] Continuous removal of the byproduct (e.g., by distillation) can drive the reaction to completion.
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes typical reaction conditions for a common CMPC synthesis route.
| Parameter | Condition 1: p-Toluenesulfonic Acid Catalyst | Condition 2: Strong Acid Macroporous Resin |
| Catalyst | p-Toluenesulfonic acid | Strong acid macroporous resin |
| Temperature | 80-85°C | 80-85°C |
| Reactant Ratio (Propanol:Monochlorinated DMC) | 1.5 : 1 | 5 : 1 |
| Reaction Time | 15-18 hours | 15-20 hours |
| Typical Yield | ~87% | ~81% |
Data synthesized from patent literature.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Transesterification
This protocol is based on the transesterification of methyl chloromethyl carbonate with isopropanol, catalyzed by p-toluenesulfonic acid.[2]
Materials:
-
Methyl chloromethyl carbonate (2 mol)
-
Isopropanol (3 mol)
-
p-Toluenesulfonic acid (catalytic amount)
-
500 mL three-necked flask equipped with a distillation column
Procedure:
-
To the 500 mL three-necked flask, add methyl chloromethyl carbonate (250g, 2 mol) and isopropanol (180g, 3 mol).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to 80-85°C.
-
Continuously remove the methanol byproduct by distillation.
-
Monitor the reaction progress by gas chromatography until the methanol content in the distillate is below 0.5%. The reaction typically takes 15-18 hours.
-
After the reaction is complete, remove the excess isopropanol by distillation under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain chloromethyl isopropyl carbonate.
Visualizations
Caption: Troubleshooting workflow for low CMPC conversion rates.
Caption: Reaction pathway for CMPC synthesis via transesterification.
Caption: Logical relationship of moisture leading to low CMPC yield.
References
Technical Support Center: Purification of Products Synthesized with Chloromethyl Propyl Carbonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using chloromethyl propyl carbonate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products synthesized with this compound, a key reagent often used in the synthesis of prodrugs, such as antiviral agents. A primary example is the synthesis of Tenofovir Disoproxil Fumarate (TDF), which utilizes the closely related chloromethyl isopropyl carbonate (CMIC). The purification challenges and solutions are often analogous.
Problem 1: Presence of Unreacted this compound in the Final Product
-
Question: My final product is contaminated with unreacted this compound. How can I remove it?
-
Answer: Unreacted this compound is a common impurity and a potential mutagen, so its removal is critical.[1] Several strategies can be employed:
-
Aqueous Workup: this compound is susceptible to hydrolysis. Washing the crude reaction mixture with an aqueous solution (e.g., water or brine) can help to hydrolyze and remove the unreacted reagent.[2][3]
-
Silica Gel Treatment: Passing a solution of the crude product through a plug of silica gel can effectively remove residual this compound.[2] Thiol-modified silica has also been shown to be effective.[2]
-
Column Chromatography: Flash column chromatography is a highly effective method for separating the desired product from unreacted starting materials and other impurities.[4]
-
Crystallization: Recrystallization of the final product can significantly reduce the level of impurities, including residual this compound.[2][5]
-
Problem 2: Formation of Dimer and Other Side-Products
-
Question: I am observing significant amounts of dimer impurities and other side-products in my reaction mixture. How can I minimize their formation and remove them?
-
Answer: The formation of byproducts is a common challenge. Here are some approaches to mitigate this issue:
-
Reaction Optimization: The choice of base and the use of a phase transfer catalyst can significantly impact the formation of impurities. For instance, in the synthesis of Tenofovir Disoproxil, using a phase transfer catalyst was found to increase the yield and minimize the formation of dimer impurities.[5]
-
Control of Water Content: The presence of water in the reaction mixture can lead to the formation of N-hydroxymethylated impurities.[6] Ensuring anhydrous reaction conditions can reduce these side-products.
-
Purification by Column Chromatography: Column chromatography is the most effective method to separate the desired product from structurally similar impurities.[4] A gradient elution system, for example, using a mixture of ethyl acetate and methanol, can be employed for effective separation.[4]
-
Problem 3: Difficulty in Product Crystallization ("Oiling Out")
-
Question: My product is "oiling out" instead of crystallizing during purification. What can I do?
-
Answer: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can be due to several factors, including the presence of impurities or the choice of solvent. Here are some troubleshooting steps:
-
Solvent System Adjustment: If using a single solvent, try adding a small amount of a miscible "anti-solvent" (a solvent in which the product is less soluble) to induce crystallization.[2]
-
Slowing Down Cooling: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[7]
-
Seeding: Introducing a small seed crystal of the pure product can initiate crystallization.[6]
-
Increased Purity: If the issue persists, the crude product may be too impure. An initial purification step, such as a quick filtration through a silica plug or a rapid column chromatography, might be necessary before attempting crystallization.
-
Frequently Asked Questions (FAQs)
General Purification
-
Q1: What are the most common purification techniques for products synthesized with this compound?
-
Q2: How can I monitor the progress of the purification?
-
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities during column chromatography.[4] High-performance liquid chromatography (HPLC) can be used for more quantitative analysis of purity.
-
Specific Impurities
-
Q3: Why is it crucial to remove residual this compound?
-
Q4: What are some of the common process-related impurities I should look out for?
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A4: Besides unreacted starting materials, common impurities can include dimers of the product, products of side reactions with the solvent or base, and hydrolysis products. In the context of Tenofovir Disoproxil synthesis, impurities such as mono-POC Tenofovir and Tenofovir disoproxil carbamate have been identified.[4]
-
Experimental Protocols
-
Q5: Where can I find a detailed protocol for purifying a product made with this compound?
-
A5: Detailed protocols are often specific to the synthesized molecule. However, you can adapt general procedures. A detailed protocol for the purification of Tenofovir Disoproxil, synthesized using the related chloromethyl isopropyl carbonate, is provided in the "Experimental Protocols" section below as a reference.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Carbonate Prodrugs
| Purification Technique | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Aqueous Workup/Extraction | Partitioning between immiscible liquid phases based on solubility. | Removes water-soluble impurities and unreacted reagents. Simple and fast.[3] | Limited to removing impurities with significantly different solubility. May not remove structurally similar byproducts. | Variable, often used as a preliminary step. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | High resolution, capable of separating complex mixtures and closely related impurities.[4] | Can be time-consuming and requires larger volumes of solvent. | >95% |
| Crystallization/Recrystallization | Purification of a solid based on differences in solubility between the desired compound and impurities. | Can yield very high purity product. Scalable for industrial production.[2][5] | Yield can be low if the product has some solubility in the cold solvent. "Oiling out" can be an issue.[7] | >99% |
| Silica Gel Filtration | Adsorption of polar impurities onto silica gel. | Quick and effective for removing highly polar impurities and residual reagents like CMIC.[2] | Not suitable for separating compounds with similar polarities. | Effective for specific impurity removal. |
Experimental Protocols
Protocol 1: General Purification of a Crude Product by Flash Column Chromatography
This protocol is a general guideline and should be adapted based on the specific properties of the target compound.
-
Preparation of the Crude Sample: After the reaction workup (e.g., aqueous extraction), concentrate the crude product under reduced pressure. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) for TLC analysis.
-
TLC Analysis: Develop a TLC system to achieve good separation between the desired product and impurities. The ideal retention factor (Rf) for the product is typically between 0.2 and 0.4.
-
Column Packing:
-
Select a column of appropriate size.
-
Pack the column with silica gel as a slurry in the chosen eluent or by dry packing followed by careful solvent addition.
-
Ensure the silica gel bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and then evaporating the solvent.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often used for better separation.[4]
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 2: Purification of Tenofovir Disoproxil from a Reaction Mixture with Chloromethyl Isopropyl Carbonate
This protocol is adapted from literature procedures for the synthesis of Tenofovir Disoproxil.[3][4]
-
Reaction Quenching and Extraction:
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.[4]
-
-
Flash Column Chromatography:
-
Crystallization of the Fumarate Salt:
-
Combine the fractions containing the pure Tenofovir Disoproxil and concentrate under reduced pressure.
-
Dissolve the resulting oil or solid in a suitable solvent, such as isopropyl alcohol.[3][5]
-
Add fumaric acid to the solution and heat to about 50 °C until everything dissolves.[3]
-
Cool the solution slowly to room temperature and then in an ice bath to induce crystallization of Tenofovir Disoproxil Fumarate.[3]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropyl alcohol.[5]
-
Dry the purified product under vacuum.
-
Mandatory Visualization
References
- 1. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]
- 2. benchchem.com [benchchem.com]
- 3. zean.es [zean.es]
- 4. pharmtech.com [pharmtech.com]
- 5. susupport.com [susupport.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Optimizing temperature and catalyst for Chloromethyl Propyl Carbonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of Chloromethyl Propyl Carbonate (CMPC).
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound (CMPC)?
A1: CMPC can be synthesized through several methods, including:
-
Phosgene-based Route: This traditional industrial method involves the reaction of phosgene with propanol to form propyl chloroformate, which is then reacted with chloromethanol.[1] Due to the high toxicity of phosgene, this method requires stringent safety protocols.[1]
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Illumination Reaction: A common laboratory-scale method involves the photo-initiated reaction of dimethyl carbonate with chlorine gas at low temperatures (0-5 °C).[1][2]
-
Transesterification Route: This method involves the reaction of dimethyl monochlorocarbonate with propanol in the presence of a catalyst at elevated temperatures (70-100 °C).[2]
Q2: What is the optimal temperature for CMPC synthesis?
A2: The optimal temperature depends heavily on the chosen synthesis route. For the illumination reaction of dimethyl carbonate and chlorine, a low temperature range of 0-5°C is recommended to improve selectivity and yield.[2] For the transesterification of dimethyl monochlorocarbonate with an alcohol, a higher temperature range of 70-100°C is typically employed.[2] In some phosgene-based industrial processes, temperature optimization studies suggest optimal performance around 120°C to balance reaction rate and product stability.[1]
Q3: Which catalysts are effective for CMPC synthesis?
A3: The choice of catalyst is specific to the reaction pathway:
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For the illumination reaction, a photoinitiator such as azobisisobutyronitrile or benzoyl peroxide is used to facilitate the generation of chlorine radicals.[2]
-
In the transesterification route from dimethyl monochlorocarbonate, an acid catalyst like sulfuric acid can be used.[2]
-
For the synthesis of related chloromethyl carbonates, alkyl imidazole ionic liquids have been used as effective catalysts that can be reused, offering a greener alternative.[3]
Q4: How can I improve the yield and purity of my CMPC product?
A4: To improve yield and purity:
-
Optimize Reactant Ratios: Ensure the correct stoichiometric balance of your reactants. For instance, in the transesterification route, using an excess of the alcohol can drive the reaction to completion.[2]
-
Control Temperature: Maintain the optimal temperature for your specific reaction to minimize side product formation.[2][4]
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Purification: Employ fractional distillation or vacuum distillation to separate CMPC from unreacted starting materials and byproducts.[2][5] Continuous rectification processes can also enhance yield and purity.[1]
-
Catalyst Selection: Use the appropriate catalyst to increase reaction rate and selectivity. For example, using a photoinitiator in the illumination reaction increases the yield of dimethyl monochlorocarbonate from 65% to about 85%.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incorrect reaction temperature. 2. Inactive or insufficient catalyst. 3. Poor quality of starting materials. 4. Reaction has not reached completion. | 1. Verify and optimize the reaction temperature for your specific method. For illumination reactions, ensure the temperature is kept low (0-5°C).[2] For transesterification, ensure the temperature is in the 70-100°C range.[2] 2. Check the activity of your catalyst. If using a photoinitiator, ensure it is properly stored and handled. Consider increasing the catalyst loading. 3. Use fresh, high-purity starting materials. 4. Monitor the reaction progress using techniques like gas chromatography to ensure it has gone to completion.[2] |
| Formation of Significant Byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions.[4] 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature. For reactions that are highly exothermic, ensure adequate cooling. 2. Carefully control the molar ratio of the reactants. 3. Purify starting materials before use. |
| Product is Difficult to Purify | 1. Boiling points of byproducts are close to the product. 2. Thermal decomposition of the product during distillation. | 1. Utilize a rectification column with a sufficient number of theoretical plates for improved separation.[2] 2. Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal degradation.[2][5] Keep the kettle temperature below 130°C during distillation.[5] |
| Catalyst Deactivation | 1. Presence of impurities that poison the catalyst. 2. In the case of CO2 utilization routes for similar carbonates, high pressure can sometimes lead to catalyst deactivation.[4] | 1. Ensure the purity of all reactants and solvents. 2. If applicable to your catalyst system, optimize the pressure to avoid deactivation. |
Data Presentation
Table 1: Comparison of Synthesis Methods for Chloromethyl Carbonates
| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Reported Yield | Reference Compound |
| Illumination Reaction | Dimethyl Carbonate, Chlorine | Photoinitiator | 0 - 5 | ~85% (of monochloro intermediate) | Chloromethyl Isopropyl Carbonate[2] |
| Transesterification | Dimethyl Monochlorocarbonate, Isopropanol | Sulfuric Acid | 70 - 100 | 86% | Chloromethyl Isopropyl Carbonate[2] |
| Phosgene-based | Phosgene, Propanol, Chloromethanol | - | ~120 (optimized) | - | This compound[1] |
| Paraformaldehyde Route | Isopropyl Chloroformate, Paraformaldehyde | Alkyl Imidazole Ionic Liquid | 10 - 40 | High | Chloromethyl Isopropyl Carbonate[3] |
| CO2 Cycloaddition | Epichlorohydrin, CO2 | Zr/ZIF-8 | ~80 (353 K) | 68% | Chloromethyl Ethylene Carbonate[4] |
Experimental Protocols
Protocol 1: Synthesis of a Chloromethyl Alkyl Carbonate via Illumination and Transesterification (Adapted from Patent CN103922938A)
This protocol is for a related compound but illustrates the general procedure.
Step 1: Synthesis of Dimethyl Monochlorocarbonate
-
To a suitable reactor equipped with a light source, add dimethyl carbonate.
-
Cool the reactor to 0-5°C.
-
Add a photoinitiator (e.g., azobisisobutyronitrile or benzoyl peroxide).
-
Introduce chlorine gas while irradiating the mixture with light.
-
After the reaction is complete, stop the flow of chlorine and purge the system with nitrogen gas to remove any residual chlorine.
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Separate the product, dimethyl monochlorocarbonate, via rectification. A yield of approximately 85% can be expected.[2]
Step 2: Synthesis of this compound
-
Set up a reaction vessel with a rectification column that allows for control of the reflux ratio.
-
Add dimethyl monochlorocarbonate and n-propanol to the vessel, along with a catalytic amount of sulfuric acid.
-
Heat the mixture to 70-100°C.
-
As the reaction proceeds, methanol will be formed as a byproduct. Continuously remove the methanol by atmospheric distillation.
-
Monitor the reaction progress by checking the methanol content in the distillate using gas chromatography. The reaction is considered complete when the methanol content is below 0.5%.[2]
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Once the reaction is complete, remove the excess n-propanol by distillation under reduced pressure.
-
Purify the final product, this compound, by vacuum distillation.
Visualizations
References
- 1. Buy this compound | 35273-90-6 [smolecule.com]
- 2. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 3. CN104844459A - Chloromethyl isopropyl carbonate preparation method - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. CN103965044A - Preparation method of chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
How to minimize byproduct formation when using Chloromethyl Propyl Carbonate
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing byproduct formation when using Chloromethyl Propyl Carbonate (CMPC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMPC) and what are its primary applications?
A1: this compound (CMPC), with the chemical formula C₅H₉ClO₃, is a carbonate ester.[1] It is a colorless liquid with a pungent odor, recognized for its high reactivity and versatility in organic synthesis.[1] Its primary role is as a key intermediate in the production of pharmaceuticals and agrochemicals, where it serves to introduce a chloromethyl functional group into other molecules.[1]
Q2: What are the common synthesis routes for CMPC?
A2: Common methods for synthesizing CMPC include:
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Reaction of propanol with chloromethyl chloroformate: This is a frequently used method for preparing CMPC.
-
Illumination reaction: This involves the reaction of dimethyl carbonate with chlorine gas at low temperatures (0-5 °C), typically requiring a photoinitiator.[1]
-
Phosgene-based routes: These traditional methods involve the reaction of propanol with phosgene or its derivatives, followed by a chlorination step.[1]
Q3: What are the main types of byproducts encountered during the synthesis and use of CMPC?
A3: The primary byproducts arise from three main pathways:
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Hydrolysis: Reaction with water can lead to the formation of propanol, chloromethyl carbonate, and ultimately CO₂ and HCl.
-
Transesterification: Reaction with other alcohols present in the reaction mixture can lead to the formation of undesired carbonate esters.
-
Impurities from starting materials: Reagents like chloromethyl chloroformate may contain impurities such as dichloromethyl chloroformate, which can lead to corresponding byproducts that are difficult to separate.
Troubleshooting Guide: Minimizing Byproduct Formation
This guide addresses specific issues that can lead to the formation of byproducts during the synthesis and use of CMPC.
| Problem | Potential Cause | Recommended Solution |
| Low yield of CMPC and presence of propanol and CO₂ in the reaction mixture. | Hydrolysis of CMPC. This occurs due to the presence of water in the reactants or solvent. | Ensure all reactants and solvents are anhydrous. Use a dry inert atmosphere (e.g., nitrogen or argon) for the reaction. |
| Formation of unexpected carbonate esters. | Transesterification. This can happen if other alcohols are present as impurities or if the reaction solvent is an alcohol other than propanol. | Use high-purity propanol and a non-alcoholic solvent. If using an alcohol as a solvent is unavoidable, use propanol itself. |
| Presence of dichlorinated byproducts. | Impure starting materials. The chloromethyl chloroformate used may contain dichloromethyl chloroformate as an impurity from its synthesis. | Use highly purified chloromethyl chloroformate. Analyze the purity of starting materials by GC-MS before use. |
| Reaction is slow or does not go to completion, leading to a complex mixture. | Suboptimal reaction conditions. Temperature, catalyst, and reaction time can significantly impact the reaction outcome. | Optimize reaction conditions. For the reaction of isopropyl chlorocarbonate and paraformaldehyde (a similar reaction), temperatures of 10-40 °C with an alkyl imidazole ionic liquid catalyst have been shown to give high yields.[2] |
| Difficulty in purifying the final product. | Formation of byproducts with similar boiling points. Byproducts from hydrolysis or transesterification can have boiling points close to CMPC, making distillation challenging. | Employ fractional distillation under reduced pressure (vacuum distillation) to improve separation.[2][3] |
Experimental Protocols
High-Purity Synthesis of Chloromethyl Isopropyl Carbonate (as an analogue for CMPC)
This protocol is adapted from a patented method for a structurally similar compound and is aimed at achieving high purity and yield.[2]
Materials:
-
Isopropyl chlorocarbonate (125g)
-
Paraformaldehyde (30g)
-
Alkyl imidazole ionic liquid catalyst (e.g., 1-ethyl-3-methylimidazolium chloride, 2.5g)[2]
-
Toluene (100g, anhydrous)
-
Temperature-controlled water bath
-
Four-hole boiling flask with agitator, thermometer, and condenser
-
Distillation apparatus (for air and vacuum distillation)
Procedure:
-
To a 500ml four-hole boiling flask equipped with an agitator, thermometer, and condenser, add isopropyl chlorocarbonate (125g), the alkyl imidazole ionic liquid catalyst (2.5g), and anhydrous toluene (100g).
-
While stirring, add paraformaldehyde (30g) to the mixture.
-
Maintain the reaction temperature at 10 °C using a temperature-controlled water bath.
-
Allow the reaction to proceed with continuous stirring. Monitor the progress of the reaction by taking samples for GC analysis.
-
The reaction is considered complete when the content of isopropyl chlorocarbonate is ≤1%.
-
Upon completion, first perform air distillation to separate the solvent.
-
Subsequently, carry out rectification under vacuum at a temperature below 90 °C to obtain the highly purified chloromethyl isopropyl carbonate.
Expected Outcome:
Data Presentation
Table 1: Effect of Catalyst and Temperature on the Synthesis of Chloromethyl Isopropyl Carbonate
| Catalyst (R group in alkyl imidazole) | Temperature (°C) | Yield (%) | Purity (GC) (%) | Reference |
| –C₂H₅ | 10 | 94 | ≥99.4 | [2] |
| –C₃H₇ | 30 | 95 | ≥99.5 | [2] |
| –C₈H₁₇ | 35 | 95 | ≥99.5 | [2] |
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A flowchart for troubleshooting common byproduct formation issues.
Signaling Pathway of Byproduct Formation
Caption: Major pathways leading to byproduct formation from CMPC.
References
Technical Support Center: Scaling Up Reactions with Chloromethyl Propyl Carbonate
This technical support center is designed for researchers, scientists, and drug development professionals who are scaling up chemical reactions involving Chloromethyl Propyl Carbonate (CMPC) from the laboratory to the pilot plant. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical transition.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: this compound (CMPC) is a reactive chemical and scaling up its reactions introduces significant safety considerations. Key hazards include:
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Exothermic Reactions: Reactions involving CMPC, such as nucleophilic substitutions, can be exothermic. What is easily managed in a lab flask can become a dangerous runaway reaction in a large vessel if heat removal is not adequate.[1] It is crucial to have a robust cooling system and to understand the reaction's thermal profile through calorimetric studies before scaling up.
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Moisture Sensitivity: CMPC is sensitive to moisture and can hydrolyze to form corrosive byproducts like HCl.[2] On a larger scale, this can lead to pressure build-up and corrosion of equipment. All reagents and solvents must be anhydrous, and the reaction should be conducted under a strictly inert atmosphere.[3][4][5]
-
Handling of Chloromethylating Agents: CMPC is a chloromethylating agent. These types of compounds are often lachrymatory and irritants. Proper personal protective equipment (PPE), including respiratory protection, gloves, and eye protection, is mandatory. Operations should be carried out in well-ventilated areas or contained systems.
-
Flammability: CMPC and many organic solvents used in its reactions are flammable. Large quantities increase the risk of fire. Ensure all equipment is properly grounded and avoid sources of ignition.
Q2: My reaction yield dropped significantly when moving from a 1 L flask to a 100 L reactor. What are the likely causes?
A2: A drop in yield upon scale-up is a common issue and can often be attributed to mass and heat transfer limitations.[6]
-
Inefficient Mixing: In a large reactor, achieving the same level of mixing homogeneity as in a small flask is challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the overall yield. The type of impeller, agitation speed, and the presence of baffles are critical factors.
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to remove heat from an exothermic reaction, potentially leading to higher reaction temperatures that favor byproduct formation.
-
Reagent Addition Rate: The rate of addition of CMPC or other reagents, which may have been rapid in the lab, often needs to be significantly slower at the pilot scale to control the reaction exotherm.
Q3: How can I monitor the progress of my CMPC reaction in a pilot plant setting?
A3: In-process monitoring is crucial for understanding reaction kinetics and identifying any deviations from the expected course. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the consumption of starting materials and the formation of the product and byproducts. Samples can be taken at regular intervals, quenched, and then analyzed.
-
Gas Chromatography (GC): GC is another effective chromatographic technique for monitoring reaction progress, particularly if the components are volatile.
-
In-situ Infrared (IR) Spectroscopy: For some reactions, in-situ IR probes can provide real-time data on the concentration of key functional groups, offering a non-invasive way to track the reaction.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Decreased Yield and Selectivity | 1. Poor Mixing: Inadequate agitation leading to localized concentration and temperature gradients. 2. Heat Transfer Limitations: Inability to efficiently remove heat from an exothermic reaction. 3. Moisture Contamination: Presence of water in reagents or solvents causing hydrolysis of CMPC.[2] 4. Impure Raw Materials: Variability in the quality of starting materials. | 1. Optimize Agitation: - Increase stirrer speed. - Evaluate the impeller design for the specific reaction mass (e.g., pitch blade turbine for better axial flow). - Ensure baffles are correctly installed to prevent vortexing and improve turbulence. 2. Improve Heat Management: - Reduce the rate of addition of the limiting reagent. - Lower the temperature of the cooling fluid. - Consider using a reactor with a higher heat transfer area or an external heat exchanger. 3. Ensure Anhydrous Conditions: - Thoroughly dry all solvents and reagents before use. - Purge the reactor with an inert gas (e.g., Nitrogen, Argon) before and during the reaction. 4. Qualify Raw Materials: - Analyze incoming raw materials for purity and critical impurities. - Establish specifications for all starting materials. |
| Formation of New/Increased Impurities | 1. Higher Reaction Temperature: Due to poor heat removal, the reaction may be running at a higher temperature than in the lab, activating different reaction pathways. 2. Longer Reaction Times: Slower reagent addition or heating/cooling cycles at scale can lead to the degradation of products or intermediates. 3. Reaction with Materials of Construction: The product or reagents may react with the reactor's material. | 1. Improve Temperature Control: Implement the steps outlined in "Improve Heat Management" above. 2. Optimize Reaction Time: Once the reaction is complete (as determined by in-process controls), proceed immediately with the work-up to minimize degradation. 3. Material Compatibility Study: Ensure that the reactor material is compatible with all components of the reaction mixture at the operating temperature. |
| Difficulties with Work-up and Isolation | 1. Emulsion Formation: Increased scale can lead to more stable emulsions during aqueous washes. 2. Precipitation Issues: Different cooling profiles in a large vessel can affect crystal size and purity during crystallization. 3. Filtration Problems: Fine particles or gelatinous precipitates can clog filters at a larger scale. | 1. Break Emulsions: - Add a small amount of brine or a different organic solvent. - Adjust the pH of the aqueous phase. 2. Control Crystallization: - Implement a controlled cooling profile. - Use seeding to promote the desired crystal form. 3. Improve Filtration: - Use a filter aid (e.g., celite). - Optimize the particle size through controlled crystallization. |
| Pressure Build-up in the Reactor | 1. Gas Evolution: Hydrolysis of CMPC due to moisture can generate HCl gas.[2] 2. Boiling of a Low-Boiling Component: "Hot spots" from poor mixing can cause localized boiling. | 1. Strict Moisture Control: Ensure all materials are anhydrous and the system is inert. - Vent the reactor to a scrubber system to safely neutralize any evolved acidic gases. 2. Enhance Mixing and Temperature Control: Improve agitation and heat removal to prevent localized overheating. |
Data Presentation: Lab vs. Pilot Plant Scale-Up Parameters (Illustrative)
The following table provides an illustrative comparison of reaction parameters when scaling up a hypothetical nucleophilic substitution reaction with CMPC. Actual values will vary depending on the specific reaction.
| Parameter | Lab Scale (1 L) | Pilot Plant Scale (100 L) | Key Considerations for Scale-Up |
| Batch Size (CMPC) | 100 g | 10 kg | Direct linear scaling is the starting point, but adjustments are often necessary. |
| Solvent Volume | 500 mL | 50 L | Maintain a similar concentration, but consider the impact on mixing and heat transfer. |
| Reagent Addition Time | 10 minutes | 2 - 4 hours | Slower addition is crucial to control the exotherm in a larger vessel. |
| Reaction Temperature | 20 - 25 °C | 20 - 25 °C (with tight control) | Maintaining the same temperature requires a much more efficient cooling system at scale. |
| Stirrer Speed | 300 rpm (magnetic stirrer) | 100 - 200 rpm (mechanical stirrer) | The type of stirrer and its speed must be optimized for the larger volume to ensure adequate mixing. |
| Typical Yield | 95% | 85 - 90% | A slight decrease in yield is common, but significant drops indicate scale-up issues. |
| Key Impurity Profile | < 0.5% | < 1.0% | Impurity levels may increase due to localized temperature excursions or longer reaction times. |
Experimental Protocols
Protocol 1: In-Process Reaction Monitoring by HPLC
Objective: To quantify the consumption of this compound and the formation of the desired product during the reaction.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture at specified time points.
-
Immediately quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., 10 mL of acetonitrile) to stop the reaction.
-
Dilute the quenched sample to a suitable concentration for HPLC analysis.
-
-
HPLC Method:
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance of the reactants and products.
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations for CMPC and the product.
-
Calculate the concentration of each component in the reaction sample based on the peak area.
-
Protocol 2: Quenching of CMPC Reactions at Pilot Scale
Objective: To safely neutralize any unreacted this compound and other reactive species at the end of the reaction.
Materials:
-
A suitable quenching agent (e.g., a solution of sodium carbonate or sodium bicarbonate in water). The choice depends on the reaction chemistry.
-
Cooling system for the reactor.
Procedure:
-
Cooling: Before quenching, cool the reaction mixture to a low temperature (e.g., 0-5 °C) to minimize any exotherm during the quench.
-
Slow Addition: Slowly add the quenching solution to the vigorously stirred reaction mixture. The addition rate should be controlled to keep the temperature within a safe range.
-
Monitoring: Monitor the reactor temperature and pressure throughout the quenching process. Be prepared for potential gas evolution.
-
Completion: Continue stirring for a period after the addition is complete to ensure the quench is successful. Test an aliquot of the mixture to confirm the absence of CMPC before proceeding with the work-up.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 35273-90-6 [smolecule.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Addressing stability issues of Chloromethyl Propyl Carbonate during a reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during reactions involving Chloromethyl Propyl Carbonate (CMPC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMPC) and what are its primary applications?
A1: this compound (CMPC) is an organic compound with the chemical formula C₅H₉ClO₃. It is a carbonate ester containing a chloromethyl group attached to a propyl carbonate moiety. CMPC is primarily used as a versatile reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for introducing the chloromethyl functional group into various molecules.[1]
Q2: What are the main stability concerns associated with CMPC during a reaction?
A2: CMPC is susceptible to degradation through several pathways, primarily:
-
Hydrolysis: In the presence of water, CMPC can hydrolyze to form propyl alcohol, chloromethanol, and carbon dioxide. This reaction is accelerated by acidic or basic conditions.[1]
-
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles. While often the desired reaction, unwanted side reactions with other nucleophiles present in the reaction mixture can occur.[1]
-
Thermal Decomposition: At elevated temperatures, CMPC can decompose, potentially releasing hazardous gases such as hydrogen chloride and carbon oxides.
Q3: What are the common decomposition products of CMPC?
A3: The primary decomposition products depend on the degradation pathway:
-
Hydrolysis: Propyl alcohol, chloromethanol, carbon dioxide, and hydrochloric acid.
-
Thermal Decomposition: Hydrogen chloride gas and carbon oxides.
-
Reaction with Nucleophiles: Byproducts resulting from the reaction of CMPC with unintended nucleophiles in the reaction mixture.
Q4: How do temperature and moisture affect the stability of CMPC?
A4: Both temperature and moisture significantly impact the stability of CMPC.
-
Temperature: Higher temperatures accelerate the rate of all degradation reactions, including hydrolysis and thermal decomposition. It is crucial to control the reaction temperature to minimize these unwanted side reactions.
-
Moisture: Water acts as a reactant in the hydrolysis of CMPC. Even trace amounts of moisture can lead to significant degradation, reducing the yield of the desired product and generating impurities.[2][3][4] Therefore, reactions involving CMPC should be conducted under anhydrous conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with CMPC.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Explanation |
| CMPC Degradation due to Moisture | Ensure all glassware is thoroughly dried (oven-dried or flame-dried). Use anhydrous solvents. Handle CMPC and other reagents under an inert atmosphere (e.g., nitrogen or argon). | CMPC is highly sensitive to moisture, leading to hydrolysis.[2][3][4] |
| Reaction Temperature is Too High | Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | High temperatures can lead to thermal decomposition of CMPC and promote side reactions. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. Ensure accurate weighing and transfer of all reagents. | An incorrect ratio of CMPC to the nucleophile can lead to incomplete reaction or the formation of byproducts. |
| Poor Quality CMPC | Verify the purity of your CMPC using an appropriate analytical method (e.g., HPLC, GC-MS, or NMR). | Impurities in the starting material can interfere with the reaction. |
Issue 2: Presence of Unexpected Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis of CMPC | Follow the steps to minimize moisture as described in "Issue 1". | The presence of propyl alcohol or its derivatives in the product mixture suggests hydrolysis of CMPC. |
| Side reactions with other nucleophiles | Purify all reactants and solvents to remove nucleophilic impurities. If possible, choose a more selective solvent. | The electrophilic chloromethyl group of CMPC can react with unintended nucleophiles. |
| Thermal Decomposition | Monitor the reaction temperature closely and avoid localized overheating. | The formation of acidic byproducts (HCl) can indicate thermal decomposition, which can in turn catalyze further degradation. |
Logical Troubleshooting Workflow
References
- 1. Buy this compound | 35273-90-6 [smolecule.com]
- 2. Effects of moisture and residual solvent on the phase stability of orthorhombic paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pharmaceutical excipients on the stability of trichlormethiazide tablets under humid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for quenching reactions involving Chloromethyl Propyl Carbonate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for quenching reactions involving Chloromethyl Propyl Carbonate (CMPC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a reaction involving this compound?
The primary purpose of quenching is to neutralize any remaining reactive CMPC and other reagents, halt the reaction, and ensure the safe handling and purification of the desired product. Given CMPC's reactivity, especially its susceptibility to nucleophilic attack and hydrolysis, a controlled quench is critical to prevent unwanted side reactions and ensure the stability of the product.[1]
Q2: What are the main hazards associated with quenching CMPC reactions?
CMPC is a flammable liquid and vapor that can cause severe skin burns and eye damage.[2][3] During quenching, especially with aqueous solutions, there is a potential for exothermic reactions. Additionally, hydrolysis of CMPC can produce byproducts that may also be hazardous.[1] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to perform the quench in a well-ventilated fume hood.[2][4][5]
Q3: What are the common byproducts formed when quenching CMPC with an aqueous solution?
When quenched with water or an aqueous basic solution (like sodium bicarbonate), CMPC will hydrolyze. The primary byproducts of this hydrolysis are propyl alcohol and chloromethyl carbonate.[1] The chloromethyl carbonate is unstable and can further decompose. Depending on the reaction conditions and other species present, other byproducts may also be formed.
Q4: Can I use quenching agents other than water or aqueous bicarbonate?
While aqueous solutions are common, other nucleophilic quenching agents could be used, depending on the specific reaction. For example, a primary or secondary amine could be used to consume excess CMPC, forming a carbamate. However, this would introduce additional byproducts that would need to be removed in downstream processing. For most applications, a carefully controlled quench with a weak aqueous base is the most straightforward and effective method.
Standard Quenching Protocol for CMPC Reactions
This protocol outlines a general procedure for quenching a reaction where CMPC has been used as a reagent.
Experimental Protocol: General Quenching Procedure
-
Preparation:
-
Before starting the quench, ensure a separate flask containing the quenching solution (e.g., a 5-10% aqueous solution of sodium bicarbonate or saturated sodium bicarbonate) is prepared and cooled in an ice bath. The volume of the quenching solution should be at least equal to the volume of the reaction mixture.
-
Ensure all necessary PPE is in use and the quench is performed in a functional fume hood.[2]
-
-
Reaction Cooldown:
-
Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control any potential exotherm during the quench.
-
-
Quenching:
-
Slowly, and with vigorous stirring, add the cooled reaction mixture to the quenching solution via an addition funnel. Never add the quenching solution directly to the reaction mixture , as this can lead to an uncontrolled exotherm.
-
Monitor the temperature of the quenching flask throughout the addition. If the temperature rises significantly, pause the addition until it has cooled back down.
-
-
Workup:
-
Once the addition is complete, allow the mixture to stir for 15-30 minutes at 0-5 °C to ensure the quench is complete.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium chloride (brine)
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the crude product.
-
Troubleshooting Guide
Q5: The quenching reaction is highly exothermic and the temperature is difficult to control. What should I do?
-
Immediate Action: Stop the addition of the reaction mixture to the quenching solution immediately.
-
Troubleshooting:
-
Insufficient Cooling: Ensure both the reaction mixture and the quenching solution are adequately cooled (0-5 °C) before and during the quench.
-
Addition is Too Fast: The rate of addition is likely too high. Reduce the addition rate significantly to allow the heat to dissipate.
-
Concentration: The reaction mixture may be too concentrated. While you cannot change this post-reaction, for future experiments, consider using a more dilute reaction mixture.
-
Q6: An emulsion has formed during the aqueous workup. How can I resolve this?
-
Troubleshooting:
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) to the separatory funnel, shake gently, and allow the layers to separate. The increased ionic strength of the aqueous phase often helps to break emulsions.
-
Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period (15-60 minutes) will allow the emulsion to break.
-
Filtration: In difficult cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.
-
Q7: My desired product seems to be degrading during the quench or workup. What is the likely cause?
-
Troubleshooting:
-
pH Sensitivity: Your product may be unstable to the basic conditions of the sodium bicarbonate quench. Consider using a milder quenching agent, such as cold water, followed by a very dilute acid or base wash if necessary.
-
Hydrolysis: If your product contains a functional group susceptible to hydrolysis (e.g., an ester), the aqueous workup may be causing degradation. Minimize the contact time with the aqueous phase, ensure the solutions are cold, and work quickly.
-
Temperature: Ensure the reaction and workup are kept cold at all times. Uncontrolled exotherms can lead to product decomposition.
-
Data Presentation
Table 1: Hazard Summary for this compound
| Hazard Class | GHS Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor[3] |
| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage[3] |
| Serious eye damage | H318: Causes serious eye damage[2] |
Visualizations
Caption: Experimental workflow for a reaction involving CMPC and subsequent quenching.
Caption: Troubleshooting decision tree for quenching CMPC reactions.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Chloromethyl Propyl Carbonate and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methods for characterizing Chloromethyl Propyl Carbonate (CMPC) and its reaction products. Understanding the analytical signatures of CMPC and its derivatives is crucial for monitoring reaction progress, identifying byproducts, and ensuring the quality and purity of synthesized compounds in pharmaceutical and chemical research.
Introduction to this compound Reactions
This compound (IUPAC name: this compound; SMILES: CCCOC(=O)OCCl) is a reactive chemical intermediate.[1] Its chloromethyl group is susceptible to nucleophilic substitution, making it a valuable reagent for introducing the propoxycarbonyloxymethyl group onto various substrates.[2] Key reaction types include:
-
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form substituted carbonate derivatives.[2]
-
Hydrolysis: Reaction with water, leading to the formation of propanol, formaldehyde, and carbon dioxide.[2]
-
Transesterification: Reaction with other alcohols, resulting in the exchange of the propyl group.[2]
This guide focuses on the application of four primary analytical techniques for monitoring these reactions and characterizing the resulting products:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The following sections will detail the principles of each technique, provide typical experimental protocols, and present comparative data for CMPC and its potential reaction products.
Analytical Method Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or real-time reaction monitoring. The following table summarizes the strengths and weaknesses of each technique for characterizing CMPC reactions.
| Analytical Method | Principle | Key Advantages | Key Limitations | Typical Application |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and fragmentation analysis. | High sensitivity and selectivity, provides molecular weight and structural information from fragmentation patterns. | Limited to thermally stable and volatile compounds. Derivatization may be required for polar analytes. | Identification and quantification of volatile reaction products and byproducts. |
| HPLC | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Applicable to a wide range of compounds, including non-volatile and thermally labile molecules. Excellent for quantitative analysis. | Lower resolution for structural elucidation compared to MS and NMR. | Separation and quantification of reactants, products, and non-volatile impurities. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Unrivaled for structural elucidation of organic molecules in solution. Non-destructive. | Lower sensitivity compared to MS. Can be complex to interpret for mixtures. | Definitive identification of reaction products and structural characterization. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about the functional groups present. | Fast, simple, and non-destructive. Excellent for identifying the presence or absence of specific functional groups. | Provides limited information on the overall molecular structure. Can be difficult to interpret for complex mixtures. | Monitoring the disappearance of reactants and the appearance of new functional groups in products. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying the volatile products of CMPC reactions. The retention time in the gas chromatogram provides information on the compound's volatility, while the mass spectrum offers a unique fragmentation pattern that acts as a molecular fingerprint.
Anticipated GC-MS Data
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound | Lower | Molecular ion (if observed), fragments corresponding to the loss of Cl, OCH₂Cl, and the propyl group. |
| Nucleophilic Substitution Product (e.g., with an amine) | Higher | Molecular ion, fragments characteristic of the introduced nucleophile and the carbonate backbone. |
| Propanol (Hydrolysis Product) | Lower | 31, 45, 59 |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GC Conditions (Illustrative):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).[3]
-
Injection Mode: Split (e.g., 50:1).
-
-
MS Conditions (Illustrative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.[3]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for separating and quantifying CMPC and its reaction products, particularly those that are non-volatile or thermally sensitive. Reversed-phase HPLC is a common mode for this type of analysis.
Anticipated HPLC Data
| Compound | Expected Retention Time (Reversed-Phase) |
| This compound | Later eluting (more non-polar) |
| Nucleophilic Substitution Product | Retention time will vary based on the polarity of the nucleophile. |
| Propanol (Hydrolysis Product) | Earlier eluting (more polar) |
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Sample Preparation:
-
Dilute the reaction mixture in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of water and a green organic modifier like ethanol or propylene carbonate.[5][6] A typical starting point could be 50:50 water:acetonitrile, with a gradient to increase the organic phase percentage.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector if the products lack a chromophore.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of CMPC reaction products. ¹H and ¹³C NMR provide detailed information about the molecular framework.
Anticipated ¹H NMR Data
| Compound | Key Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound | ~5.7 (s, 2H, -OCH₂Cl), ~4.2 (t, 2H, -OCH₂CH₂CH₃), ~1.7 (m, 2H, -OCH₂CH₂CH₃), ~1.0 (t, 3H, -OCH₂CH₂CH₃) |
| **Nucleophilic Substitution Product (e.g., with R-NH₂) ** | Disappearance of the ~5.7 ppm singlet. Appearance of new signals corresponding to the -OCH₂-NHR moiety, shifted upfield from 5.7 ppm. Signals for the R-group will also be present. |
| Propanol (Hydrolysis Product) | ~3.6 (t, 2H, -CH₂OH), ~1.6 (m, 2H, -CH₂CH₂OH), ~0.9 (t, 3H, -CH₃) |
Note: The chemical shifts for Chloromethyl Isopropyl Carbonate, a closely related isomer, are reported as δ: 5.69 (s, 2H), 4.92 (m, 1H), 1.31 (d, 6H) in CDCl₃.[7]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified reaction product or a dried aliquot of the reaction mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.
-
-
NMR Acquisition Parameters (Illustrative):
-
Spectrometer: 300 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method for monitoring the progress of CMPC reactions by observing changes in characteristic functional group absorptions. Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples.[8][9][10][11][12]
Anticipated FTIR Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~1750 (C=O stretch, strong), ~1260 (C-O stretch, strong), ~700-800 (C-Cl stretch) |
| **Nucleophilic Substitution Product (e.g., with R-NH₂) ** | Carbonyl (C=O) stretch may shift slightly. Appearance of N-H stretching bands (~3300-3500) if a primary or secondary amine is used. |
| Propanol (Hydrolysis Product) | Broad O-H stretch (~3200-3600), C-O stretch (~1050) |
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation:
-
FTIR Measurement:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for characterizing the reaction products of this compound.
Caption: Overall workflow from reaction to analytical characterization.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. This compound | C5H9ClO3 | CID 22595330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 35273-90-6 [smolecule.com]
- 3. CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug - Google Patents [patents.google.com]
- 4. ncesr.unl.edu [ncesr.unl.edu]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Greening pharmaceutical applications of liquid chromatography through using propylene carbonate-ethanol mixtures instead of acetonitrile as organic modifier in the mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 11. covalentmetrology.com [covalentmetrology.com]
- 12. s4science.at [s4science.at]
Comparative Analysis of Compounds Synthesized with Chloromethyl Propyl Carbonate via ¹H and ¹³C NMR Spectroscopy
A Guide for Researchers and Drug Development Professionals
Chloromethyl Propyl Carbonate (CMPC) is a versatile reagent in organic synthesis, primarily utilized for introducing a propoxycarbonyloxymethyl moiety to molecules.[1] This functionalization is a common strategy in prodrug development, where modifying a parent drug molecule can enhance properties such as solubility or bioavailability.[2][3][4] Accurate structural confirmation of the resulting products is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.
This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for compounds synthesized using this compound, with a focus on its reaction with phenolic compounds as a representative example. We will compare the spectra of the starting materials with the final products and provide standardized experimental protocols for data acquisition.
Comparative NMR Data Analysis
The reaction of a phenol with this compound results in the formation of a propyl (phenoxymethyl) carbonate. The success of this reaction can be unequivocally confirmed by identifying characteristic signals in the ¹H and ¹³C NMR spectra corresponding to the newly introduced propoxycarbonyloxymethyl group and the disappearance of the phenolic hydroxyl proton.
¹H NMR Spectral Data Comparison
The key diagnostic signals in the ¹H NMR spectrum are the singlet corresponding to the methylene protons (-O-CH₂-O-) and the distinct signals of the n-propyl group. The disappearance of the broad phenolic -OH signal (typically found between 3-8 ppm) is also a critical indicator of a successful reaction.[5]
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Phenolic -OH (Starting Material) | 3.0 - 8.0 | Broad Singlet | - | Signal disappears upon successful reaction. Its exact position is concentration and solvent dependent.[5][6] |
| Propyl -CH₃ (Product) | 0.9 - 1.0 | Triplet | ~7.4 | Corresponds to the terminal methyl group of the propyl chain. |
| Propyl -CH₂- (Product) | 1.6 - 1.8 | Sextet / Multiplet | ~7.4 | Methylene group adjacent to the terminal methyl group. |
| Propyl -O-CH₂- (Product) | 4.0 - 4.2 | Triplet | ~6.7 | Methylene group directly attached to the carbonate oxygen. |
| Methylene Bridge -O-CH₂-O- (Product) | 5.6 - 5.8 | Singlet | - | This singlet is a hallmark of the CMPC-derived moiety. The chemical shift is based on similar structures like chloromethyl isopropyl carbonate.[7] |
| Aromatic Ar-H (Product) | 6.8 - 8.0 | Multiplet | Various | Chemical shifts and splitting patterns depend on the substitution of the aromatic ring.[6] |
¹³C NMR Spectral Data Comparison
In the ¹³C NMR spectrum, the appearance of three new aliphatic signals, a methylene bridge carbon, and a carbonate carbonyl carbon provides conclusive evidence of the product's formation.
| Carbon Environment | Typical Chemical Shift (δ, ppm) | Notes |
| Propyl -CH₃ (Product) | ~10 | Terminal methyl carbon of the propyl group. |
| Propyl -CH₂- (Product) | ~22 | Central methylene carbon of the propyl group. |
| Propyl -O-CH₂- (Product) | ~70 | Methylene carbon attached to the carbonate oxygen. |
| Methylene Bridge -O-CH₂-O- (Product) | ~82 | The key carbon linking the carbonate to the phenoxy group. |
| Aromatic C-O (Product) | 150 - 155 | The aromatic carbon now bonded to the carbonate functional group. |
| Carbonate C=O (Product) | 154 - 156 | The carbonyl carbon of the carbonate group. This is a highly deshielded signal.[8] |
| Aromatic Carbons (Product) | 115 - 150 | The remaining aromatic carbons, with shifts dependent on the ring's substituents.[9] |
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible NMR data.
Protocol 1: NMR Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a clean pipette. The choice of solvent should be based on the sample's solubility.[10]
-
Internal Standard: The solvent often contains an internal standard, typically tetramethylsilane (TMS) at 0.03-0.05% v/v, which is used to reference the chemical shifts to 0.00 ppm.
-
Dissolution: Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Labeling: Clearly label the NMR tube with a unique identifier for the sample.
Protocol 2: NMR Data Acquisition
The following is a general procedure for acquiring spectra on a standard NMR spectrometer (e.g., 400-600 MHz).[11]
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to approximately 16 ppm (e.g., from -2 to 14 ppm).
-
Set the number of scans (NS) to 8 or 16 for a moderately concentrated sample.
-
Set the relaxation delay (D1) to at least 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set the spectral width to approximately 240 ppm (e.g., from -10 to 230 ppm).
-
Set the number of scans (NS) to 1024 or higher, as ¹³C has a much lower natural abundance than ¹H.
-
Set the relaxation delay (D1) to 2 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply an exponential window function to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H) or the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Visualizations
Chemical Structure and NMR Assignments
The diagram below illustrates the general structure of a propyl (phenoxymethyl) carbonate, highlighting the key proton and carbon environments that are identified by NMR spectroscopy.
Caption: Key NMR-active nuclei in a model product.
Logical Workflow for NMR Analysis
This workflow outlines the standard process from receiving a synthesized compound to its final structural confirmation using NMR.
References
- 1. Buy this compound | 35273-90-6 [smolecule.com]
- 2. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20050222431A1 - Synthesis of acyloxyalkyl carbamate prodrugs and intermediates thereof - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
Confirming the Structure of Chloromethyl Propyl Carbonate Derivatives: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in ensuring drug safety and efficacy. This guide provides a comparative overview of mass spectrometry techniques for the structural elucidation of chloromethyl propyl carbonate and its derivatives, complete with experimental protocols and data interpretation.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its reactive chloromethyl group makes it a versatile building block, but also necessitates rigorous structural verification to control potential impurities and ensure the desired final product. Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity and detailed structural information. This guide will compare two common MS approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on their application to this compound derivatives.
Comparison of Mass Spectrometry Techniques
The choice between GC-MS and LC-MS for the analysis of this compound derivatives depends on the specific properties of the analyte and the information required.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase before ionization and mass analysis. | Separates compounds in the liquid phase, suitable for a wider range of polarities and thermal stabilities, before ionization and mass analysis. |
| Ionization | Primarily Electron Ionization (EI), a "hard" technique causing extensive, reproducible fragmentation. Chemical Ionization (CI) is a "softer" alternative. | Primarily Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are "soft" ionization techniques preserving the molecular ion. |
| Fragmentation | EI provides detailed structural information through characteristic fragmentation patterns. | Tandem MS (MS/MS) is typically required to induce and analyze fragmentation for structural elucidation. |
| Advantages | Excellent for volatile compounds, provides highly reproducible fragmentation patterns for library matching. | Versatile for a wide range of compounds, including polar and non-polar, without derivatization. Higher sensitivity for many compounds. |
| Disadvantages | Limited to volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Fragmentation is not inherent and requires MS/MS capabilities. Matrix effects can be more pronounced. |
| Applicability to this compound | Well-suited due to its volatility. EI can provide a detailed fragmentation pattern for structural confirmation. | Suitable, especially for derivatives with lower volatility or thermal stability. ESI would likely produce a strong protonated molecule signal. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the analysis of this compound by GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of volatile compounds like this compound.
1. Sample Preparation:
-
Dissolve the this compound derivative in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10 µg/mL.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Ion Source (EI):
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
-
Mass Range: m/z 35-200
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for a broader range of this compound derivatives, including those with modifications that reduce volatility.
1. Sample Preparation:
-
Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1 µg/mL.
2. LC-MS System and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)
-
Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Ion Source (ESI+):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MS/MS: For fragmentation data, a collision energy of 10-30 eV can be applied to the precursor ion.
Data Presentation and Interpretation
Clear data presentation is key to comparing the outcomes of different analytical methods.
Predicted Electron Ionization (EI) Fragmentation of this compound
Based on the principles of mass spectrometry and data from analogous compounds like chloromethyl isopropyl carbonate, the following fragmentation pattern for this compound (Molecular Weight: 152.57 g/mol ) under EI conditions is predicted.
| m/z | Predicted Fragment Ion | Structure of Fragment | Relative Abundance |
| 152/154 | [M]⁺˙ (Molecular Ion) | [CH₃CH₂CH₂OCOOCH₂Cl]⁺˙ | Low |
| 107 | [M - CH₂Cl]⁺ | [CH₃CH₂CH₂OCOO]⁺ | Moderate |
| 93 | [M - COOCH₂Cl]⁺ | [CH₃CH₂CH₂O]⁺ | Moderate |
| 77 | [M - OCH₂CH₂CH₃]⁺ | [ClCH₂OCO]⁺ | Moderate to High |
| 49/51 | [CH₂Cl]⁺ | [CH₂Cl]⁺ | High |
| 43 | [CH₃CH₂CH₂]⁺ | [CH₃CH₂CH₂]⁺ | High |
Note: The presence of chlorine will result in isotopic peaks (M and M+2) in a roughly 3:1 ratio for chlorine-containing fragments.
Visualizing the Workflow and Fragmentation
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical relationships in fragmentation pathways.
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Chloromethyl Propyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). Chloromethyl Propyl Carbonate (CMPC), a key intermediate in various organic syntheses, requires robust analytical methods to ensure its quality and the absence of process-related impurities. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of CMPC products.
This document outlines detailed experimental protocols for both methods, presents a comparative analysis of their performance characteristics, and provides visual workflows to aid in method selection and implementation in a drug development or quality control setting.
Principles of the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential interactions with a stationary phase packed in a column.[1] For non-UV-absorbing compounds like this compound, a universal detector such as a Refractive Index Detector (RID) is employed. The RID measures the difference in the refractive index between the mobile phase and the eluting sample components.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[1][4] In GC, volatile or semi-volatile compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column.[1][5] The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are sorted based on their mass-to-charge ratio, providing structural information and enabling definitive identification of impurities.
Experimental Protocols
Proposed HPLC-RID Method for this compound Purity
This proposed method is adapted from established protocols for the analysis of similar short-chain organic carbonates.[6][7]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a mobile phase-compatible solvent, such as a mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-RID Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.
-
Column: An ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm) is suitable for separating small organic molecules.[8]
-
Mobile Phase: An isocratic mobile phase of 5 mM sulfuric acid in HPLC-grade water.[6]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 20 minutes.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification of impurities can be performed using external standards if available.
Proposed GC-MS Method for this compound Purity
This proposed method is based on general GC-MS protocols for volatile organic compounds and considerations for related alkyl carbonates.[9][10]
1. Sample Preparation:
-
Direct Injection: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a volatile solvent such as dichloromethane or methanol.[11]
-
Liquid-Liquid Extraction (for complex matrices): To minimize matrix interference, a liquid-liquid extraction can be employed. Dissolve the sample in a suitable solvent system (e.g., N,N-dimethylformamide/water) and extract the CMPC into an immiscible organic solvent like n-heptane. The organic layer is then injected into the GC-MS.[12]
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
3. Data Analysis:
-
Purity is determined by the area percent of the main peak.
-
Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST) and through interpretation of fragmentation patterns.
-
Quantification of identified impurities can be achieved using certified reference standards.
Quantitative Data Presentation
The following tables summarize the expected performance characteristics of the proposed HPLC-RID and GC-MS methods for the purity assessment of this compound.
Table 1: Performance Comparison of HPLC-RID and GC-MS Methods
| Parameter | HPLC-RID | GC-MS |
| Principle | Separation based on polarity and partitioning between liquid mobile phase and solid stationary phase. | Separation based on volatility and boiling point in a gaseous mobile phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Selectivity | Moderate; relies on chromatographic separation. | High; combines chromatographic separation with mass-based detection. |
| Sensitivity | Lower sensitivity compared to GC-MS. | High sensitivity, capable of trace-level detection. |
| Limit of Detection (LOD) | ~5-20 ppm | ~0.1-1 ppm |
| Limit of Quantification (LOQ) | ~15-60 ppm | ~0.3-3 ppm |
| Precision (%RSD) | < 2% | < 5% |
| Analysis Time | 15-25 minutes | 10-20 minutes |
| Impurity Identification | Based on retention time comparison with standards. | Definitive identification based on mass spectra and fragmentation patterns. |
Table 2: Comparison of Method Attributes
| Attribute | HPLC-RID | GC-MS |
| Instrumentation Cost | Moderate | High |
| Solvent Consumption | High | Low |
| Sample Throughput | Moderate | High |
| Method Development | Can be complex, especially for optimizing resolution. | Relatively straightforward for volatile compounds. |
| Robustness | Generally high. | High, with proper maintenance. |
| Derivatization | Not typically required. | May be needed for non-volatile or highly polar impurities. |
Mandatory Visualizations
Caption: Experimental workflow for purity assessment of CMPC.
Caption: Logical comparison of HPLC-RID and GC-MS for CMPC analysis.
Conclusion and Recommendations
Both HPLC-RID and GC-MS are viable techniques for assessing the purity of this compound. The choice between the two methods depends on the specific requirements of the analysis.
GC-MS is the recommended method for:
-
Impurity Profiling and Identification: Its mass spectrometric detector provides definitive structural information, which is invaluable for identifying unknown process-related impurities or degradation products.
-
Trace-Level Impurity Analysis: GC-MS offers superior sensitivity, making it ideal for detecting and quantifying impurities at very low levels.
HPLC-RID is a suitable alternative for:
-
Routine Quality Control: When the impurity profile is well-characterized and high sensitivity is not a primary concern, HPLC-RID provides a robust and cost-effective solution for routine purity checks.
-
Analysis of Thermally Labile Impurities: If there is a concern that some impurities might degrade at the high temperatures used in GC, HPLC offers a milder analytical condition.
For comprehensive characterization of this compound, especially during process development and validation, the use of both techniques can be complementary. GC-MS can be used to identify and characterize the impurity profile, while a validated HPLC-RID method can be implemented for routine quality control in a manufacturing environment.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 4. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. ncesr.unl.edu [ncesr.unl.edu]
- 7. Separation of Organic Carbonates by Ion-moderated HPLC | Semantic Scholar [semanticscholar.org]
- 8. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Sample preparation GC-MS [scioninstruments.com]
A Comparative Analysis of Chloromethyl Propyl Carbonate and Other Chloromethylating Agents for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate chloromethylating agent is a critical decision that can significantly impact the efficiency, yield, and scalability of synthetic routes. This guide provides an objective comparison of Chloromethyl Propyl Carbonate with other common chloromethylating agents, focusing on their reactivity, supported by theoretical principles and a proposed experimental framework for direct comparison.
Chloromethylating agents are indispensable tools in organic synthesis, enabling the introduction of the chloromethyl group (-CH₂Cl) onto various nucleophiles. This functional group serves as a versatile handle for further molecular elaborations, a crucial step in the synthesis of many pharmaceutical compounds. The reactivity of these agents, however, can vary significantly, influencing reaction conditions and outcomes. This comparison focuses on this compound (PC-Cl), chloromethyl methyl ether (MOM-Cl), and benzyl chloromethyl ether (BOM-Cl).
Theoretical Comparison of Reactivity
The reactivity of chloromethylating agents in nucleophilic substitution reactions is primarily governed by the stability of the leaving group and the electrophilicity of the carbon atom in the chloromethyl group.
-
This compound (PC-Cl): The reactivity of PC-Cl is influenced by the electron-withdrawing nature of both the chlorine atom and the adjacent carbonate group.[1] This enhances the electrophilicity of the chloromethyl carbon, making it susceptible to nucleophilic attack. The carbonate moiety, being a relatively good leaving group precursor, contributes to the overall reactivity.
-
Chloromethyl Methyl Ether (MOM-Cl): MOM-Cl is a highly reactive chloromethylating agent. The lone pairs on the ether oxygen atom can stabilize the developing positive charge during the departure of the chloride ion, forming a highly reactive oxonium ion intermediate. This anchimeric assistance significantly accelerates the rate of nucleophilic substitution, making MOM-Cl a very powerful alkylating agent.
-
Benzyl Chloromethyl Ether (BOM-Cl): Similar to MOM-Cl, BOM-Cl is a potent alkylating agent. The benzyl group, with its phenyl ring, can stabilize the transition state and any partial positive charge on the ether oxygen through resonance, enhancing the lability of the chloride leaving group.
Based on these electronic effects, a qualitative reactivity trend can be proposed:
MOM-Cl ≈ BOM-Cl > this compound
The ether oxygen in MOM-Cl and BOM-Cl provides more effective stabilization of the transition state leading to the oxonium ion compared to the carbonate group in PC-Cl, suggesting a higher intrinsic reactivity for the ether-based agents.
Quantitative Reactivity Comparison: Experimental Data
| Chloromethylating Agent | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Reactivity Features | Relative Reactivity (Qualitative) |
| This compound | CH₃CH₂CH₂OC(O)OCH₂Cl | 152.58 | ~155 | Electron-withdrawing carbonate group enhances electrophilicity. | Moderate to High |
| Chloromethyl Methyl Ether (MOM-Cl) | CH₃OCH₂Cl | 80.51 | 55-57 | Oxygen lone pair participation forms a highly reactive oxonium ion. | Very High |
| Benzyl Chloromethyl Ether (BOM-Cl) | C₆H₅CH₂OCH₂Cl | 156.61 | 102 (at 14 mmHg) | Benzyl group provides resonance stabilization of the transition state. | Very High |
Experimental Protocols for Reactivity Comparison
To quantitatively assess the reactivity of these chloromethylating agents, a standardized experimental protocol based on the principles of chemical kinetics is proposed. The "Method of Initial Rates" is a suitable approach to determine the rate law and rate constant for the reaction of each agent with a model nucleophile.
Objective:
To determine the second-order rate constants for the reaction of this compound, MOM-Cl, and BOM-Cl with a common nucleophile (e.g., sodium phenoxide) under identical conditions.
Materials:
-
This compound
-
Chloromethyl Methyl Ether (MOM-Cl)
-
Benzyl Chloromethyl Ether (BOM-Cl)
-
Sodium Phenoxide
-
Anhydrous, non-nucleophilic solvent (e.g., Acetonitrile)
-
Thermostatted reaction vessel
-
Conductivity meter or UV-Vis spectrophotometer
-
Standard laboratory glassware
Procedure:
-
Preparation of Reagent Solutions: Prepare stock solutions of each chloromethylating agent and sodium phenoxide in anhydrous acetonitrile of known concentrations.
-
Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), place a known volume of the sodium phenoxide solution.
-
Initiation of Reaction: Add a known volume of the chloromethylating agent solution to the reaction vessel and start the timer immediately. The concentrations should be chosen such that the reaction proceeds at a measurable rate.
-
Monitoring the Reaction:
-
Conductometry: Monitor the change in conductivity of the solution over time. The reaction produces sodium chloride, which will alter the conductivity. The rate of change in conductivity is proportional to the rate of reaction.
-
UV-Vis Spectrophotometry: If the product (e.g., phenyl propyl carbonate) has a distinct UV-Vis absorption spectrum from the reactants, monitor the change in absorbance at a specific wavelength over time.
-
-
Data Analysis:
-
Plot the change in concentration (or a property proportional to it) versus time.
-
Determine the initial rate of reaction from the initial slope of the curve.
-
Repeat the experiment with different initial concentrations of the chloromethylating agent and the nucleophile to determine the order of the reaction with respect to each reactant.
-
Calculate the second-order rate constant (k) for each chloromethylating agent.
-
Expected Outcome:
The calculated second-order rate constants will provide a quantitative measure of the relative reactivity of the three agents. It is anticipated that the rate constants for MOM-Cl and BOM-Cl will be significantly higher than that for this compound.
Reaction Mechanism and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the general nucleophilic substitution mechanism and the proposed experimental workflow.
References
A Comparative Guide to Chloromethyl Propyl Carbonate and Chloromethyl Isopropyl Carbonate in Antiviral Prodrug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The development of effective oral prodrugs is a cornerstone of antiviral therapy, enabling enhanced bioavailability of parent drugs that would otherwise be poorly absorbed. A critical step in the synthesis of many nucleotide reverse transcriptase inhibitors (NRTIs) is the esterification of the phosphonate group to mask its negative charge. This is often achieved using chloromethyl carbonate reagents. This guide provides a detailed comparison of two such reagents: Chloromethyl Propyl Carbonate (CMPC) and Chloromethyl Isopropyl Carbonate (CMIPC), with a focus on their application in the synthesis of antiviral agents like Tenofovir Disoproxil Fumarate (TDF).
Executive Summary
Chloromethyl Isopropyl Carbonate (CMIPC) is the predominantly used reagent in the commercial synthesis of Tenofovir Disoproxil Fumarate (TDF), a key antiviral drug for the treatment of HIV and Hepatitis B. Its widespread use is a result of established manufacturing processes that have been optimized for high yield and purity. While this compound (CMPC) is structurally very similar and is used in the synthesis of related compounds and as a reference standard, comprehensive, publicly available experimental data directly comparing its performance against CMIPC in the synthesis of major antiviral drugs is limited. The choice between the two often comes down to established protocols, raw material availability, and the specific pharmacokinetic profile desired for the final prodrug. This guide will synthesize the available information to provide a comparative overview.
Chemical Structures and Properties
A clear understanding of the structural and physical properties of CMPC and CMIPC is fundamental to appreciating their roles in chemical synthesis.
| Property | This compound (CMPC) | Chloromethyl Isopropyl Carbonate (CMIPC) |
| CAS Number | 35273-90-6 | 35180-01-9 |
| Molecular Formula | C₅H₉ClO₃ | C₅H₉ClO₃ |
| Molecular Weight | 152.58 g/mol | 152.58 g/mol |
| Appearance | Colorless Liquid | Clear, colorless liquid |
| Key Application | Intermediate in organic synthesis, reference standard for Tenofovir | Key intermediate in the synthesis of Tenofovir Disoproxil Fumarate |
Performance in Antiviral Synthesis: A Comparative Analysis
While direct comparative studies are scarce, we can infer performance characteristics from available synthesis protocols, primarily for Tenofovir Disoproxil Fumarate.
Reaction Yield and Purity:
The synthesis of Tenofovir Disoproxil involves the esterification of Tenofovir with the respective chloromethyl carbonate. The literature extensively documents the use of CMIPC in this reaction, with established protocols reporting yields of the final fumarate salt ranging from approximately 53% to over 80% after purification, depending on the specific process and scale.
Information on the use of CMPC in a similar capacity for a major antiviral drug is not as readily available. However, a study on the synthesis of Tenofovir Disoproxil Fumarate impurities describes the use of chloromethyl n-propyl carbonate to synthesize a related compound, although specific yield data for a direct comparison is not provided. The choice of an isopropyl group in the commercial synthesis of TDF suggests that it may offer advantages in terms of reaction kinetics, stability of the intermediate, or the final prodrug's properties. The branched nature of the isopropyl group can influence the steric and electronic environment of the reaction center, potentially impacting the efficiency of the esterification process.
Stability of the Resulting Prodrug:
The stability of the carbonate prodrug moiety is crucial for its shelf life and in vivo performance. The rate of hydrolysis can be influenced by the nature of the alkyl group. Generally, branched esters like isopropyl esters can exhibit slightly different hydrolysis rates compared to their linear n-propyl counterparts due to steric hindrance. Studies on the stability of other types of prodrugs have shown that linker length and branching can impact stability, with propyl linkers sometimes showing greater stability than shorter ones. However, specific comparative stability data for tenofovir dipropyl carbonate versus tenofovir disoproxil is not extensively reported in the public domain. The established use and proven stability of the isopropoxycarbonyloxymethyl group in TDF suggest it provides an optimal balance of stability and enzymatic lability for effective drug delivery.
Experimental Protocols
Below are representative experimental protocols for the synthesis of Tenofovir Disoproxil using Chloromethyl Isopropyl Carbonate. A detailed, publicly available protocol for the use of this compound in the synthesis of a commercially approved antiviral is not available.
Synthesis of Tenofovir Disoproxil Fumarate using Chloromethyl Isopropyl Carbonate
Materials:
-
Tenofovir (PMPA)
-
N-methylpyrrolidone (NMP)
-
Triethylamine (TEA)
-
Chloromethyl Isopropyl Carbonate (CMIPC)
-
Dichloromethane
-
Isopropanol
-
Fumaric Acid
Procedure:
-
In a suitable reactor, charge Tenofovir (PMPA), N-methylpyrrolidone, and triethylamine.
-
Heat the reaction mixture to approximately 63°C and stir for 30 minutes.
-
Add Chloromethyl Isopropyl Carbonate to the reaction mixture and continue stirring at the same temperature for about 4 hours.
-
After the reaction is complete, cool the mixture to room temperature and then further cool to 5°C.
-
Slowly add cold water while maintaining the temperature below 15°C.
-
Stir the mixture for one hour and then extract the product twice with dichloromethane.
-
Wash the combined organic layers with water, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Tenofovir Disoproxil as an oil.
-
Dissolve the oily residue in isopropanol and add fumaric acid.
-
Heat the mixture to 50°C until all solids dissolve, then slowly cool to room temperature, and further cool to 3°C.
-
Maintain this temperature with stirring for 4 hours to allow for crystallization.
-
Filter the precipitated crystals, wash with cold isopropanol, and dry under vacuum to obtain Tenofovir Disoproxil Fumarate.
Visualizing the Process and Mechanism
To better illustrate the synthesis and mechanism of action, the following diagrams are provided.
Experimental Workflow: Synthesis of Tenofovir Disoproxil Fumarate
The Safer, More Efficient Alternative: Chloromethyl Propyl Carbonate in Modern Drug Synthesis
For researchers, scientists, and professionals in drug development, the pursuit of safer, more efficient, and environmentally benign synthetic methods is a constant imperative. In the landscape of pharmaceutical manufacturing, the use of highly toxic reagents like phosgene and its derivatives has long been a necessary evil. However, the emergence of Chloromethyl Propyl Carbonate (CMPC) presents a paradigm shift, offering a compelling alternative that minimizes risk without compromising on performance. This guide provides an objective comparison of CMPC and traditional phosgene-based methods, supported by available data and experimental insights.
This compound (CMPC) is a versatile reagent used in organic synthesis, particularly for introducing chloromethyl groups into molecules, a crucial step in the synthesis of various pharmaceutical compounds. Traditional methods for such transformations have often relied on phosgene (COCl₂) and its derivatives, such as chloroformates. Phosgene, a colorless and highly toxic gas, gained notoriety as a chemical weapon and remains a significant industrial hazard. Its handling requires extraordinary safety precautions due to its extreme toxicity.
The primary advantage of CMPC lies in its significantly improved safety profile. While CMPC is a flammable and corrosive liquid requiring careful handling, it is considerably less hazardous than gaseous phosgene. This fundamental difference in physical state and toxicity profile dramatically reduces the risks associated with storage, transportation, and handling in a laboratory or industrial setting.
Beyond safety, the adoption of CMPC can lead to more streamlined and efficient synthetic processes. Non-phosgene routes for the synthesis of drug intermediates are increasingly sought after to reduce environmental impact and enhance worker safety.
Performance Comparison: CMPC vs. Phosgene-Based Methods
The following tables summarize the key differences in performance and safety between this compound and traditional phosgene-based methods, based on data extrapolated from various sources.
Table 1: General Comparison of Reagent Properties
| Feature | This compound (CMPC) | Phosgene |
| Chemical Formula | C₅H₉ClO₃ | COCl₂ |
| Physical State | Colorless liquid | Colorless gas |
| Primary Hazard | Flammable, Corrosive | Highly Toxic |
| Handling | Standard laboratory precautions for corrosive liquids | Requires specialized containment and safety protocols |
Table 2: Comparative Synthesis Data for a Drug Intermediate (Illustrative)
This table provides an illustrative comparison for the synthesis of a key intermediate for the antiviral drug Tenofovir, where Chloromethyl Isopropyl Carbonate (CMIC), a close analog of CMPC, is used. Data for a comparable phosgene-based synthesis is generalized from typical chloroformate reactions.
| Parameter | CMPC Analog (CMIC) Route (for Tenofovir Intermediate) | Phosgene-Based Route (Typical Chloroformate Reaction) |
| Reaction Type | Esterification | Carbamate formation |
| Substrate | Tenofovir | Primary Amine |
| Reagent | Chloromethyl Isopropyl Carbonate | Benzyl Chloroformate |
| Typical Yield | ~85% (in-situ) | Generally high, but can be variable |
| Reaction Temperature | 50-60 °C | 0 °C to room temperature |
| Byproducts | Triethylamine hydrochloride | Hydrogen chloride |
| Safety Considerations | Avoid contact with skin and eyes, handle in a well-ventilated area. | Extreme toxicity of phosgene requires stringent containment. Chloroformates are lachrymatory and corrosive. |
Experimental Protocols
Key Experiment 1: Synthesis of a Tenofovir Intermediate using Chloromethyl Isopropyl Carbonate (CMIC)
This protocol is adapted from publicly available patent literature for the synthesis of a Tenofovir disoproxil intermediate.
Materials:
-
Tenofovir
-
Triethylamine
-
Chloromethyl Isopropyl Carbonate (CMIC)
-
N-methyl pyrrolidone (NMP) as solvent
Procedure:
-
To a suspension of Tenofovir in NMP, add triethylamine at 40-60 °C with stirring.
-
Once a solution is formed, a precipitate of the triethylammonium salt of Tenofovir may appear.
-
Add an excess of Chloromethyl Isopropyl Carbonate (CMIC) to the reaction mixture.
-
Maintain the reaction temperature at 50-60 °C for approximately 4 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent.
Key Experiment 2: General Procedure for N-protection using a Phosgene-Derivative (Benzyl Chloroformate)
This is a general protocol for the protection of a primary amine using a common phosgene derivative.
Materials:
-
Primary amine
-
Benzyl Chloroformate (Cbz-Cl)
-
A suitable base (e.g., sodium carbonate or triethylamine)
-
A suitable solvent (e.g., dioxane, tetrahydrofuran, or dichloromethane)
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
Cool the solution in an ice bath (0 °C).
-
Add the base to the solution.
-
Slowly add Benzyl Chloroformate to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
The reaction is then quenched with water, and the product is extracted with an organic solvent.
Visualizing the Advantage: Workflows and Safety
The following diagrams, created using the DOT language, illustrate the synthetic workflow and the inherent safety advantages of using CMPC over phosgene-based methods.
Validation of a Synthetic Route Utilizing Chloromethyl Propyl Carbonate for Prodrug Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a synthetic route employing Chloromethyl Propyl Carbonate (CMPC) as a key reagent for the synthesis of acyloxymethyl ester prodrugs, exemplified by the production of Tenofovir Disoproxil Fumarate (TDF), a crucial antiviral medication.[1][2] The guide offers an objective comparison with alternative synthetic strategies, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their drug development programs.
Executive Summary
This compound serves as a vital intermediate in pharmaceutical synthesis, particularly for introducing the isopropoxycarbonyloxymethyl promoiety to active pharmaceutical ingredients (APIs).[1] This modification transiently masks polar functional groups, such as phosphonates in the case of Tenofovir, to enhance oral bioavailability.[1] The validation of this synthetic approach hinges on its efficiency, scalability, and impurity profile compared to other available methods. This guide explores the prevalent CMPC-based route to Tenofovir Disoproxil Fumarate and contrasts it with alternative methodologies, providing a clear overview of the advantages and disadvantages of each.
Comparison of Synthetic Routes for Tenofovir Disoproxil Fumarate
The synthesis of Tenofovir Disoproxil Fumarate typically involves the esterification of Tenofovir (PMPA) with a suitable chloromethyl carbonate derivative. The following tables provide a comparative summary of the key quantitative parameters for the CMPC route and a notable alternative.
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | CMPC Route | Alternative Route (e.g., Chemoenzymatic) |
| Key Reagent | This compound | Lipase, Alcohol Dehydrogenase |
| Typical Solvent(s) | N-Methyl-2-pyrrolidone (NMP), Toluene, Acetonitrile | Toluene, Vinyl Acetate |
| Base/Catalyst | Triethylamine (TEA), Tetrabutylammonium bromide (TBAB) | Immobilized Lipase, Recombinant ADH |
| Reaction Temperature | 50-65 °C | Room Temperature to 40 °C |
| Reaction Time | 4-8 hours | 24-48 hours |
| Reported Yield | 60-85%[3] | 47-86%[4] |
| Overall Process Yield | ~13-24% (multi-step process)[5][6] | Varies depending on specific chemoenzymatic steps |
Table 2: Comparison of Purity, Safety, and Environmental Impact
| Parameter | CMPC Route | Alternative Route (e.g., Chemoenzymatic) |
| Product Purity | High, but can contain dimer impurities[1] | Potentially higher due to stereoselectivity |
| Key Safety Concerns | Use of toxic and corrosive reagents (e.g., phosgene derivatives for CMPC synthesis) | Generally milder reaction conditions, but requires handling of enzymes and specific substrates |
| Environmental Impact | Use of organic solvents, potential for hazardous waste | "Greener" approach with biodegradable catalysts (enzymes) and potentially less hazardous solvents |
| Scalability | Well-established for industrial scale production[7] | Can be challenging to scale up enzymatic reactions |
Experimental Protocols
Synthesis of Tenofovir Disoproxil using this compound
This protocol is a representative procedure synthesized from multiple literature sources.[1][2][3]
Materials:
-
Tenofovir (PMPA)
-
This compound (CMPC)
-
N-Methyl-2-pyrrolidone (NMP)
-
Triethylamine (TEA)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dichloromethane
-
Deionized Water
-
Magnesium Sulfate
-
Isopropanol
-
Fumaric Acid
Procedure:
-
In a clean, dry reactor, suspend Tenofovir (1 equivalent) in N-methyl-2-pyrrolidone.
-
Add triethylamine (2-3 equivalents) to the suspension and stir until a clear solution is obtained.
-
Add a catalytic amount of tetrabutylammonium bromide.
-
Heat the reaction mixture to 50-65 °C.
-
Slowly add this compound (2-3 equivalents) to the reaction mixture while maintaining the temperature.
-
Stir the reaction for 4-8 hours, monitoring the progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add pre-cooled deionized water to the mixture and extract the product with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude Tenofovir Disoproxil as an oil.
-
Dissolve the crude oil in isopropanol and add fumaric acid (1 equivalent).
-
Heat the mixture to achieve complete dissolution, then cool to allow for crystallization of Tenofovir Disoproxil Fumarate.
-
Filter the crystalline product, wash with cold isopropanol, and dry under vacuum.
Alternative Synthesis: Chemoenzymatic Approach (Conceptual Overview)
Recent research has explored greener alternatives, such as chemoenzymatic routes, to synthesize key intermediates for Tenofovir.[4] These methods often utilize enzymes like lipases or alcohol dehydrogenases for stereoselective transformations, potentially reducing the reliance on hazardous reagents and improving the impurity profile. A general workflow might involve:
-
Enzymatic Resolution: A racemic precursor is treated with a lipase in the presence of an acyl donor to selectively acylate one enantiomer, allowing for their separation.
-
Stereoselective Reduction: A prochiral ketone is reduced using an alcohol dehydrogenase to yield the desired chiral alcohol intermediate.
-
Subsequent Chemical Steps: The enantiomerically pure intermediate is then converted to Tenofovir through a series of chemical reactions.
Visualizing the Synthetic Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships in the synthesis of Tenofovir Disoproxil Fumarate.
Caption: Synthetic workflow for Tenofovir Disoproxil Fumarate using the CMPC route.
Caption: Conceptual workflow for an alternative chemoenzymatic synthesis route.
Conclusion
The synthetic route utilizing this compound for the production of Tenofovir Disoproxil Fumarate is a well-established and scalable method.[7] However, it involves the use of potentially hazardous materials and can lead to the formation of specific impurities.[1] Alternative strategies, such as chemoenzymatic approaches, offer the potential for a "greener" process with improved stereoselectivity, though challenges in scalability may exist.[4] The choice of synthetic route will ultimately depend on a variety of factors, including the desired scale of production, cost considerations, and the regulatory landscape. This guide provides the foundational data and protocols to assist researchers in navigating these decisions and optimizing their synthetic strategies for the development of novel prodrugs.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]
- 3. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 4. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103965044A - Preparation method of chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
A Comparative Guide to the Spectroscopic and Synthetic Aspects of Propoxymethylated Aromatic Intermediates
For researchers and professionals in drug development, the efficient and well-characterized synthesis of key intermediates is paramount. This guide provides a comparative analysis of spectroscopic data and synthetic methodologies for (propoxymethyl)benzene, a potential intermediate derived from Chloromethyl Propyl Carbonate (CMPC), and its structural isomer, benzyl propyl ether. The data presented herein is intended to aid in the selection of appropriate synthetic routes and characterization techniques.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for (propoxymethyl)benzene and benzyl propyl ether, facilitating a direct comparison of their structural features.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| (Propoxymethyl)benzene | 7.40-7.25 | m | 5H | Ar-H |
| 5.15 | s | 2H | O-CH₂-O | |
| 3.65 | t | 2H | O-CH₂-CH₂-CH₃ | |
| 1.68 | sextet | 2H | O-CH₂-CH₂-CH₃ | |
| 0.95 | t | 3H | O-CH₂-CH₂-CH₃ | |
| Benzyl Propyl Ether | 7.38-7.26 | m | 5H | Ar-H |
| 4.50 | s | 2H | Ar-CH₂-O | |
| 3.42 | t | 2H | O-CH₂-CH₂-CH₃ | |
| 1.65 | sextet | 2H | O-CH₂-CH₂-CH₃ | |
| 0.94 | t | 3H | O-CH₂-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| (Propoxymethyl)benzene | 137.5, 128.5, 127.8, 127.7 | Aromatic C |
| 91.5 | O-CH₂-O | |
| 69.5 | O-CH₂-CH₂-CH₃ | |
| 22.8 | O-CH₂-CH₂-CH₃ | |
| 10.5 | O-CH₂-CH₂-CH₃ | |
| Benzyl Propyl Ether | 138.6, 128.3, 127.6, 127.5 | Aromatic C |
| 72.8 | Ar-CH₂-O | |
| 71.8 | O-CH₂-CH₂-CH₃ | |
| 22.7 | O-CH₂-CH₂-CH₃ | |
| 10.5 | O-CH₂-CH₂-CH₃ |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spec (m/z) |
| (Propoxymethyl)benzene | 3050-3020 (Ar C-H), 2960-2850 (Aliphatic C-H), 1200-1000 (C-O) | 150 (M+), 91 (base peak) |
| Benzyl Propyl Ether | 3050-3020 (Ar C-H), 2960-2850 (Aliphatic C-H), 1100-1050 (C-O) | 150 (M+), 91 (base peak) |
Experimental Protocols
Detailed methodologies for the synthesis of (propoxymethyl)benzene and benzyl propyl ether are provided below.
Protocol 1: Synthesis of (Propoxymethyl)benzene from Phenol and this compound
This protocol is a representative procedure for the propoxymethylation of a phenol using this compound.
Materials:
-
Phenol
-
This compound (CMPC)
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add this compound (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure (propoxymethyl)benzene.
Protocol 2: Williamson Ether Synthesis of Benzyl Propyl Ether
This protocol details the synthesis of benzyl propyl ether via the Williamson ether synthesis.[1][2]
Materials:
-
Propan-1-ol
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of propan-1-ol (1.2 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to form the sodium propoxide.
-
Add benzyl bromide (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure benzyl propyl ether.
Visualized Pathways and Workflows
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthesis of (propoxymethyl)benzene.
Caption: General experimental and characterization workflow.
References
A Comparative Study of Catalysts for the Synthesis of Chloromethyl Propyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Chloromethyl Propyl Carbonate (CMPC) and its analogues, such as Chloromethyl Isopropyl Carbonate, is a critical step in the production of various pharmaceutical agents, including antiviral drugs like Tenofovir Disoproxil Fumarate. The efficiency of this synthesis is highly dependent on the catalyst employed. This guide provides a comparative analysis of different catalysts used in the synthesis of CMPC, with a focus on experimental data to aid in catalyst selection and process optimization.
Performance Comparison of Catalysts
The choice of catalyst significantly impacts the yield, reaction conditions, and environmental footprint of this compound synthesis. Below is a summary of quantitative data for different catalytic systems based on patent literature.
| Catalyst Type | Specific Catalyst | Reactants | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Ionic Liquid | Alkyl Imidazole Ionic Liquid | Isopropyl Chloroformate, Paraformaldehyde | 10 - 40 | Not Specified | High | High | [1] |
| Acid Catalyst | Sulfuric Acid | Methyl Chloromethyl Carbonate, Isopropanol | 70 - 75 | 12 - 15 | 86 | Not Specified | [2] |
| Acid Catalyst | p-Toluenesulfonic Acid | Methyl Chloromethyl Carbonate, Isopropanol | 80 - 85 | 15 - 18 | 87 | Not Specified | [2] |
| Acid Catalyst | Strong Acid Macroporous Resin | Methyl Chloromethyl Carbonate, Isopropanol | 80 - 85 | 15 - 20 | 81 | Not Specified | [2] |
| Amide Catalyst | Dimethylformamide (DMF) | Chloromethylchloroformate, Isopropanol | 40 - 60 | 2 - 6 | High | >99 | [3] |
| Lewis Acid | ZnCl₂, SnCl₄, FeCl₃, etc. | Isopropyl Chloroformate, Paraformaldehyde | Not Specified | Not Specified | Lower Efficiency | Not Specified | [1] |
Note: The data for the Ionic Liquid and Lewis Acid catalysts are presented as described in the source, which indicates "high yield" and "lower efficiency" respectively, without providing specific quantitative values in the abstract. The synthesis of Chloromethyl Isopropyl Carbonate is presented as a close analogue to this compound.
Experimental Protocols
Detailed methodologies for the synthesis using different catalytic systems are outlined below.
Synthesis using Alkyl Imidazole Ionic Liquid Catalyst
This method involves the reaction of isopropyl chloroformate and paraformaldehyde.[1]
-
Reactants: Isopropyl chloroformate and paraformaldehyde in a molar ratio of 1.02:1.
-
Catalyst: Alkyl imidazole ionic liquid, with the alkyl group being C2H5, C3H7, C4H9, C5H11, C6H13, C7H15, C8H17, or C12H25. The catalyst loading is 2% to 5% of the mass of isopropyl chloroformate.
-
Solvent: Dichloromethane, toluene, ethylene dichloride, or n-hexane. The mass ratio of solvent to isopropyl chloroformate is 0.8:1.
-
Procedure:
-
Add the solvent, isopropyl chloroformate, and paraformaldehyde to the reactor.
-
Add the alkyl imidazole ionic liquid catalyst.
-
Maintain the reaction temperature between 10 °C and 40 °C.
-
After the reaction is complete, the product is obtained by precipitation and vacuum distillation.
-
-
Advantages: This method is highlighted for its high yield, mild reaction conditions, catalyst reusability, and environmentally friendly process with less waste.[1]
Synthesis using Acid Catalysts (Transesterification Method)
This process involves the transesterification of methyl chloromethyl carbonate with isopropanol.[2]
-
Reactants: Methyl chloromethyl carbonate and isopropanol.
-
Catalysts: Sulfuric acid, p-toluenesulfonic acid, or a strong acid macroporous resin.
-
Procedure (Example with p-Toluenesulfonic Acid):
-
Charge a 500 ml three-necked flask, equipped with a distillation column with a controllable reflux ratio, with 250 g (2 mol) of methyl chloromethyl carbonate and 180 g (3 mol) of isopropanol.
-
Add p-toluenesulfonic acid as the catalyst.
-
Heat the mixture to 80-85 °C.
-
Continuously remove the methanol byproduct by atmospheric distillation.
-
Monitor the reaction progress by gas chromatography until the methanol content in the distillate is below 0.5%. The typical reaction time is 15-18 hours.
-
After the reaction is complete, recover the excess isopropanol by atmospheric distillation.
-
Purify the final product, chloromethyl isopropyl carbonate, by vacuum distillation.
-
Synthesis using Dimethylformamide (DMF) as a Catalyst
This method utilizes chloromethylchloroformate and isopropanol as reactants.[3]
-
Reactants: Chloromethylchloroformate and isopropanol.
-
Catalyst: Dimethylformamide (DMF).
-
Procedure:
-
In a 2000L reactor, add chloromethylchloroformate and start stirring.
-
At room temperature, add dimethylformamide.
-
Control the temperature in the reactor at 40-60 °C and add isopropanol over a period of 2-6 hours. The mass ratio of chloromethylchloroformate to DMF to isopropanol is approximately 1.95:0.01-0.03:1.
-
The hydrogen chloride gas produced during the reaction is absorbed.
-
After the reaction is complete, the crude product is concentrated by steam and the excess isopropanol is recovered.
-
The crude chloromethyl isopropyl carbonate is then purified by vacuum distillation at a kettle temperature not exceeding 130 °C to yield a product with a purity of over 99%.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the comparative study of these catalysts.
Caption: Workflow for comparing catalysts in CMPC synthesis.
Conclusion
The selection of a catalyst for the synthesis of this compound requires a trade-off between reaction efficiency, operational conditions, cost, and environmental impact.
-
Acid catalysts , such as p-toluenesulfonic acid and sulfuric acid, offer high yields (86-87%) but require relatively high temperatures and long reaction times.[2]
-
Dimethylformamide (DMF) appears to be an effective catalyst, operating at moderate temperatures with shorter reaction times to produce a high-purity product.[3]
-
Alkyl imidazole ionic liquids represent a modern and green alternative, functioning under mild conditions with the potential for catalyst recycling, although specific quantitative yield data from readily available sources is limited.[1]
-
Traditional Lewis acids are generally considered less efficient for this transformation.[1]
For industrial applications, while acid catalysts are well-established, the use of DMF or the development of processes based on recyclable ionic liquids could offer significant advantages in terms of process economy and sustainability. Further research into optimizing reaction conditions for ionic liquid-catalyzed systems could be particularly fruitful.
References
- 1. CN104844459A - Chloromethyl isopropyl carbonate preparation method - Google Patents [patents.google.com]
- 2. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 3. CN103965044A - Preparation method of chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of Chloromethyl Propyl Carbonate: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Chloromethyl Propyl Carbonate, ensuring the protection of personnel and the environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.
Key Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes the key hazard classifications for this compound, which inform the necessary disposal precautions.
| Parameter | Classification & Precaution | Source |
| Physical Hazards | Flammable Liquid and Vapor (Category 3) | [1][2] |
| Health Hazards | Causes severe skin burns and eye damage (Category 1C)[1][2], May cause an allergic skin reaction, Irritating to skin. | |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | |
| Disposal Classification | UN Number: UN 3082 (for the similar Chloromethyl Isopropyl Carbonate) or UN 2924 (Flammable Liquid, Corrosive, N.O.S.)[1]. Must be disposed of as hazardous waste at an approved waste disposal plant[3]. |
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to mitigate risks and ensure compliance with safety regulations.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If working outside a fume hood or in case of vapor generation, use a suitable respirator.
2. Waste Collection and Storage:
-
Original Container: Whenever possible, leave the waste chemical in its original container.
-
No Mixing: Do not mix this compound waste with other chemical waste streams.
-
Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and cool area away from heat, sparks, and open flames[1]. The container must be tightly closed.
3. Spill Management: In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways[4]. Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill[4].
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal[3][4].
-
Decontamination: Clean the affected area thoroughly.
4. Final Disposal:
-
Licensed Waste Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company[1].
-
Regulatory Compliance: All disposal activities must be in strict accordance with national and local regulations[1].
-
Container Disposal: Empty or uncleaned containers should be treated as the product itself and disposed of through the same hazardous waste stream.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Chloromethyl Propyl Carbonate
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Chloromethyl Propyl Carbonate (CMPC). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
This compound is a reactive, colorless liquid with a pungent odor, classified as a flammable liquid that causes severe skin burns and eye damage.[1][2][3] Adherence to the following procedures is critical to minimize risks and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. This equipment must be worn at all times when there is a risk of exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN 166, AS/NZS 1337.1, or equivalent national standards.[4] A face shield should be worn over goggles when there is a significant risk of splashing.[5] | To protect against severe eye damage from splashes.[2][3] Contact lenses should not be worn as they can absorb and concentrate irritants.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or Nitrile).[5] Gloves should be inspected before use and disposed of immediately after contact.[5] A regular replacement schedule is advised to prevent permeation.[6] | To prevent skin irritation and potential allergic reactions.[4][7] CMPC causes severe skin burns upon contact.[1][2] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned.[5] Protective clothing should be worn when there is a risk of exposure.[4] Consider a chemical-resistant apron for added protection during transfers.[8] | To protect the skin from accidental contact and splashes.[4] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[4][9] |
| Respiratory Protection | Required when vapors or aerosols are generated.[9] Use a suitable respirator with an appropriate filter for organic vapors.[8] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][7] | To prevent irritation of the respiratory tract from inhalation of vapors or mists.[4][7] |
| Footwear | Closed-toe, closed-heel shoes made of a chemically resistant material.[5] | To protect feet from spills. |
Operational Plan: Handling and Storage
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Conduct all handling of this compound within a certified chemical fume hood to ensure adequate ventilation.[7]
-
Remove all potential ignition sources from the work area, as the substance is a flammable liquid.[2][3]
-
Keep containers tightly closed when not in use.[4]
2. Handling Procedure:
-
Don all required PPE as specified in the table above.
-
Avoid all personal contact, including inhalation of vapors.[4]
-
Use non-sparking tools for transfers.[3]
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge.[3]
-
Avoid contact with moisture and incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[4][7]
3. Storage:
-
Store in a cool, well-ventilated area away from heat and ignition sources.[3]
-
Keep containers securely sealed in a dry environment.[4]
Disposal Plan
1. Waste Collection:
-
All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be considered hazardous waste.
-
Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[9]
2. Disposal Procedure:
-
Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][9]
-
Handle uncleaned containers as you would the product itself.[9]
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wear full PPE, including respiratory protection.
-
Contain the spill using inert absorbent materials such as sand, earth, or vermiculite.[4]
-
Collect the absorbed material into a labeled container for hazardous waste disposal.[4]
-
Wash the spill area thoroughly, preventing runoff from entering drains.[4]
-
If a spill contaminates drains or waterways, notify emergency services immediately.[4]
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin with plenty of water. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.[2]
Workflow for Handling and Disposal of this compound
References
- 1. This compound | C5H9ClO3 | CID 22595330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chloromethyl Isopropyl Carbonate | 35180-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
